molecular formula C7H7NO2 B1596671 4-Acetylpyridine 1-oxide CAS No. 2402-96-2

4-Acetylpyridine 1-oxide

货号: B1596671
CAS 编号: 2402-96-2
分子量: 137.14 g/mol
InChI 键: GUHDDRZAZNIQJB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Acetylpyridine 1-oxide is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 356032. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1-(1-oxidopyridin-1-ium-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c1-6(9)7-2-4-8(10)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUHDDRZAZNIQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10320185
Record name 1-(1-Oxo-1lambda~5~-pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2402-96-2
Record name 1-(1-Oxido-4-pyridinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2402-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC356032
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356032
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1-Oxo-1lambda~5~-pyridin-4-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10320185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanone, 1-(1-oxido-4-pyridinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Acetylpyridine 1-oxide chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 4-Acetylpyridine 1-Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic N-oxide that serves as a versatile and valuable building block in modern organic synthesis. The introduction of the N-oxide functionality significantly modulates the electronic properties of the pyridine ring, enhancing its utility as a synthetic intermediate compared to its parent compound, 4-acetylpyridine. This guide provides a comprehensive overview of the core chemical properties, synthesis, spectroscopic characterization, and reactivity of this compound. It further delves into its applications in medicinal chemistry and drug development, offering field-proven insights and detailed experimental protocols to empower researchers in leveraging this potent molecule for the synthesis of complex chemical entities.

Core Physicochemical Properties

This compound is a stable, solid compound under standard conditions. The N-oxide group, being a strong dipole, imparts distinct physical and chemical characteristics to the molecule. It increases the polarity and water solubility while altering the reactivity of both the pyridine ring and the acetyl substituent.

PropertyValueSource(s)
IUPAC Name 1-(1-oxido-4-pyridinyl)ethanone
CAS Number 2402-96-2
Molecular Formula C₇H₇NO₂[1][2]
Molecular Weight 137.14 g/mol [1]
Appearance Solid
Melting Point 132-133 °C[3]
Density 1.13 g/cm³[1]
InChI Key GUHDDRZAZNIQJB-UHFFFAOYSA-N[2]

Synthesis and Purification

The most common and efficient method for the preparation of this compound is through the direct N-oxidation of the readily available 4-acetylpyridine. This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent.

Causality in Synthetic Choice:

The choice of m-CPBA is strategic. It is a highly effective and relatively safe oxidizing agent for the N-oxidation of pyridines. The electron-withdrawing nature of the acetyl group deactivates the pyridine ring, necessitating a potent oxidant. The reaction proceeds cleanly, and the byproduct, m-chlorobenzoic acid, can be easily removed during workup. Dichloromethane is an excellent solvent choice as it is relatively inert and facilitates easy separation of the product.

Experimental Protocol: N-Oxidation of 4-Acetylpyridine

This protocol is adapted from a patented synthetic route[3].

Materials:

  • 4-Acetylpyridine (100 mmol, 11.0 mL)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 55%, 100 mmol, 31.3 g)

  • Dichloromethane (CH₂Cl₂, 200 mL)

  • Diethyl ether ((C₂H₅)₂O, 200 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-acetylpyridine (100 mmol) and dichloromethane (200 mL).

  • Slowly add m-CPBA (100 mmol) to the solution. The addition may be exothermic; control the rate to maintain a gentle reflux.

  • Once the addition is complete, heat the mixture to a boil and maintain reflux for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Induce precipitation of the product by adding diethyl ether (200 mL) to the reaction mixture.

  • Collect the resulting solid precipitate by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove residual impurities.

  • Dry the product under vacuum to yield this compound as a solid. The reported melting point is 132-133°C[3].

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation reagents 4-Acetylpyridine m-CPBA reflux Reflux for 16h reagents->reflux Combine solvent Dichloromethane solvent->reflux cool Cool to RT reflux->cool precipitate Add Diethyl Ether cool->precipitate filtrate Vacuum Filtration precipitate->filtrate product This compound filtrate->product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

Proper characterization is crucial to confirm the identity and purity of the synthesized compound. The key expected spectral features are outlined below.

TechniqueExpected Features
¹H NMR Protons ortho to the N-oxide (H-2, H-6) will show a significant downfield shift compared to the parent pyridine due to the deshielding effect of the N⁺-O⁻ group. Protons meta to the N-oxide (H-3, H-5) will be shifted slightly upfield. The acetyl methyl protons will appear as a singlet around 2.5-2.7 ppm.
¹³C NMR The carbons attached to the nitrogen (C-2, C-6) and the carbon at the 4-position (C-4) are most affected. C-4 is deshielded due to direct attachment to the electron-withdrawing acetyl group and the influence of the N-oxide. The carbonyl carbon will appear significantly downfield (~195-200 ppm).
IR Spectroscopy A strong N-O stretching band is expected in the range of 1200-1300 cm⁻¹. A sharp, strong carbonyl (C=O) stretching band from the acetyl group will be present around 1680-1700 cm⁻¹.
Mass Spectrometry The molecular ion peak (M⁺) should be observed at m/z = 137.05. A common fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom (M-16), which would correspond to the m/z of 4-acetylpyridine (121.05).

Chemical Reactivity and Synthetic Utility

The N-oxide functionality dramatically alters the reactivity profile of the pyridine ring, making this compound a versatile intermediate. The N⁺-O⁻ dipole acts as an electron-donating group via resonance, increasing electron density at the ortho (2,6) and para (4) positions, while also making the ring susceptible to a unique set of transformations.[4]

Reactions Involving the N-Oxide Group
  • Deoxygenation: The N-oxide can be readily reduced back to the parent pyridine using various reagents like PCl₃, PPh₃, or catalytic hydrogenation. This makes the N-oxide group an effective protecting or directing group that can be removed at a later synthetic stage.

  • Acylation and Rearrangement (Boekelheide Reaction): Reaction with acylating agents like acetic anhydride leads to an O-acylated intermediate. This intermediate is highly reactive and can undergo rearrangement, which is a powerful method for functionalizing the pyridine ring, typically at the ortho position if an alkyl group is present.[5][6]

G start Pyridine N-Oxide intermediate O-Acyloxypyridinium Intermediate start->intermediate Acylation on Oxygen acyl_anhydride Acetic Anhydride acyl_anhydride->intermediate rearrangement [3,3]-Sigmatropic Rearrangement intermediate->rearrangement Deprotonation at ortho-methyl group product 2-Acyloxy-methylpyridine (if 2-methyl present) rearrangement->product hydrolysis Hydrolysis product->hydrolysis final_product 2-Pyridylmethanol Derivative hydrolysis->final_product

Caption: Generalized Boekelheide rearrangement pathway.

Electrophilic and Nucleophilic Substitution

The increased electron density at the C2, C4, and C6 positions makes the ring more susceptible to electrophilic substitution than pyridine itself. Conversely, the N-oxide group activates the C2 and C4 positions toward nucleophilic attack, often after activation with an agent like POCl₃ or SO₂Cl₂.

Reactions of the Acetyl Group

The acetyl group can undergo standard ketone chemistry. It can be:

  • Reduced to an alcohol.

  • Converted to an oxime.[7]

  • Used as a handle for condensation reactions to build more complex side chains.

The interplay between the N-oxide and the acetyl group allows for selective transformations. For example, the acetyl group can be modified first, followed by a reaction directed by the N-oxide, or vice versa, providing significant synthetic flexibility.

Applications in Research and Drug Development

While 4-acetylpyridine itself is a key building block in pharmaceuticals and agrochemicals[8][9], its N-oxide derivative offers expanded synthetic possibilities.

  • Scaffold for Bioactive Molecules: The pyridine N-oxide motif is present in various biologically active compounds. The ability to functionalize the ring at multiple positions makes this compound an attractive starting point for library synthesis in drug discovery campaigns.

  • Intermediate for Complex Heterocycles: The unique reactivity imparted by the N-oxide group facilitates the construction of fused heterocyclic systems, which are common cores in many pharmaceutical agents.

  • Catalysis: Chiral pyridine N-oxides are increasingly used as highly effective nucleophilic catalysts in asymmetric synthesis, for instance, in acyl transfer reactions.[10] This highlights the potential for developing chiral derivatives of this compound for catalytic applications.

Safety and Handling

  • Hazard Identification: this compound is classified as an irritant. It may cause skin (H315) and serious eye irritation (H319).

  • Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool place at room temperature to prevent degradation.

Conclusion

This compound is more than just an oxidized derivative of its parent pyridine. It is a synthetically enabling molecule whose unique electronic and reactive properties provide chemists with a powerful tool for molecular construction. Its stability, well-defined synthesis, and multifaceted reactivity make it an indispensable intermediate for professionals in drug development and advanced materials science. Understanding its core chemical properties is key to unlocking its full potential in creating novel and complex chemical structures.

References

  • The Good Scents Company. (n.d.). 4-acetyl pyridine.
  • Markgraf, J. H., Brown, H. B., Mohr, S. C., & Peterson, R. G. (1962). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society. [Link]
  • ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement.
  • Organic Syntheses. (n.d.). 4-AMINOPYRIDINE FROM 4-ACETYLPYRIDINE OXIME.
  • ResearchGate. (n.d.). Acylation of pyridine-N-oxides.
  • PubChem. (n.d.). 4-Acetylpyridine.
  • Chen, N., et al. (2023). Pyridine-N-oxide catalyzed asymmetric N-acylative desymmetrization of sulfonimidamides. Chemical Science. [Link]
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry. [Link]
  • Al-Awadi, N. A., & El-Dusouqui, O. M. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
  • SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE - Optional[17O NMR].
  • Gajeles, G., et al. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
  • Chemical Effects in Biological Systems. (n.d.). 4-Acetyl pyridine (1122-54-9).
  • PubChemLite. (n.d.). 4-acetylpyridine-n-oxide (C7H7NO2).
  • SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE - Optional[17O NMR].
  • Fengyi. (n.d.). The Role of 4-Acetylpyridine in Modern Pharmaceutical Synthesis.

Sources

A Senior Application Scientist's Guide to 4-Acetylpyridine 1-oxide (CAS 2402-96-2)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of 4-Acetylpyridine 1-oxide, a versatile heterocyclic compound. We will move beyond basic data, exploring its synthesis with a focus on mechanistic choices, its reactivity, and its applications as a key building block in modern chemical and pharmaceutical research.

Introduction and Strategic Importance

This compound, with the CAS number 2402-96-2, is the N-oxidized derivative of 4-acetylpyridine.[1] The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring. The electron-withdrawing nature of the acetyl group is counterbalanced by the electron-donating, resonance-stabilized N-oxide group. This electronic dichotomy makes the aromatic ring susceptible to both electrophilic and nucleophilic attack at different positions, rendering it a highly valuable and versatile intermediate in synthetic chemistry. Its utility is particularly noted in the construction of complex heterocyclic systems, a common motif in pharmacologically active molecules.[2][3]

Physicochemical and Spectroscopic Profile

A thorough characterization is the bedrock of reproducible science. The key properties of this compound are summarized below. This data is essential for reaction planning, purification, and structural confirmation.

PropertyValueSource
CAS Number 2402-96-2[1]
Molecular Formula C7H7NO2[1][4]
Molecular Weight 137.14 g/mol [1][4]
Appearance Solid[1]
IUPAC Name 1-(1-oxido-4-pyridinyl)ethanone[1]
InChI Key GUHDDRZAZNIQJB-UHFFFAOYSA-N[1][4]
Density 1.13 g/cm³[5]
Storage Sealed in dry, room temperature conditions[1]

Spectroscopic data is crucial for in-process reaction monitoring and final product verification. While a full spectral analysis is recommended, key predicted shifts provide a useful reference.[4][6]

Synthesis Protocol and Mechanistic Considerations

The most common and reliable method for preparing this compound is through the direct oxidation of 4-acetylpyridine.[7][8] The choice of oxidant is critical and driven by factors such as selectivity, safety, and ease of workup.

Recommended Protocol: m-CPBA Oxidation

This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA), a widely used and generally selective oxidizing agent for N-oxidation of pyridines.

Workflow Diagram:

Synthesis_Workflow Reactant 4-Acetylpyridine (CAS 1122-54-9) Reaction Reaction Vessel • Reflux (Boil) • 16 hours Reactant->Reaction Charge Reagent m-CPBA (55%) Dichloromethane (DCM) Reagent->Reaction Charge Quench Precipitation • Add Diethyl Ether Reaction->Quench:w Transfer & Cool Product This compound (CAS 2402-96-2) Quench->Product Filter & Dry

Caption: Workflow for the N-oxidation of 4-acetylpyridine using m-CPBA.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-acetylpyridine (100 mmol) in 200 mL of dichloromethane (DCM).[7]

  • Reagent Addition: To the stirred solution, add 55% m-chloroperoxybenzoic acid (100 mmol) portion-wise. Causality Note: Portion-wise addition helps to control the initial exotherm of the reaction. DCM is chosen as the solvent due to its inertness and appropriate boiling point for this reaction.

  • Reaction: Heat the mixture to reflux and maintain for 16 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Workup and Isolation: After cooling the reaction mixture to room temperature, add 200 mL of diethyl ether to precipitate the product.[7] Expert Insight: The N-oxide product exhibits significantly lower solubility in diethyl ether compared to the starting material and the m-chlorobenzoic acid byproduct, enabling efficient isolation by precipitation.

  • Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The resulting solid is typically this compound with a melting point of 132-133°C.[7]

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Chemical Reactivity and Synthetic Applications

The presence of the N-oxide and acetyl groups imparts a unique reactivity profile to the molecule.

  • Nucleophilic Attack: The N-oxide group activates the pyridine ring, particularly at the C2 and C6 positions, making them susceptible to attack by nucleophiles.

  • Electrophilic Attack: The acetyl group's carbonyl carbon is a classic electrophilic site, readily undergoing reactions such as reductions, condensations, and additions.

  • Modulation of the Acetyl Group: The acetyl group can be a handle for further synthetic transformations, such as conversion to an oxime, which can then be rearranged or reduced to an amine.[9]

  • Precursor to APIs: As a versatile building block, it serves as a starting material for more complex pharmaceutical compounds and drug candidates.[2][3] Its structure is a key component in the synthesis of nitrogen-containing bicyclic heterocycles.[3]

Logical Relationship Diagram:

Applications Core This compound N_Oxide N-Oxide Group Core->N_Oxide Acetyl Acetyl Group Core->Acetyl Research Research Chemical Core->Research Nuc_Attack Nucleophilic Attack (at C2, C6) N_Oxide->Nuc_Attack enables Elec_Attack Electrophilic Reactions (at C=O) Acetyl->Elec_Attack enables BuildingBlock Heterocycle Synthesis Nuc_Attack->BuildingBlock Elec_Attack->BuildingBlock Pharma Pharmaceutical Intermediates BuildingBlock->Pharma

Caption: Key functional groups, reactivity, and applications of this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. This compound is classified as an irritant.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1]

  • Precautionary Measures:

    • P264: Wash skin thoroughly after handling.[1]

    • P280: Wear protective gloves, eye protection, and face protection.[1][10]

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • Storage: The compound should be stored in a tightly sealed container in a dry, room-temperature environment to ensure its stability.[1]

Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.[10]

Conclusion

This compound is more than just a catalog chemical; it is a strategically important intermediate whose unique electronic and structural features provide chemists with a powerful tool for molecular construction. A solid understanding of its synthesis, reactivity, and handling is crucial for leveraging its full potential in research and development, particularly within the pharmaceutical industry. Its utility as a building block for complex, biologically relevant scaffolds ensures its continued importance in the field.

References

  • 4-Acetylpyridine | C7H7NO | CID 14282. PubChem. [Link]
  • 4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. [Link]
  • 4-ACETYL-PYRIDINE-1-OXIDE - Optional[17O NMR] - Chemical Shifts. SpectraBase. [Link]
  • 4-acetyl pyridine, 1122-54-9. The Good Scents Company. [Link]
  • 4-acetylpyridine-n-oxide (C7H7NO2). PubChemLite. [Link]
  • The Role of 4-Acetylpyridine in Modern Pharmaceutical Synthesis. LinkedIn. [Link]

Sources

Physical properties of 4-Acetylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Acetylpyridine 1-oxide

Introduction

This compound (CAS No. 2402-96-2) is a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As the N-oxide derivative of 4-acetylpyridine, it serves as a key intermediate in the synthesis of various pharmaceutical agents and functional materials. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, enhancing its susceptibility to nucleophilic attack and modulating its physicochemical characteristics.[1]

For researchers in drug discovery and development, a thorough understanding of the physical properties of this molecule is not merely academic; it is a prerequisite for effective handling, formulation, and interpretation of biological data. Properties such as melting point, solubility, and pKa directly influence a compound's purity assessment, dissolution rate, bioavailability, and interaction with biological targets. This guide provides a comprehensive overview of the core physical properties of this compound, details the authoritative experimental protocols for their determination, and explains the scientific rationale behind these methodologies.

Molecular and Fundamental Properties

A clear starting point for characterization involves the fundamental molecular properties of the compound. These identifiers are crucial for regulatory submissions, database searches, and accurate record-keeping.

PropertyValueSource(s)
IUPAC Name 1-(1-oxido-4-pyridinyl)ethanone[2]
CAS Number 2402-96-2[3]
Molecular Formula C₇H₇NO₂[3]
Molecular Weight 137.14 g/mol [3]
Physical Form Solid[2]

Physicochemical Properties & Measurement Protocols

The macroscopic behavior of a chemical entity is governed by its physicochemical properties. For drug development professionals, these values are critical predictors of a compound's performance in vitro and in vivo.

Melting Point

The melting point is a fundamental thermal property that provides a primary indication of a compound's purity and identity. A sharp, well-defined melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.[4] For this compound, a consistent melting point is the first checkpoint of successful synthesis and purification.

PropertyValueSource(s)
Melting Point 132-133 °C[3][5]

This method remains the gold standard for its simplicity, accuracy, and small sample requirement.

Causality: The choice of a slow heating rate (1-2 °C/min) near the expected melting point is critical. Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to inaccurate and broad readings.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered by crushing it gently on a watch glass with a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powder to force a small amount of sample into the tube. Invert the tube and tap its sealed bottom on a hard surface to pack the sample tightly to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-15 °C/min to find a rough range. Allow the apparatus to cool.

  • Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the expected melting point (approx. 115 °C).

  • Slow Heating: Decrease the heating rate to 1-2 °C/min.

  • Observation & Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid appears.

    • T₂: The temperature at which the entire sample has completely melted into a clear liquid.

  • Reporting: The melting point is reported as the range T₁ – T₂.

Workflow: Capillary Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result prep1 Dry & Powder Sample prep2 Load Capillary Tube (2-3mm) prep1->prep2 meas1 Place in Apparatus prep2->meas1 meas2 Heat to ~115 °C meas1->meas2 meas3 Heat Slowly (1-2 °C/min) meas2->meas3 meas4 Record T1 (First Drop) meas3->meas4 meas5 Record T2 (Fully Liquid) meas4->meas5 report Report Range: T1 - T2 meas5->report

Caption: Workflow for determining melting point via the capillary method.

Aqueous Solubility

This method is designed to measure the equilibrium solubility of a compound, which is the most relevant value for predicting behavior in physiological systems.

Causality: The extended shaking period (24-48 hours) is essential to ensure that the system reaches a true thermodynamic equilibrium between the undissolved solid and the saturated solution. This differentiates it from kinetic solubility assays, which are faster but may overestimate solubility for compounds that are slow to precipitate.

Methodology:

  • Preparation: Add an excess amount of solid this compound (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The excess solid is crucial to ensure a saturated solution is formed.

  • Equilibration: Seal the vial and place it in a shaker or rotator bath set to a constant temperature (typically 25 °C or 37 °C). Agitate for at least 24 hours.

  • Phase Separation: After equilibration, allow the vial to stand to let the excess solid settle. Alternatively, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant without disturbing the solid pellet.

  • Dilution: Dilute the supernatant with an appropriate solvent (e.g., mobile phase for LC-MS) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.

  • Calculation: Calculate the original solubility in the buffer by accounting for the dilution factor. Report the result in units such as mg/mL or µM.

Workflow: Shake-Flask Solubility Assay

G cluster_prep Preparation cluster_process Equilibration & Separation cluster_analysis Analysis prep1 Add Excess Solid to Buffer (pH 7.4) prep2 Seal Vial prep1->prep2 proc1 Shake for 24-48h at 37°C prep2->proc1 proc2 Centrifuge to Pellet Solid proc1->proc2 proc3 Sample Supernatant proc2->proc3 ana1 Dilute Sample proc3->ana1 ana2 Quantify via HPLC or LC-MS ana1->ana2 ana3 Calculate Solubility (mg/mL) ana2->ana3

Caption: Workflow for determining thermodynamic aqueous solubility.

Acidity (pKa)

The pKa value defines the ionization state of a compound at a given pH. The N-oxide functional group is a very weak base. The predicted pKa of the conjugate acid of this compound is extremely low, indicating that the N-oxide oxygen is very unlikely to be protonated under physiological conditions.

PropertyValue (Predicted)Source(s)
pKa (Conjugate Acid) -0.72 ± 0.10[3]

Scientific Insight: For comparison, the pKa of the conjugate acid of pyridine is ~5.2, while that of pyridine N-oxide is ~0.79.[6] The N-oxide is a much weaker base because the oxygen atom's lone pairs are involved in resonance with the pyridine ring, and the electronegative oxygen pulls electron density from the nitrogen. This means that at pH 7.4, the compound will exist exclusively in its neutral, non-protonated form. This information is vital for designing analytical methods and for understanding potential receptor interactions, as the charge state of a molecule dictates its binding properties.

Spectroscopic Characterization

Spectroscopy provides an unambiguous fingerprint of a molecule's structure, confirming its identity and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

Expected Spectral Features:

  • ¹H NMR: The spectrum is expected to show three distinct signals:

    • A singlet for the methyl protons (-CH₃) of the acetyl group, likely around 2.5-2.7 ppm.

    • Two doublets for the aromatic protons. The protons alpha to the N-oxide (at C2 and C6) are expected to be shifted downfield (to a higher ppm value) compared to those in the parent 4-acetylpyridine due to the electron-withdrawing effect of the N-O bond. The protons beta to the N-oxide (at C3 and C5) will also be shifted.

  • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (C=O) around 197 ppm, the methyl carbon (-CH₃) around 26 ppm, and distinct signals for the aromatic carbons, with the carbon attached to the acetyl group (C4) and the carbons adjacent to the nitrogen (C2, C6) showing significant shifts due to substitution and the N-oxide effect.

Causality: The choice of deuterated solvent is critical. It must fully dissolve the sample without contributing interfering signals in the proton spectrum.[7] For this compound, a polar solvent like Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) would be appropriate. DMSO-d₆ is often an excellent choice for polar, crystalline solids.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Place the sample in a clean, dry vial and add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Vortex or gently sonicate until the solid is completely dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

  • Cleaning and Insertion: Wipe the outside of the NMR tube clean and place it in a spinner turbine, adjusting the depth with a gauge. Insert the sample into the NMR spectrometer.[5]

  • Acquisition: The instrument operator will then perform standard procedures:

    • Locking: The spectrometer locks onto the deuterium signal of the solvent to stabilize the magnetic field.

    • Shimming: The magnetic field homogeneity is optimized to ensure sharp, well-resolved peaks.

    • Acquisition: Standard ¹H, ¹³C, and other relevant 2D spectra (e.g., COSY, HSQC) are acquired.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expected Spectral Features:

  • C=O Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the acetyl moiety.

  • N-O Stretch: A strong absorption band characteristic of the N-oxide functional group is expected around 1200-1300 cm⁻¹. This is a key diagnostic peak to confirm the oxidation of the pyridine nitrogen.

  • Aromatic C-H and C=C/C=N Stretches: Various bands corresponding to the aromatic ring will be present in the 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹ regions.

Causality: For solid samples, the KBr pellet method is often preferred over Nujol mulls because KBr is transparent to IR radiation across the entire functional group region, preventing any interference from the matrix itself.[8][9] The sample must be finely ground to reduce scattering of the IR beam, which would otherwise result in a poor-quality spectrum.[10]

Methodology:

  • Grinding: Add ~1-2 mg of this compound and ~100-150 mg of dry, spectroscopic-grade Potassium Bromide (KBr) to an agate mortar.

  • Mixing: Gently grind the two solids together with a pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pressing: Transfer a small amount of the powder mixture to a pellet die. Assemble the die and place it in a hydraulic press.

  • Pellet Formation: Apply pressure (typically 7-10 tons) for several minutes. The pressure will cause the KBr to flow and encapsulate the sample, forming a thin, transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum.

Workflow: KBr Pellet Preparation for IR Spectroscopy

G cluster_prep Preparation cluster_press Pellet Formation cluster_analysis Analysis prep1 Combine Sample (1-2 mg) with KBr (100-150 mg) prep2 Grind in Agate Mortar prep1->prep2 press1 Load Powder into Die prep2->press1 press2 Apply Pressure (7-10 Tons) press1->press2 press3 Form Transparent Pellet press2->press3 ana1 Place Pellet in FT-IR & Acquire Spectrum press3->ana1

Caption: Workflow for preparing a solid sample for FT-IR analysis.

Summary of Physical Properties

This table consolidates the key physical and predicted properties of this compound for quick reference.

ParameterValueMethod / Notes
Molecular Formula C₇H₇NO₂-
Molecular Weight 137.14 g/mol -
Physical Form SolidVisual Inspection
Melting Point 132-133 °CCapillary Method[3][5]
Boiling Point 347.3 ± 15.0 °CPredicted[3]
Density 1.13 ± 0.1 g/cm³Predicted[3]
Aqueous Solubility Expected to be solubleBased on polarity; requires experimental confirmation via Shake-Flask method.
pKa (Conjugate Acid) -0.72 ± 0.10Predicted[3]
Expected IR Bands ~1690 cm⁻¹ (C=O), ~1250 cm⁻¹ (N-O)FT-IR (KBr Pellet)
Expected ¹H NMR Signals for methyl and aromatic protonsIn DMSO-d₆ or CDCl₃

References

  • Grokipedia. Pyridine-N-oxide. [Link]
  • Drawell. Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. [Link]
  • PharmaTutor. Sampling Methods for IR Spectroscopy. [Link]
  • The Good Scents Company. 4-acetyl pyridine, 1122-54-9. [Link]
  • Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]
  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
  • Gajeles, G., et al. N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
  • ChemBK. 4-Acetylpyridine. [Link]
  • Baran, P., et al. Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
  • RSC Education.
  • PubChem. 4-Acetylpyridine | C7H7NO | CID 14282. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 4-Acetylpyridine 1-oxide: Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the core physicochemical properties of 4-Acetylpyridine 1-oxide, specifically its melting and boiling points. This document provides a comprehensive overview of the theoretical and practical aspects of determining these crucial parameters, underpinning their importance in chemical synthesis, formulation development, and quality control.

Introduction: The Significance of this compound and its Physical Properties

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of pyridine, the introduction of the N-oxide functionality and the acetyl group at the 4-position dramatically influences its electronic properties, solubility, and potential for intermolecular interactions. These characteristics are pivotal in its application as a synthetic intermediate and a potential pharmacophore.

The melting and boiling points are fundamental physical constants that provide a wealth of information about a compound's purity, crystal lattice energy, and the strength of its intermolecular forces. For drug development professionals, these values are critical for:

  • Purity Assessment: A sharp and defined melting point range is a primary indicator of a compound's purity.

  • Formulation and Stability: Knowledge of the melting point is essential for developing stable dosage forms, particularly in processes like lyophilization and melt extrusion.

  • Process Chemistry: Boiling point data is crucial for designing purification strategies such as distillation and for ensuring safe handling at elevated temperatures.

Physicochemical Properties of this compound

The accurate determination of the melting and boiling points of this compound is essential for its reliable use in research and development. Based on available data, the key physical properties are summarized below.

PropertyValueSource(s)
Melting Point 132-133 °C[1][2]
Boiling Point 347.3 ± 15.0 °C (Predicted)[2]
Physical Form Solid at room temperature[3]
CAS Number 2402-96-2[2][3]
Molecular Formula C₇H₇NO₂[2][3]
Molecular Weight 137.14 g/mol [2]

It is important to note that the boiling point is a predicted value and should be confirmed by experimental determination where precise data is critical. The melting point, having been reported in a synthesis procedure, provides a reliable benchmark for the solid-to-liquid phase transition of the pure substance.[1][2]

Experimental Determination of Melting and Boiling Points

The following section details the standard methodologies for the experimental determination of the melting and boiling points of a solid compound like this compound.

Melting Point Determination: Capillary Method

The capillary melting point technique is a widely accepted and accurate method for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample of the substance is heated slowly in a capillary tube. The temperature range over which the substance melts is observed.

Experimental Protocol:

  • Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

  • Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

  • Heating Rate: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower heating rate (1-2 °C per minute) as the melting point is neared.

  • Observation: The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.

Trustworthiness and Self-Validation: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range. For validation, the determined melting point should be compared with the literature value of 132-133 °C.[1][2]

Boiling Point Determination: Siwoloboff's Method (Micro-scale)

Given that the predicted boiling point of this compound is high, a micro-scale method is often preferred to minimize sample usage and potential decomposition.

Principle: A small amount of the liquid is heated in a test tube along with an inverted, sealed capillary tube. The boiling point is the temperature at which the pressure of the vapor inside the capillary equals the atmospheric pressure.

Experimental Protocol:

  • Sample Preparation: A small sample of this compound is placed in a small test tube or a Thiele tube.

  • Apparatus Setup: A short piece of capillary tubing, sealed at one end, is inverted and placed inside the test tube containing the sample. The test tube is then attached to a thermometer.

  • Heating: The apparatus is heated gently in an oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary. The heating is then discontinued, and the bath is allowed to cool slowly.

  • Boiling Point Reading: The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.

Causality Behind Experimental Choices: This micro-method is advantageous as it requires a minimal amount of substance and provides a relatively accurate boiling point at a given pressure. It is crucial to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.

Visualization of Experimental Workflow

The logical flow of determining the key physical properties of this compound can be visualized as follows:

G cluster_0 Physicochemical Characterization Workflow A Obtain Pure Sample of This compound B Melting Point Determination (Capillary Method) A->B C Boiling Point Determination (Micro-scale Method) A->C D Data Analysis and Comparison B->D C->D E Final Characterization Report D->E

Caption: Workflow for determining the melting and boiling points of this compound.

Conclusion

References

Sources

Spectroscopic Data of 4-Acetylpyridine 1-oxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 4-Acetylpyridine 1-oxide, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data. The focus is on the practical interpretation of the spectra, underpinned by fundamental principles and supported by relevant literature.

Introduction: The Significance of this compound

This compound is a derivative of pyridine, a fundamental heterocyclic scaffold. The introduction of the N-oxide functionality and the acetyl group at the 4-position significantly alters the electronic properties and reactivity of the pyridine ring. This makes it a valuable intermediate in the synthesis of more complex molecules, including pharmacologically active agents. Accurate and thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide will delve into the key spectroscopic features that define this compound.

Molecular Structure and its Spectroscopic Implications

To understand the spectroscopic data, it is crucial to first visualize the molecular structure of this compound. The N-oxide bond introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, leading to significant resonance contributions that influence the electron density distribution across the aromatic ring.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

A small amount of solid this compound is placed directly on the diamond crystal of an ATR accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. The background is collected with a clean crystal prior to sample analysis. This technique requires minimal sample preparation and provides high-quality spectra of solid samples.

IR Data Summary
Wavenumber (cm⁻¹)IntensityAssignment
~1690StrongC=O stretch of the acetyl group
~1600, ~1480Medium-StrongAromatic C=C and C=N stretching vibrations
~1250StrongN-O stretching vibration
~850StrongC-H out-of-plane bending for 1,4-disubstituted pyridine
Interpretation of the IR Spectrum

The most prominent feature in the IR spectrum is the strong absorption band around 1690 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretching vibration of the acetyl group. The position of this band is influenced by the electronic effects of the pyridine N-oxide ring.

The aromatic ring vibrations (C=C and C=N stretching) typically appear in the 1600-1480 cm⁻¹ region. These bands confirm the presence of the heterocyclic aromatic system.

A key diagnostic peak for pyridine N-oxides is the N-O stretching vibration . This band is typically strong and appears in the region of 1200-1300 cm⁻¹ . For this compound, this is expected around 1250 cm⁻¹ . The electron-withdrawing nature of the acetyl group can influence the exact position of this band.

Finally, the strong band around 850 cm⁻¹ is indicative of the C-H out-of-plane bending vibrations for the two adjacent hydrogen atoms on the 1,4-disubstituted pyridine ring, providing further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts and coupling patterns are highly sensitive to the electronic environment of the nuclei.

Experimental Protocol: ¹H and ¹³C NMR

Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard (0 ppm).

G cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve this compound in Deuterated Solvent (e.g., CDCl3) TMS Add Tetramethylsilane (TMS) as Internal Standard Dissolve->TMS Tube Transfer to NMR Tube TMS->Tube Spectrometer Place Sample in NMR Spectrometer (400/500 MHz) Tube->Spectrometer Acquire_H1 Acquire ¹H Spectrum Spectrometer->Acquire_H1 Acquire_C13 Acquire ¹³C Spectrum (Proton Decoupled) Spectrometer->Acquire_C13 Process Fourier Transform, Phase Correction, and Baseline Correction Acquire_H1->Process Acquire_C13->Process Reference Reference Spectra to TMS (0 ppm) Process->Reference

Caption: General workflow for acquiring NMR spectra.

¹H NMR Data
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2, H-6~8.27Doublet~6.7
H-3, H-5~7.82Doublet~6.6
-CH₃~2.61Singlet-

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is relatively simple and highly informative.[1]

  • Aromatic Protons (H-2, H-6 and H-3, H-5): Due to the symmetry of the molecule, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. The protons ortho to the N-oxide group (H-2, H-6) are deshielded due to the electron-withdrawing nature of the N-oxide and appear as a doublet around 8.27 ppm . The protons meta to the N-oxide (H-3, H-5) are also deshielded and appear as a doublet around 7.82 ppm . The coupling between these adjacent protons results in the observed doublet splitting pattern.

  • Acetyl Protons (-CH₃): The three protons of the methyl group of the acetyl moiety are equivalent and do not have any adjacent protons to couple with. Therefore, they appear as a sharp singlet at approximately 2.61 ppm .

¹³C NMR Data
CarbonChemical Shift (δ, ppm)
C=O~193.7
C-4~139.7
C-2, C-6~132.5
C-3, C-5~125.2
-CH₃~26.4

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.

Interpretation of the ¹³C NMR Spectrum:

The proton-decoupled ¹³C NMR spectrum provides five distinct signals, consistent with the molecular symmetry.[1]

  • Carbonyl Carbon (C=O): The carbonyl carbon of the acetyl group is the most deshielded carbon in the molecule, appearing at a characteristic chemical shift of around 193.7 ppm .

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are significantly influenced by the N-oxide group. The carbon atom attached to the N-oxide group (C-4) is observed at approximately 139.7 ppm . The ortho carbons (C-2, C-6) resonate around 132.5 ppm , while the meta carbons (C-3, C-5) appear at a more upfield position of about 125.2 ppm . This is consistent with the expected electron density distribution in the pyridine N-oxide ring.

  • Methyl Carbon (-CH₃): The carbon of the acetyl methyl group is the most shielded carbon, appearing at approximately 26.4 ppm .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

The sample is introduced into the ion source of a mass spectrometer, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting charged fragments are then separated based on their mass-to-charge ratio (m/z) and detected.

Predicted Mass Spectral Data
m/zProposed Fragment
137[M]⁺ (Molecular Ion)
121[M-O]⁺
122[M-CH₃]⁺
94[M-O-HCN]⁺
78[C₅H₄N]⁺
43[CH₃CO]⁺
Interpretation of the Mass Spectrum

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) at m/z 137 , corresponding to its molecular weight.

A characteristic fragmentation pathway for pyridine N-oxides is the loss of an oxygen atom, which would result in a significant peak at m/z 121 ([M-O]⁺). This corresponds to the molecular ion of 4-acetylpyridine.

Another expected fragmentation is the loss of a methyl radical from the acetyl group, leading to a peak at m/z 122 ([M-CH₃]⁺).

Further fragmentation of the [M-O]⁺ ion can occur through the loss of hydrogen cyanide (HCN), a common fragmentation pathway for pyridine rings, giving a peak at m/z 94 . The pyridine ring itself can be observed at m/z 78 . The acetyl cation ([CH₃CO]⁺) would produce a prominent peak at m/z 43 .

G M [M]⁺ m/z = 137 M_minus_O [M-O]⁺ m/z = 121 M->M_minus_O -O M_minus_CH3 [M-CH₃]⁺ m/z = 122 M->M_minus_CH3 -CH₃ Acylium [CH₃CO]⁺ m/z = 43 M->Acylium -C₅H₄NO M_minus_O_minus_HCN [M-O-HCN]⁺ m/z = 94 M_minus_O->M_minus_O_minus_HCN -HCN Py_ring [C₅H₄N]⁺ m/z = 78 M_minus_O->Py_ring -CH₂CO

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The key features in the IR, ¹H NMR, ¹³C NMR, and mass spectra are all consistent with the proposed molecular structure. This information is essential for any researcher working with this compound, ensuring its unambiguous identification and quality control in synthetic and analytical applications. The detailed interpretation of the spectra also serves as a valuable educational resource for understanding the structure-property relationships in substituted pyridine N-oxides.

References

  • Deoxygenation of Heterocyclic N-oxides Employing Iodide and Formic Acid as a Sustainable Reductant. The Royal Society of Chemistry. [Link][1]
  • Boykin, D. W., Baumstark, A. L., & Balakrishnan, P. (1985). 17O and 13C NMR of 4-substituted pyridine N-oxides. Magnetic Resonance in Chemistry, 23(4), 276-279.
  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
  • Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. IP Indexing. [Link]
  • Spectroscopic and structural studies of some transition metal complexes of a synthetic ligands derived from 4-acetylpyridine. TSI Journals. [Link]

Sources

4-Acetylpyridine 1-oxide molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Acetylpyridine 1-oxide for Pharmaceutical Research and Development

Abstract

This compound, with a molecular weight of 137.14 g/mol , is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries.[1] As a derivative of pyridine, the introduction of the N-oxide functional group fundamentally alters the electronic properties and reactivity of the aromatic ring, rendering it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a field-proven synthesis protocol with mechanistic insights, its applications in drug development, and essential safety protocols. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and manufacturing endeavors.

Introduction: The Strategic Importance of Pyridine N-Oxides

Pyridine N-oxides are a class of compounds that have garnered considerable attention in medicinal chemistry. The N-oxide moiety acts as a powerful electron-withdrawing group via induction while also being a weak π-donor. This dual nature deactivates the pyridine ring towards electrophilic substitution but, crucially, activates the C2 and C4 positions for nucleophilic attack. Furthermore, the N-oxide group can enhance the aqueous solubility of a parent molecule and act as a hydrogen bond acceptor, properties that are highly desirable in drug design. This compound combines these features with a reactive acetyl group, making it a bifunctional intermediate for constructing diverse and novel scaffolds.

Physicochemical and Spectroscopic Properties

Accurate characterization of this compound is fundamental for its effective use. The compound is a solid at room temperature and should be stored in a dry, sealed environment. Its identity and purity are typically confirmed through a combination of spectroscopic methods and physical measurements.

Table 1: Core Physicochemical and Identification Data for this compound

PropertyValueSource(s)
Molecular Weight 137.14 g/mol [1][2]
Molecular Formula C7H7NO2[2]
CAS Number 2402-96-2[2]
IUPAC Name 1-(1-oxido-4-pyridinyl)ethanone
Physical Form Solid
Typical Purity ≥98%
InChI Key GUHDDRZAZNIQJB-UHFFFAOYSA-N[1]
Storage Temperature Room Temperature, Sealed in Dry

For characterization, ¹H NMR spectroscopy is a primary tool. The protons on the pyridine ring of an N-oxide typically exhibit a downfield shift compared to the parent pyridine due to the deshielding effect of the N-oxide group.

Synthesis and Purification: A Validated Protocol

The most common and reliable method for preparing this compound is through the direct oxidation of 4-Acetylpyridine. The choice of oxidizing agent is critical; peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are highly effective as they provide a source of electrophilic oxygen that readily attacks the nucleophilic pyridine nitrogen.

Experimental Protocol: N-Oxidation of 4-Acetylpyridine

This protocol is adapted from established procedures for the N-oxidation of acetylpyridines.[3]

Objective: To synthesize, isolate, and purify this compound from 4-Acetylpyridine.

Materials:

  • 4-Acetylpyridine (10.0 g, 82.5 mmol, 1.0 equiv.)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 22.0 g, ~98.0 mmol, 1.2 equiv.)

  • Dichloromethane (DCM), anhydrous (200 mL)

  • Diethyl ether (200 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Acetylpyridine (10.0 g) in 200 mL of anhydrous dichloromethane. Stir the solution at room temperature until the starting material is fully dissolved.

  • Reagent Addition: To the stirred solution, add m-CPBA (22.0 g) portion-wise over 15-20 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic nature of the reaction and maintain a safe operating temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the 4-Acetylpyridine starting material. The reaction is typically complete within 16-24 hours.[3]

  • Workup & Isolation:

    • Upon completion, cool the reaction mixture in an ice bath. The byproduct, meta-chlorobenzoic acid, will precipitate out. Filter the mixture to remove the bulk of this solid.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (3 x 50 mL) to remove residual acid. Trustworthiness Check: The aqueous layer should be basic upon testing with pH paper after the final wash, ensuring complete acid removal.

    • Wash the organic layer with brine (1 x 50 mL), then dry over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure to a volume of approximately 50 mL.

    • Add 200 mL of diethyl ether to the concentrated solution to precipitate the product.[3] Causality Note: this compound has low solubility in diethyl ether, allowing for efficient crystallization away from soluble impurities.

    • Collect the resulting solid by suction filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield pure this compound.

Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Process cluster_product Final Product r1 4-Acetylpyridine rxn N-Oxidation (16-24h, RT) r1->rxn 1. Combine r2 m-CPBA r2->rxn 1. Combine sol Dichloromethane sol->rxn 1. Combine workup Aqueous Workup (NaHCO₃ Wash) rxn->workup 2. Quench & Wash purify Precipitation (Diethyl Ether) workup->purify 3. Concentrate & Precipitate prod This compound (Pure Solid) purify->prod 4. Isolate & Dry

Caption: Synthesis workflow for this compound.

Applications in Drug Development

This compound is not merely a laboratory curiosity; it is a strategic intermediate for accessing valuable pharmaceutical targets. Its utility stems from the ability to functionalize both the acetyl group and the activated pyridine ring.

  • Scaffold Elaboration: The acetyl group can undergo a wide range of transformations, including reduction to an alcohol, conversion to an oxime, or serving as a handle for aldol condensations, providing a route to more complex side chains.

  • Ring Functionalization: The N-oxide activates the C2 and C6 positions towards nucleophilic substitution, allowing for the introduction of various functional groups (e.g., halides, amines, thiols) that are pivotal for modulating biological activity.

  • Precursor to APIs: It serves as a key starting material in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] For example, it can be a precursor to compounds investigated for neurological or oncological applications.

Synthetic_Utility cluster_acetyl Acetyl Group Chemistry cluster_ring Pyridine Ring Chemistry start This compound n1 Reduction (e.g., NaBH₄) start->n1 n2 Condensation (e.g., Aldol) start->n2 n3 Nitration (HNO₃/H₂SO₄) start->n3 n4 Nucleophilic Substitution (e.g., POCl₃ then Nu⁻) start->n4 p1 Chiral Alcohol Intermediate n1->p1 p2 Extended Side-Chain Scaffold n2->p2 p3 4-Nitro Derivative n3->p3 p4 2-Substituted Pyridine n4->p4

Caption: Synthetic utility of this compound.

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with GHS07 and carries specific hazard statements.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[6]

  • Handling: Avoid creating dust. Handle in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.[7]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[6][8]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[6]

Conclusion

This compound is a high-value chemical intermediate whose utility in modern organic synthesis and drug development cannot be overstated. With a well-defined molecular weight of 137.14 g/mol , its predictable physicochemical properties and versatile reactivity make it an indispensable tool for medicinal chemists. The reliable synthesis via N-oxidation of 4-Acetylpyridine, coupled with the compound's dual reactive sites, provides a robust platform for the creation of novel and complex molecules. By adhering to the detailed protocols and safety guidelines presented in this guide, researchers can confidently and effectively integrate this compound into their discovery and development pipelines.

References

  • Organic Syntheses. 4-ACETYLPYRIDINE OXIME. [Link]
  • PubChem. 4-Acetylpyridine | C7H7NO | CID 14282. [Link]
  • MDPI. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
  • The Good Scents Company. 4-acetyl pyridine, 1122-54-9. [Link]
  • ChemBK. 4-Acetylpyridine. [Link]
  • SpectraBase. 4-ACETYL-PYRIDINE-1-OXIDE. [Link]
  • SpectraBase. 4-Acetylpyridine. [Link]
  • MDPI.

Sources

An In-depth Technical Guide to 1-(1-oxido-4-pyridinyl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of Pyridine N-Oxides in Modern Chemistry

In the landscape of synthetic chemistry, particularly within the pharmaceutical and materials science sectors, the strategic manipulation of heterocyclic scaffolds is paramount. Pyridine N-oxides, a class of compounds often relegated to the status of mere intermediates, are, in reality, powerful and versatile synthons. Their unique electronic properties, stemming from the N-oxide functional group, unlock reaction pathways that are otherwise challenging with the parent pyridine. This guide focuses on a particularly valuable member of this class: 4-Acetylpyridine 1-oxide, or as it is formally named, 1-(1-oxido-4-pyridinyl)ethanone. We will delve into its fundamental characteristics, synthesis, and reactivity, providing researchers, scientists, and drug development professionals with a comprehensive technical resource to leverage its full potential.

Nomenclature, Structure, and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound with the common name this compound is 1-(1-oxido-4-pyridinyl)ethanone [1]. Its identity is unambiguously confirmed by its CAS Registry Number: 2402-96-2 [1].

The molecular structure consists of a pyridine ring where the nitrogen atom is oxidized, and an acetyl group is substituted at the C4 position. This N-oxide functionality is not merely an appendage; it fundamentally alters the electronic nature of the pyridine ring. The oxygen atom, through resonance, can donate electron density into the ring, particularly at the C2 and C4 positions. This has profound implications for the molecule's reactivity, which will be discussed in subsequent sections.

Caption: Structure of 1-(1-oxido-4-pyridinyl)ethanone.

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and spectroscopic properties is essential for its application in research and development. The key data for 1-(1-oxido-4-pyridinyl)ethanone are summarized below.

Table 1: Physicochemical and Spectroscopic Properties

PropertyValueSource
IUPAC Name 1-(1-oxido-4-pyridinyl)ethanone[1]
CAS Number 2402-96-2[1]
Molecular Formula C₇H₇NO₂[2]
Molecular Weight 137.14 g/mol [2]
Physical Form Solid[1]
Melting Point 132 °C[2]
Boiling Point 347.3 °C at 760 mmHg[2]
Density 1.13 g/cm³[2]
¹H NMR Data not explicitly available in searched literature. Predicted shifts would show downfield aromatic protons compared to 4-acetylpyridine, due to the influence of the N-oxide group.
¹³C NMR Data not explicitly available in searched literature. The C4 carbon is expected to be significantly deshielded due to both the acetyl and N-oxide groups.
IR Spectroscopy Characteristic peaks expected for C=O stretch of the acetyl group, and N-O stretching and bending vibrations.
Mass Spectrometry Expected fragmentation includes the loss of an oxygen atom ([M-16]) and a hydroxyl radical ([M-17]), which are characteristic of N-oxides[3]. The molecular ion peak (M+) would be observed at m/z = 137.

Synthesis and Purification

The most common and reliable method for the synthesis of 1-(1-oxido-4-pyridinyl)ethanone is the direct oxidation of 4-acetylpyridine. This transformation is a cornerstone reaction in heterocyclic chemistry, and the choice of oxidant is critical to achieving high yield and purity.

The Rationale Behind Oxidant Selection

The nitrogen atom in the pyridine ring is nucleophilic and susceptible to oxidation. The most frequently employed oxidants for this purpose are peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide and a carboxylic acid like acetic acid.

  • meta-Chloroperoxybenzoic Acid (m-CPBA): This reagent is highly effective for the N-oxidation of pyridines. The reaction proceeds through a concerted mechanism, often referred to as the "butterfly mechanism," where the peroxy acid delivers an oxygen atom to the nitrogen[4][5]. The reaction is generally clean and proceeds under mild conditions, making it a preferred choice in many synthetic applications. The driving force is the formation of a stable carboxylic acid byproduct (meta-chlorobenzoic acid) and the new, stable N-O bond.

  • Hydrogen Peroxide in Acetic Acid: This is a more cost-effective, though sometimes slower, alternative to m-CPBA. In this system, peracetic acid is formed in situ, which then acts as the oxidizing agent.

Experimental Protocol: Synthesis via m-CPBA Oxidation

The following protocol is a robust method for the laboratory-scale synthesis of 1-(1-oxido-4-pyridinyl)ethanone, adapted from established procedures[6].

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpyridine (1 equivalent) in a suitable solvent such as methylene chloride.

  • Reagent Addition: To the stirred solution, add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC), observing the consumption of the starting material and the formation of the more polar N-oxide product. The reaction is typically stirred at room temperature or gentle reflux for several hours to ensure completion.

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the byproduct, meta-chlorobenzoic acid, is removed by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate). The organic layer is then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-(1-oxido-4-pyridinyl)ethanone as a solid.

Caption: Experimental workflow for the synthesis of 1-(1-oxido-4-pyridinyl)ethanone.

Chemical Reactivity: A Versatile Synthetic Intermediate

The introduction of the N-oxide functionality dramatically alters the reactivity profile of the pyridine ring, making 1-(1-oxido-4-pyridinyl)ethanone a valuable intermediate for the synthesis of substituted pyridines that are otherwise difficult to access.

Electrophilic Aromatic Substitution

While the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, the N-oxide group changes this paradigm. The oxygen atom can donate electron density into the ring via resonance, thereby activating the C2 and C4 positions towards electrophilic attack[7].

A prime example of this is the nitration of this compound. Treatment with a nitrating agent, such as nitric acid in the presence of trifluoroacetic anhydride, leads to the regioselective introduction of a nitro group at the C2 position, affording 2-nitro-4-acetylpyridine N-oxide[8]. This is a powerful demonstration of the N-oxide's ability to direct electrophiles to specific positions on the pyridine ring. The subsequent reduction of the nitro group and deoxygenation of the N-oxide can then provide access to a range of 2,4-disubstituted pyridines[8].

G cluster_0 Electrophilic Nitration Pathway A 1-(1-oxido-4-pyridinyl)ethanone C Electrophilic Attack at C2 A->C Reacts with B Nitrating Agent (HNO₃/TFAA) B->C D 2-Nitro-4-acetylpyridine N-oxide C->D Forms E Reduction & Deoxygenation D->E Undergoes F 2-Amino-4-acetylpyridine E->F Yields

Caption: Logical flow of electrophilic substitution on 1-(1-oxido-4-pyridinyl)ethanone.

Nucleophilic Substitution

The N-oxide group also enhances the susceptibility of the C2 and C4 positions to nucleophilic attack. This is due to the ability of the N-oxide to stabilize the negative charge in the Meisenheimer-like intermediate that is formed during the reaction. While the acetyl group at the C4 position already provides some activation for nucleophilic attack, the N-oxide further facilitates this reactivity.

Applications in Drug Development and Catalysis

The unique reactivity of 1-(1-oxido-4-pyridinyl)ethanone makes it a valuable building block in the synthesis of complex molecules, particularly in the pharmaceutical industry.

Intermediate in Pharmaceutical Synthesis
Ligand in Coordination Chemistry and Catalysis

Pyridine N-oxides are excellent ligands for a variety of metal ions. The oxygen atom of the N-oxide group is a hard donor, making it particularly suitable for coordinating to a range of metal centers. While research on the catalytic applications of complexes specifically derived from 1-(1-oxido-4-pyridinyl)ethanone is not extensive in the provided search results, palladium complexes with pyridine-based ligands are widely used in cross-coupling reactions[10]. The electronic properties of the N-oxide ligand can be expected to modulate the catalytic activity of the metal center, offering potential for the development of novel catalysts. For example, palladium complexes with 4-acetylpyridine have been investigated for their cytotoxic and catalytic activities[4]. The N-oxide derivative could offer a different electronic and steric profile, potentially leading to enhanced catalytic performance or novel reactivity.

Safety and Handling

1-(1-oxido-4-pyridinyl)ethanone is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319)[1]. Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

1-(1-oxido-4-pyridinyl)ethanone is more than just a simple derivative of 4-acetylpyridine. It is a strategically important intermediate that offers a wealth of opportunities for the synthesis of complex and highly functionalized pyridine-based molecules. Its unique reactivity, which allows for both electrophilic and nucleophilic substitution at positions that are otherwise difficult to access, makes it an invaluable tool for chemists in academia and industry. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, will empower researchers to fully exploit its potential in the development of new pharmaceuticals, functional materials, and catalysts.

References

  • Bruker. (n.d.). 1 - Supporting Information.
  • Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:.
  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of 4-Acetylpyridine in Modern Pharmaceutical Synthesis.
  • IP Indexing. (n.d.). Synthesis of some nuclear substitution derivatives of 4- acetyl pyridine.
  • Master Organic Chemistry. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles).
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry.
  • ResearchGate. (n.d.). Structure characterization and antitumor activity of palladium pseudo halide complexes with 4-acetylpyridine | Request PDF.
  • University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Chad's Prep. (n.d.). 20.3 The Mechanisms of Nucleophilic Acyl Substitution.
  • Chemguide. (n.d.). mass spectra - fragmentation patterns.
  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives.
  • Unknown Source. (n.d.). Table of Characteristic IR Absorptions.
  • ResearchGate. (n.d.). Mass spectral fragmentations of alkylpyridine N‐oxides.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine.
  • PubMed. (n.d.). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process.
  • YouTube. (2017, July 28). Electrophilic substitution reactions - pyridine.
  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 1-(4-Methylphenyl)ethanone oxime (2b)..
  • YouTube. (2017, January 12). Nucleophilic Acyl Substitution Reaction Mechanism - Carboxylic Acid Derivatives, Organic Chemistry.
  • Chemistry LibreTexts. (2022, July 20). 11.10: Nucleophilic Acyl Substitution Reactions in the Laboratory.
  • PubMed. (n.d.). Mechanism of Pd(OAc)2/pyridine catalyst reoxidation by O2: influence of labile monodentate ligands and identification of a biomimetic mechanism for O2 activation.
  • YouTube. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution.
  • ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry.
  • The Royal Society of Chemistry. (n.d.). A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information.
  • PubChem. (n.d.). 4-Acetylpyridine | C7H7NO | CID 14282.
  • Unknown Source. (n.d.). Subject: Chemistry Semester IV Paper No.: CHB-401 Topic: Pyridine Lecture Notes: Dr. Diksha Katiyar This is in continuation of m.
  • ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents..
  • NIH. (n.d.). A Palladium-Catalyzed 4CzIPN-Mediated Decarboxylative Acylation Reaction of O-Methyl Ketoximes with α-Keto Acids under Visible Light.
  • Unknown Source. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine.
  • NIST. (n.d.). Ethanone, 1-(3-pyridinyl)-.
  • NIST. (n.d.). Ethanone, 1-(4-pyridinyl)-.

Sources

Unlocking Synthetic Versatility: A Technical Guide to the Research Applications of 4-Acetylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Oxidized Pyridine

4-Acetylpyridine 1-oxide emerges as a multifaceted building block in modern organic synthesis, offering unique reactivity and functionality that extends far beyond its parent compound, 4-acetylpyridine. The introduction of the N-oxide functionality dramatically alters the electronic properties of the pyridine ring, transforming it into a versatile tool for chemists. This guide provides an in-depth exploration of the synthesis and, critically, the diverse research applications of this compound, offering both mechanistic insights and detailed experimental protocols to empower researchers in their synthetic endeavors.

The core utility of this compound stems from the electronic influence of the N-oxide group. This moiety acts as a strong electron-donating group through resonance, enriching the electron density at the C2 and C4 positions of the pyridine ring. This heightened nucleophilicity at specific positions makes the molecule an ideal substrate for targeted electrophilic substitutions. Concurrently, the acetyl group at the C4 position is an electron-withdrawing group, influencing the overall reactivity and providing a handle for further chemical transformations. This unique electronic interplay is the foundation for its most prominent applications.

I. Synthesis of this compound: A Foundational Protocol

The reliable synthesis of this compound is the gateway to its applications. The most common and efficient method involves the direct N-oxidation of 4-acetylpyridine.

Experimental Protocol: N-Oxidation of 4-Acetylpyridine[1][2]

Objective: To synthesize this compound from 4-acetylpyridine.

Materials:

  • 4-Acetylpyridine

  • m-Chloroperbenzoic acid (m-CPBA) or 30% w/v Hydrogen Peroxide

  • Dichloromethane (CH₂Cl₂) or Trifluoroacetic anhydride (TFAA)

  • Diethyl ether

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if using m-CPBA)

  • Dropping funnel (if using H₂O₂)

  • Ice bath

Procedure using m-CPBA: [1]

  • In a round bottom flask, dissolve 4-acetylpyridine (1 equivalent) in dichloromethane.

  • Add m-chloroperbenzoic acid (1 equivalent) to the solution.

  • Heat the mixture to reflux and maintain for 16 hours.

  • After cooling to room temperature, precipitate the product by adding diethyl ether.

  • Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

Procedure using Hydrogen Peroxide: [2]

  • In a round bottom flask cooled in an ice bath (0-5°C), place 4-acetylpyridine (1 equivalent).

  • Slowly add 1.2 equivalents of a 30% w/v solution of hydrogen peroxide via a dropping funnel with constant stirring.

  • Continue stirring the reaction mixture at 0-5°C for 15 minutes.

  • The N-oxide will precipitate as a white hygroscopic solid.

  • Filter the product, dry it under vacuum, and store it in a desiccator.

Expected Yield: 60-80%[2]

Characterization Data:

PropertyValue
Melting Point140-142°C
AppearanceWhite hygroscopic solid

II. Directing Electrophilic Aromatic Substitution: The Power of the N-Oxide

A primary and well-documented application of this compound is its role as a powerful directing group in electrophilic aromatic substitution reactions. The N-oxide functionality activates the C2 and C6 positions towards electrophilic attack, a position that is typically difficult to functionalize in pyridines.

Mechanism of Electrophilic Substitution

The resonance structures of pyridine N-oxide reveal an accumulation of negative charge at the C2, C4, and C6 positions. With the C4 position blocked by the acetyl group, electrophilic attack is predominantly directed to the C2 and C6 positions. The electron-withdrawing acetyl group further influences the regioselectivity, favoring substitution at the C2 position.[2]

G cluster_0 Resonance Structures of this compound A Start B Electrophilic Attack at C2 A->B E+ C Intermediate Carbocation B->C D Deprotonation C->D -H+ E 2-Substituted Product D->E

Caption: Electrophilic substitution pathway on this compound.

Application in the Synthesis of 2-Nitro-4-acetylpyridine[2]

This application is crucial for the synthesis of various substituted pyridines, which are important scaffolds in medicinal chemistry.

Objective: To synthesize 2-nitro-4-acetylpyridine from this compound.

Materials:

  • This compound

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated Nitric acid (HNO₃)

  • Sodium metabisulfite (Na₂S₂O₅)

  • 1 M Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

  • Palladium on carbon (Pd/C)

  • Ethyl formate

  • Methanol (MeOH)

Procedure:

  • Nitration:

    • Slowly add this compound (1 equivalent) to trifluoroacetic anhydride (4.2 equivalents) at 0°C.

    • Stir the mixture at 0°C for 1 hour.

    • Add concentrated nitric acid (2.1 equivalents) dropwise and continue stirring at 0°C for 8 hours.

    • Carefully add the reaction mixture dropwise to a stirred solution of sodium metabisulfite (1 equivalent) in water at 0°C and stir for 16 hours.

    • Adjust the pH of the solution to 6-7 with 1 M NaOH solution and extract with DCM.

    • Wash the combined organic layers with water and brine, then dry and evaporate the solvent.

  • Reduction of the N-oxide:

    • Dissolve the residue in ethyl formate and methanol.

    • Add a catalytic amount of Pd/C and stir the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

    • Filter the catalyst and evaporate the solvent to yield 2-nitro-4-acetylpyridine.

Expected Yield: 55%[2]

III. A Versatile Precursor for Heterocyclic Synthesis

The reactivity of both the N-oxide and the acetyl group makes this compound a valuable precursor for the synthesis of more complex heterocyclic systems. The initial substitution at the C2 position opens up avenues for subsequent cyclization reactions.

Synthesis of 2-Amino-4-acetylpyridine[2]

The nitro group introduced in the previous step can be readily reduced to an amino group, providing a key intermediate for the synthesis of various fused heterocyclic compounds.

Objective: To synthesize 2-amino-4-acetylpyridine.

Materials:

  • 2-Nitro-4-acetylpyridine

  • Tin (Sn) powder

  • Concentrated Hydrochloric acid (HCl)

  • 20% Sodium hydroxide (NaOH) solution

  • Ether

Procedure:

  • Add 2-nitro-4-acetylpyridine (1 equivalent) to tin (2.8 equivalents).

  • Add concentrated HCl under reflux.

  • After the reaction is complete, cool the mixture and add water.

  • Make the solution alkaline by adding 20% NaOH solution until the tin hydroxide dissolves completely.

  • Extract the product with ether.

  • Dry the combined ether extracts and evaporate the solvent to obtain 2-amino-4-acetylpyridine.

G cluster_1 Synthetic Pathway from this compound A This compound B 2-Nitro-4-acetylpyridine N-oxide A->B Nitration C 2-Nitro-4-acetylpyridine B->C Reduction (Pd/C) D 2-Amino-4-acetylpyridine C->D Reduction (Sn/HCl) E Further Heterocycles D->E Cyclization Reactions

Caption: Synthetic utility of this compound.

IV. Potential in Coordination Chemistry and Catalysis

While specific applications of this compound in catalysis are not as extensively documented as its role in electrophilic substitution, the broader class of pyridine N-oxides is well-established as effective ligands in coordination chemistry and as catalysts in various transformations. The oxygen atom of the N-oxide is a hard donor, readily coordinating to a variety of metal centers. The acetyl group provides an additional potential coordination site, allowing for the formation of bidentate or bridging complexes.

Research into copper complexes of acetylpyridines has demonstrated their ability to activate hydrogen peroxide for advanced oxidation processes, suggesting a potential application for this compound in environmental remediation and green chemistry.[3] The development of chiral pyridine N-oxides as catalysts in asymmetric synthesis is also an active area of research.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its primary and most well-defined application lies in its ability to direct electrophilic substitution to the C2 position of the pyridine ring, providing access to a range of substituted pyridines that are key intermediates in drug discovery and materials science. The detailed protocols provided in this guide offer a practical starting point for researchers looking to exploit the unique reactivity of this compound. Further exploration into its potential in coordination chemistry and catalysis is warranted and holds the promise of uncovering new and exciting applications for this versatile molecule.

References

  • Pradhan, J., & Goyal, A. (2015). Synthesis of some nuclear substitution derivatives of 4- acetyl pyridine. International Journal of Pharmaceutical Chemistry and Analysis, 2(3), 113-119.
  • Organic Syntheses. 4-ACETYLPYRIDINE. [Link]
  • PubChem. 4-Acetylpyridine. [Link]
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • Pintos, V., et al. (2022). Solid-State Characterization of Acetylpyridine Copper Complexes for the Activation of H₂O₂ in Advanced Oxidation Processes. ChemistryPlusChem, 87(7), e202200169.

Sources

A Theoretical and Computational Investigation of 4-Acetylpyridine 1-oxide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive theoretical framework for the investigation of 4-Acetylpyridine 1-oxide, a molecule of interest in medicinal chemistry and materials science. While extensive experimental and computational data for this specific molecule are not widely published, this document outlines a robust computational methodology based on established theoretical principles and data from analogous compounds, such as substituted pyridine N-oxides and 4-acetylpyridine.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering a detailed protocol for elucidating the structural, spectroscopic, and electronic properties of this compound.

Introduction to this compound

This compound belongs to the class of heteroaromatic N-oxides, which are known for their unique electronic and reactive properties. The N-oxide functional group, with its formally zwitterionic N+-O- bond, significantly alters the electron distribution of the parent pyridine ring, enhancing its reactivity towards both electrophiles and nucleophiles.[3][4] The presence of an acetyl group at the 4-position introduces a key carbonyl functionality, which can act as a hydrogen bond acceptor and a site for further chemical modification. Understanding the interplay between the N-oxide and the acetyl group is crucial for predicting the molecule's behavior and potential applications.

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the molecular properties of such compounds with high accuracy.[1] This guide details the application of DFT to explore the molecular geometry, vibrational modes, electronic structure, and non-linear optical properties of this compound.

Molecular Structure and Geometry Optimization

The first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization, a computational process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the minimum energy state of the molecule.

Computational Protocol for Geometry Optimization

A reliable method for geometry optimization involves using Density Functional Theory (DFT) with a suitable functional and basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[5] A Pople-style basis set, such as 6-311++G(d,p), is recommended as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron clouds in molecules.[5]

Step-by-Step Protocol:

  • Build the initial structure: Construct the 3D model of this compound using molecular modeling software.

  • Select the computational method: Choose the DFT method, specifying the B3LYP functional and the 6-311++G(d,p) basis set.

  • Perform geometry optimization: Run the optimization calculation. The algorithm will iteratively adjust the atomic coordinates to find the lowest energy conformation.

  • Verify the minimum energy structure: Confirm that the optimization has converged to a true minimum by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.

Predicted Geometrical Parameters

The optimized geometry of this compound is expected to be largely planar, with the acetyl group potentially showing some torsional freedom. The N-O bond length is a key parameter, and in related pyridine N-oxides, it is typically around 1.28 Å.[6] The C=O bond of the acetyl group will exhibit a standard double bond character. The table below presents predicted, representative data for the key geometrical parameters of this compound.

Parameter Predicted Value (Å or Degrees) Significance
N1-O Bond Length~ 1.28 ÅCharacteristic of the zwitterionic N-oxide bond.[6]
C4-C(acetyl) Bond Length~ 1.49 ÅSingle bond connecting the acetyl group to the ring.
C(acetyl)=O Bond Length~ 1.23 ÅTypical carbonyl double bond length.
C-N-C Bond Angle (in ring)~ 120°Reflects the sp2 hybridization of the ring atoms.
O-N-C Bond Angle~ 118°Influenced by the N-oxide group.
C-C-O Dihedral Angle~ 0° or 180°Indicates the planarity of the acetyl group with the ring.

Vibrational Spectroscopy Analysis

Theoretical vibrational analysis is instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, we can predict the spectral features of this compound and understand the nature of its molecular vibrations.

Protocol for Frequency Calculations

Frequency calculations should be performed at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)) to ensure consistency.[5] The output will provide a list of vibrational modes, their frequencies (typically in cm-1), and their IR and Raman intensities. It is common practice to apply a scaling factor (around 0.96 for B3LYP) to the calculated frequencies to better match experimental values, accounting for anharmonicity and other systematic errors in the calculations.[5]

Predicted Key Vibrational Modes

The vibrational spectrum of this compound will be characterized by several key modes associated with its functional groups. The table below outlines the predicted frequencies for these significant vibrations.

Vibrational Mode Predicted Scaled Frequency (cm-1) Description
C-H Stretch (Aromatic)3050 - 3150Stretching vibrations of the C-H bonds on the pyridine ring.
C-H Stretch (Methyl)2900 - 3000Symmetric and asymmetric stretching of the methyl group C-H bonds.
C=O Stretch1680 - 1700A strong, characteristic band for the carbonyl group in the acetyl moiety.
C=C/C=N Stretch (Ring)1400 - 1600Vibrations associated with the stretching of the double bonds within the pyridine ring.
N-O Stretch1250 - 1300A key indicator of the N-oxide functionality.
C-C Stretch900 - 1200Stretching of the single bond between the ring and the acetyl carbon.

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of a molecule govern its reactivity, stability, and optical characteristics. Frontier Molecular Orbital (FMO) theory is a powerful framework for understanding these properties by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Analysis

The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can be more easily polarized.[7]

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In an MEP map, red areas indicate negative electrostatic potential (electron-rich), while blue areas denote positive electrostatic potential (electron-poor). This information is invaluable for predicting how the molecule will interact with other chemical species. For this compound, the oxygen of the N-oxide and the carbonyl oxygen are expected to be the most electron-rich regions (red), while the hydrogen atoms and the region around the nitrogen atom will be electron-poor (blue).

Predicted Electronic Properties

The electronic properties of this compound can be calculated using the same DFT method. The table below summarizes the expected electronic properties.

Property Predicted Value Significance
HOMO Energy~ -6.5 eVIndicates the energy of the highest energy electrons available for donation.
LUMO Energy~ -2.0 eVRepresents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)~ 4.5 eVA moderate gap suggests good stability but also potential for reactivity.
Dipole Moment~ 4.0 - 5.0 DebyeA high dipole moment is expected due to the polar N-O bond, indicating a polar molecule.

The HOMO is predicted to be localized primarily on the pyridine ring and the N-oxide oxygen, while the LUMO is expected to be distributed over the acetyl group and the pyridine ring, indicating that these are the likely sites for nucleophilic and electrophilic attack, respectively.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and extended π-electron systems, like this compound, are potential candidates for non-linear optical (NLO) materials. These materials have applications in optical data processing, sensors, and other photonic devices.[8][9] The key NLO properties, such as polarizability (α) and first-order hyperpolarizability (β), can be calculated computationally.

Computational Protocol for NLO Properties

The calculation of NLO properties requires a precise computational approach. The same DFT method (B3LYP/6-311++G(d,p)) can be used to compute the polarizability and hyperpolarizability tensors. The magnitude of the first-order hyperpolarizability (βtot) is a critical measure of the second-order NLO response.

Predicted NLO Properties

The presence of the electron-donating N-oxide group and the electron-withdrawing acetyl group creates a "push-pull" system that can enhance the NLO response.

NLO Property Predicted Value (a.u.) Significance
Mean Polarizability (α)~ 80 - 100Represents the overall polarizability of the molecule.
First-Order Hyperpolarizability (βtot)> 200A significant value would suggest potential for second-order NLO applications.

A substantial βtot value would indicate that this compound could be a promising candidate for further experimental investigation as an NLO material.

Visualizations and Workflows

To aid in the understanding of the theoretical investigation of this compound, the following diagrams illustrate the computational workflow and the key molecular properties.

Computational Workflow

G cluster_input Input Preparation cluster_calc Quantum Chemical Calculations (DFT: B3LYP/6-311++G(d,p)) cluster_output Analysis and Interpretation mol_build Build 3D Structure of This compound geom_opt Geometry Optimization mol_build->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nlo_prop NLO Properties (Polarizability, Hyperpolarizability) geom_opt->nlo_prop struct_params Optimized Structure (Bond Lengths, Angles) freq_calc->struct_params Confirmation of Minimum vib_spectra Predicted IR/Raman Spectra freq_calc->vib_spectra Frequencies & Intensities reactivity Reactivity Analysis (FMO, MEP) elec_prop->reactivity Orbital Energies & Surfaces nlo_potential NLO Potential Assessment nlo_prop->nlo_potential βtot Value

Caption: Computational workflow for the theoretical study of this compound.

Key Molecular Properties Relationship

G molecule 4-Acetylpyridine 1-oxide structure Molecular Structure molecule->structure Geometry Optimization spectra Vibrational Spectra molecule->spectra Frequency Calculation electronics Electronic Properties molecule->electronics FMO & MEP Analysis nlo NLO Properties molecule->nlo Hyperpolarizability Calculation

Caption: Interrelation of key molecular properties of this compound.

Conclusion

This technical guide has outlined a comprehensive theoretical approach for the characterization of this compound using modern computational methods. By following the detailed protocols for geometry optimization, vibrational analysis, and the calculation of electronic and non-linear optical properties, researchers can gain deep insights into the molecular behavior of this compound. The predicted data and analyses presented herein provide a solid foundation for future experimental work and can accelerate the development of new applications for this compound in various scientific fields.

References

  • Herlocker, D. W., Drago, R. S., & Meek, V. I. (n.d.). A Study of the Donor Properties of 4-Substituted Pyridine N-Oxides. Inorganic Chemistry. [Link]
  • MDPI. (n.d.). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. [Link]
  • Guerra, C., et al. (n.d.).
  • Thieme. (2015).
  • ARKAT USA, Inc. (2013).
  • ResearchGate. (n.d.).
  • Royal Society of Chemistry. (2025).
  • Chemcd. (n.d.). 4-ACETYLPYRIDINE N-OXIDE. [Link]
  • PubChem. (n.d.). 4-Acetylpyridine. [Link]
  • PubMed Central. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. [Link]
  • International Journal of Pure and Applied Mathematics. (2018).
  • Belova, N. V., et al. (2020). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. [Link]
  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. [Link]
  • Cambridge Open Engage. (2025).
  • International Journal of Pharmaceutical Sciences Review and Research. (2016). Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. [Link]
  • ResearchGate. (n.d.). Vibrational spectra and molecular structure of 4,4′-azobis(pyridine N-oxide). [Link]
  • ResearchGate. (n.d.). Experimental and theoretical studies of the vibrational spectra of 4-chloro-2-bromoaniline. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of 4-Acetylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

4-Acetylpyridine 1-oxide is a valuable intermediate in organic synthesis, serving as a precursor for various functionalized pyridine derivatives used in pharmaceutical and materials science research. The introduction of the N-oxide functionality fundamentally alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution at specific positions, thereby expanding its synthetic utility.[1] This guide provides a detailed, field-proven protocol for the synthesis of this compound from 4-acetylpyridine, emphasizing the underlying chemical principles, safety considerations, and methods for product validation.

The primary transformation is the N-oxidation of the pyridine nitrogen. This is typically achieved using a peroxy acid, which acts as an oxygen transfer agent.[2] We will detail two robust methods: one employing meta-chloroperoxybenzoic acid (m-CPBA), known for its reliability and high yield, and an alternative using in situ generated peracetic acid from hydrogen peroxide and acetic acid, which offers a more cost-effective approach.[1][3][4]

Reaction Mechanism and Principle

The N-oxidation of a pyridine derivative is a classic example of an oxygen atom transfer reaction. The lone pair of electrons on the basic nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic outer oxygen atom of the peroxy acid.

The mechanism proceeds as follows:

  • The nitrogen atom of 4-acetylpyridine nucleophilically attacks the terminal oxygen of the peroxy acid.

  • This forms a transient intermediate.

  • Concurrently, a proton is transferred, and the O-O bond of the peroxy acid cleaves.

  • The final products are the desired this compound and the corresponding carboxylic acid byproduct (e.g., m-chlorobenzoic acid from m-CPBA).

N-Oxidation_Mechanism Figure 1: General Mechanism of Pyridine N-Oxidation cluster_reactants Reactants cluster_transition Transition State cluster_products Products Py 4-Acetylpyridine TS [Intermediate Complex] Py->TS Nucleophilic Attack Peroxy R-C(O)OOH (Peroxy Acid) Peroxy->TS Noxide This compound TS->Noxide Oxygen Transfer Acid R-COOH (Carboxylic Acid) TS->Acid Proton Transfer & Bond Cleavage

Caption: General Mechanism of Pyridine N-Oxidation.

Critical Safety Considerations

Working with peroxy acids requires strict adherence to safety protocols due to their potential for thermal decomposition and explosive nature, especially in concentrated forms.[5]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., neoprene or butyl rubber).[6][7]

  • Ventilation: All operations must be conducted in a certified chemical fume hood to avoid inhalation of corrosive vapors.[7][8]

  • Reaction Scale and Temperature Control: For unfamiliar reactions, always perform a small-scale trial first. Peroxy acid reactions are often exothermic; ensure adequate cooling (e.g., an ice bath) is readily available to control the reaction temperature.[5]

  • Handling and Storage: Store peroxy acids in their original containers in a cool, well-ventilated area, away from heat sources, direct sunlight, and incompatible materials like metals, bases, and reducing agents.[8][9] Never return unused reagent to the original container to avoid contamination.[6]

  • Quenching: After the reaction is complete, it is crucial to destroy any residual peroxide before workup and solvent removal. This can be done by adding a reducing agent like sodium thiosulfate or sodium sulfite solution.

Protocol A: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This method is highly reliable and often provides clean conversion and high yields. A procedure adapted from the literature involves the direct reaction of 4-acetylpyridine with m-CPBA in a chlorinated solvent.[3]

Materials and Reagents
Reagent/MaterialGradeSupplier Example
4-Acetylpyridine (C₇H₇NO)≥97%Sigma-Aldrich
m-Chloroperoxybenzoic acid (m-CPBA)≤77% (assay)Sigma-Aldrich
Dichloromethane (CH₂Cl₂)Anhydrous, ≥99.8%Fisher Scientific
Diethyl ether (C₄H₁₀O)Anhydrous, ≥99.7%VWR
500 mL Round-bottom flask-Standard lab supplier
Reflux condenser-Standard lab supplier
Magnetic stirrer and stir bar-Standard lab supplier
Heating mantle-Standard lab supplier
Reagent Quantities (100 mmol scale)
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Acetylpyridine121.14[10]100~11.0 mL (12.1 g)1.0
m-CPBA (55% purity)172.57 (pure)10031.3 g1.0
Dichloromethane84.93-200 mLSolvent
Diethyl ether74.12-200 mLAnti-solvent
Step-by-Step Experimental Procedure
  • Reaction Setup: Assemble a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle on a stirrer plate within a fume hood.

  • Reagent Addition: To the flask, add 4-acetylpyridine (11.0 mL, 100 mmol) and dichloromethane (200 mL). Stir the solution until the pyridine is fully dissolved.

  • Initiation of Reaction: Carefully add the m-CPBA (31.3 g of 55% material, 100 mmol) to the stirring solution. Note: The addition may be slightly exothermic. Add in portions if necessary to maintain control.

  • Reaction Execution: Heat the mixture to reflux (approx. 40°C for dichloromethane) and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

  • Reaction Workup & Product Isolation:

    • After 16 hours, remove the heating mantle and allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a larger beaker or flask.

    • Slowly add 200 mL of diethyl ether to the stirred solution. Diethyl ether acts as an anti-solvent, causing the polar N-oxide product to precipitate.

    • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Drying:

    • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold diethyl ether to remove any soluble impurities.

    • Dry the collected solid under vacuum to yield this compound. The expected melting point is 132-133°C.[3]

Protocol B: Synthesis using H₂O₂ and Acetic Acid

This classic method generates peracetic acid in situ, avoiding the need for purified m-CPBA. It is a cost-effective alternative, though reaction times can be longer and may require more careful temperature control.[1][11]

Reagent Quantities (100 mmol scale)
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Acetylpyridine121.14100~11.0 mL (12.1 g)1.0
Acetic Acid (Glacial)60.05-50 mLReagent/Solvent
Hydrogen Peroxide34.01~22025 mL (30% w/w aq.)~2.2
Step-by-Step Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask with a stir bar, combine 4-acetylpyridine (11.0 mL, 100 mmol) and glacial acetic acid (50 mL).

  • Reagent Addition: Place the flask in a water bath on a stirrer plate. Slowly add the 30% hydrogen peroxide solution (25 mL) dropwise via an addition funnel. Monitor the internal temperature and keep it between 70-80°C.

  • Reaction Execution: Once the addition is complete, maintain the reaction mixture at 70-80°C for 4-6 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize any remaining peracetic acid by the slow addition of a saturated sodium sulfite solution until a test with peroxide indicator strips is negative.

    • Remove the acetic acid and water under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, to yield the final product.

Experimental Workflow Visualization

The following diagram outlines the general laboratory workflow for the synthesis and purification of this compound using the m-CPBA method.

Workflow_Diagram Figure 2: Experimental Workflow (m-CPBA Method) start 1. Setup Flask & Condenser reagents 2. Add Reactants 4-Acetylpyridine Dichloromethane start->reagents mcpba 3. Add Oxidant m-CPBA reagents->mcpba reflux 4. Heat to Reflux (16 hours) mcpba->reflux cool 5. Cool to RT reflux->cool precipitate 6. Precipitate with Diethyl Ether cool->precipitate filter 7. Vacuum Filtration precipitate->filter dry 8. Dry Under Vacuum filter->dry analyze 9. Characterization (MP, NMR, etc.) dry->analyze product Pure this compound analyze->product

Caption: Experimental Workflow (m-CPBA Method).

Product Characterization

Validation of the final product's identity and purity is essential.

PropertyExpected Value
Appearance White to off-white solid
Melting Point 132-133 °C[3]
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol [12]
Yield (m-CPBA method) Typically >80%

¹H NMR Spectroscopy: The most significant change upon N-oxidation is the deshielding of the aromatic protons adjacent (α) to the nitrogen atom.

  • 4-Acetylpyridine (Starting Material): Protons at C2/C6 typically appear around δ 8.7 ppm, and protons at C3/C5 appear around δ 7.6 ppm. The acetyl methyl group appears as a singlet around δ 2.6 ppm.[13]

  • This compound (Product): The N-oxide group is electron-donating through resonance but electron-withdrawing inductively. The protons α to the N-oxide (C2/C6) are expected to shift to around δ 8.2 ppm, while the protons β to the N-oxide (C3/C5) may shift slightly. The acetyl methyl singlet will remain.[14]

¹³C NMR Spectroscopy: Similar shifts are observed in the carbon spectrum, with C4 experiencing a significant downfield shift due to the direct attachment of the N-oxide group.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive m-CPBA (degraded over time).- Insufficient reaction time or temperature.- Use fresh m-CPBA or test its activity.- Ensure proper reflux temperature and extend reaction time, monitoring by TLC.
Oily Product / Failure to Precipitate - Incomplete reaction.- Presence of water in solvents.- Insufficient anti-solvent added.- Confirm reaction completion via TLC before workup.- Use anhydrous solvents.- Add more diethyl ether and cool for a longer period.
Low Yield - Product loss during filtration.- Product is partially soluble in the precipitation mixture.- Ensure the slurry is thoroughly cooled before filtration.- Minimize the amount of cold solvent used for washing the filter cake.
Product Contaminated with Starting Material - Incomplete reaction.- Increase reaction time or use a slight excess (1.1 eq) of the oxidizing agent.- Purify the crude product by recrystallization.

References

  • Interscan Corporation. (2024). Peracetic Acid (C2H4O3) Safety: Managing Risks and Implementing Precautions.
  • EHSLeaders. (n.d.). 10 Tips for Handling and Storing Peracetic Acid.
  • GotSafety. (n.d.). Peracetic Acid Safety.
  • Dr. Weigert. (n.d.). Notes on handling peracetic acid safely.
  • Organic Syntheses. (n.d.). α-(4-PYRIDYL)BENZYLAMINE. Coll. Vol. 6, p.976 (1988); Vol. 54, p.98 (1974).
  • ACS Publications. (2018). The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development.
  • ChemTube3D. (n.d.). Pyridine N-Oxide-structure.
  • MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4.
  • ARKIVOC. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268.
  • ResearchGate. (2011). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles.
  • MDPI. (2018). Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications. Molecules, 23(11), 2993.
  • Organic Syntheses. (n.d.). PYRIDINE-N-OXIDE. Coll. Vol. 4, p.828 (1963); Vol. 35, p.91 (1955).
  • SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE.
  • PubChem. (n.d.). 4-Acetylpyridine.
  • Royal Society of Chemistry. (2020). Recyclable Anhydride Catalyst for H2O2 Oxidation: N-oxidation of Pyridine Derivatives - Supporting Information.
  • Organic Syntheses. (n.d.). cis-3,5-DIACETOXYCYCLOPENTENE. Coll. Vol. 5, p.414 (1973); Vol. 42, p.50 (1962).
  • Google Patents. (2007). CN1982297A - Synthesis of pyridine-N-oxide.
  • ResearchGate. (2014). Oxidation of pyridine to pyridine-N-oxide.
  • Wikipedia. (n.d.). Peracetic acid.
  • Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives.
  • Google Patents. (1985). EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides.
  • ResearchGate. (2005). Preparation of peracetic acid from hydrogen peroxide. Part I: Kinetics for peracetic acid synthesis and hydrolysis.

Sources

Application Notes and Protocols: 4-Acetylpyridine 1-Oxide as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 4-Acetylpyridine 1-Oxide

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone. However, the inherent electron-deficient nature of the pyridine ring often poses challenges for its functionalization through classical electrophilic aromatic substitution. The strategic conversion of a pyridine to its corresponding N-oxide dramatically alters its electronic properties, transforming it into a versatile and reactive intermediate. This compound exemplifies this principle, offering a unique combination of functionalities that enable a diverse range of chemical transformations.

The presence of the N-oxide moiety not only activates the pyridine ring for specific substitutions but also influences the reactivity of the acetyl group. This dual functionality makes this compound a valuable building block for the synthesis of complex heterocyclic systems, including substituted pyridines and fused-ring structures that are prevalent in bioactive molecules.[1] This application note will provide an in-depth guide to the synthesis and utilization of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective handling in a laboratory setting.

PropertyValueReference
CAS Number 2402-96-2
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance Solid
Melting Point 132 °C

Safety Profile: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It may cause skin and eye irritation.[2] It is incompatible with strong oxidizing agents and strong reducing agents.[3] All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound: A Detailed Protocol

The most common and efficient method for the preparation of this compound is the direct oxidation of 4-acetylpyridine. While several oxidizing agents can be employed, meta-chloroperbenzoic acid (m-CPBA) is widely used due to its commercial availability and generally high yields.[4]

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-Acetylpyridine 4-Acetylpyridine This compound This compound 4-Acetylpyridine->this compound m-CPBA, CH2Cl2

Caption: Oxidation of 4-acetylpyridine to this compound.

Protocol: Oxidation with m-CPBA

This protocol is adapted from a procedure reported for the synthesis of 4-acetylpyridine N-oxide.[4]

Materials:

  • 4-Acetylpyridine (1.0 eq)

  • meta-Chloroperbenzoic acid (m-CPBA, ~77%, 1.1 eq)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-acetylpyridine (1.0 eq) in dichloromethane.

  • Addition of Oxidant: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. The portion-wise addition helps to control the exothermic nature of the oxidation.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Caution: Gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2x) and then with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by precipitation. Dissolve the crude material in a minimal amount of hot dichloromethane and add diethyl ether until the solution becomes cloudy. Cool the mixture to induce precipitation. Collect the solid by vacuum filtration and wash with cold diethyl ether to afford this compound as a solid. A reported melting point is 132-133 °C.[4]

Expected Yield: 85-95%

Applications of this compound in Organic Synthesis

The synthetic utility of this compound stems from the reactivity of both the N-oxide and the acetyl group. The N-oxide function activates the pyridine ring, particularly at the C2 and C6 positions, for nucleophilic attack and C-H functionalization.

Directed C-H Functionalization: Palladium-Catalyzed Cross-Coupling Reactions

A significant advancement in pyridine chemistry is the use of the N-oxide as a directing group for transition-metal-catalyzed C-H activation. This strategy allows for the direct formation of C-C and C-heteroatom bonds at the C2 position, bypassing the need for pre-functionalized starting materials.

G This compound This compound Intermediate Intermediate This compound->Intermediate Pd(OAc)2 2-Substituted-4-acetylpyridine 1-Oxide 2-Substituted-4-acetylpyridine 1-Oxide Intermediate->2-Substituted-4-acetylpyridine 1-Oxide Coupling Partner

Caption: Palladium-catalyzed C-H functionalization workflow.

Palladium catalysts have been successfully employed for the ortho-alkenylation and direct arylation of pyridine N-oxides.[5] These reactions typically proceed via a concerted metalation-deprotonation mechanism, where the N-oxide coordinates to the palladium center, facilitating the cleavage of the adjacent C-H bond.

Example: Palladium-Catalyzed Oxidative C-H/C-H Cross-Coupling

This type of reaction enables the coupling of pyridine N-oxides with other heterocycles, providing a direct route to unsymmetrical biheteroaryl molecules.[6]

General Reaction Conditions:

  • Substrates: this compound and a five-membered heterocycle (e.g., thiophene, furan, triazole).

  • Catalyst: Pd(OAc)₂

  • Oxidant/Additive: Ag₂CO₃

  • Solvent: Toluene or a similar high-boiling solvent.

  • Temperature: 100-130 °C

This methodology offers a highly regioselective approach to constructing complex molecular architectures that are of interest in medicinal chemistry and materials science.

Electrophilic Substitution: Nitration at the C2 Position

The N-oxide group activates the pyridine ring towards electrophilic substitution, primarily at the C4 position. However, the presence of the electron-withdrawing acetyl group at the C4 position deactivates this site and directs electrophiles to the C2 and C6 positions.

Reaction Scheme:

G cluster_1 Nitration of this compound This compound This compound 2-Nitro-4-acetylpyridine 1-Oxide 2-Nitro-4-acetylpyridine 1-Oxide This compound->2-Nitro-4-acetylpyridine 1-Oxide HNO3, TFAA

Caption: Nitration of this compound.

Protocol: Synthesis of 2-Nitro-4-acetylpyridine

This protocol is based on a reported procedure for the nuclear substitution of 4-acetylpyridine.[7] Note that the final product in this reference is the deoxygenated pyridine, but the initial step involves the nitration of the N-oxide.

Materials:

  • This compound (1.0 eq)

  • Trifluoroacetic anhydride (TFAA)

  • Concentrated nitric acid (HNO₃)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a flask containing trifluoroacetic anhydride at 0 °C, slowly add this compound. Stir the mixture at 0 °C for 1 hour. TFAA acts as an activating agent and solvent.

  • Nitration: Add concentrated nitric acid dropwise to the mixture at 0 °C and continue stirring for 8 hours at this temperature.

  • Work-up:

    • Carefully add the reaction mixture dropwise to a stirred solution of sodium metabisulfite in water at 0 °C. The sodium metabisulfite quenches any excess oxidizing species.

    • Stir the resulting mixture at 0 °C for 16 hours.

    • Adjust the pH of the solution to 6-7 with a 1 M NaOH solution.

    • Extract the mixture with dichloromethane (3x).

  • Purification: The combined organic layers are dried and concentrated. The crude product, 2-nitro-4-acetylpyridine 1-oxide, can be further purified by column chromatography. The nitro group can then be reduced to an amino group, which is a versatile handle for further synthetic transformations.[8]

Reactions of the Acetyl Group

The acetyl group of this compound can undergo various transformations, such as condensation reactions, to build more complex structures. For instance, it can react with aldehydes in the presence of a base to form chalcone derivatives. While this has been demonstrated with 4-acetylpyridine, the N-oxide is expected to undergo similar reactivity at the acetyl group.

Example: Claisen-Schmidt Condensation

The reaction of 4-acetylpyridine with various aromatic aldehydes in the presence of a base like KOH yields chalcones.[9] These chalcones are precursors to various heterocyclic compounds, such as pyrimidines.

Conclusion

This compound is a strategically important intermediate in organic synthesis. The N-oxide functionality not only alters the reactivity of the pyridine ring to allow for selective C-H functionalization and electrophilic substitution but also remains compatible with reactions involving the acetyl group. The protocols and applications detailed in this note are intended to provide researchers, scientists, and drug development professionals with a comprehensive understanding and practical guide to leveraging the unique chemical properties of this versatile building block. The ability to construct complex, functionalized pyridine derivatives from a readily accessible starting material underscores the value of this compound in the pursuit of novel chemical entities.

References

  • Zhang, D., et al. (2014). Palladium-catalyzed oxidative CH/CH cross-coupling of pyridine N-oxides with five-membered heterocycles.
  • Kim, J., et al. (2009). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 131(43), 15636–15637. [Link]
  • Li, Q., et al. (2023). Palladium-Catalyzed Cross-Coupling of 2-Benzoyl- pyridine N-Oxides via C(sp2)–C(O) Bond Cleavage.
  • Li, B., et al. (2011). Palladium-catalyzed oxidative cross-coupling between pyridine N-oxides and indoles. Organic Letters, 13(7), 1766–1769. [Link]
  • Shang, R., et al. (2013). Palladium-Catalyzed C–H Activation/Cross-Coupling of Pyridine N-Oxides with Nonactivated Secondary Alkyl Bromides. Journal of the American Chemical Society, 135(5), 1840–1843. [Link]
  • Islam, M. R., et al. (2015). Synthesis of some nuclear substitution derivatives of 4-acetyl pyridine. International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3469. [Link]
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Molbank, M158. [Link]
  • Najm, R. S. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Journal of University of Babylon for Pure and Applied Sciences, 26(5), 133-140. [Link]
  • Ningbo Inno Pharmchem Co., Ltd. The Role of 4-Acetylpyridine in Modern Pharmaceutical Synthesis. [Link]
  • PubChem. 4-Acetylpyridine. [Link]
  • Lee, J., et al. (2012). Photoaddition reactions of acetylpyridines with silyl ketene acetals: SET vs [2 + 2]-cycloaddition pathways. The Journal of Organic Chemistry, 77(22), 10189–10196. [Link]
  • Harman, W. D. (2008). Diels-Alder Cycloaddition Reactions with Dihapto-Coordinated Pyridines. ACS Symposium Series, 985, 13-25. [Link]
  • Scribd. 4-Cycloaddition Reactions (Chem 342). [Link]
  • Organic Chemistry Portal. Pyridine synthesis. [Link]
  • Wordpress. Cycloaddition/ Diels-Alder Approaches. [Link]

Sources

Application Note: 4-Acetylpyridine 1-oxide as a Versatile Precursor for Novel Pyridine-Based Host Materials in Phosphorescent OLEDs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Host Materials in Phosphorescent OLEDs

Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, color fidelity, and form factor flexibility over conventional liquid crystal displays.[1] Phosphorescent OLEDs (PhOLEDs), in particular, can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, a significant leap from the 25% limit of fluorescent emitters.[2] The performance of a PhOLED is not solely dependent on the phosphorescent emitter; the host material, in which the emitter is dispersed, plays an equally critical role. An ideal host material must possess a high triplet energy to confine excitons on the guest emitter, balanced charge transport properties to ensure efficient recombination in the emissive layer, and excellent thermal and morphological stability.[3]

Pyridine-based compounds have emerged as a promising class of materials for OLEDs, often employed as electron-transporting materials or as ligands in phosphorescent emitters.[1][4] Their inherent electron-deficient nature facilitates electron injection and transport. This application note explores the utility of a readily available and highly reactive precursor, 4-Acetylpyridine 1-oxide , in the synthesis of novel, high-performance host materials for PhOLEDs.

The Strategic Advantage of this compound

This compound is a compelling starting material for the synthesis of complex pyridine derivatives for several reasons:

  • Activated Pyridine Ring: The N-oxide functionality significantly alters the electronic properties of the pyridine ring, making it more susceptible to both nucleophilic and electrophilic substitution reactions compared to the parent pyridine.[5][6][7] This allows for regioselective functionalization.

  • Versatile Acetyl Group: The acetyl group serves as a versatile chemical handle for a wide array of organic transformations, including condensations, cross-couplings, and reductions, enabling the introduction of diverse molecular fragments.

  • Modulation of Electronic Properties: The N-oxide group itself can be retained in the final molecule to fine-tune the electronic properties or can be readily removed (deoxygenated) at a later synthetic stage.[6][8]

This application note will detail a synthetic protocol for a novel bipolar host material, 4-(1,2,2-triphenylvinyl)pyridine , starting from this compound. This target molecule incorporates a tetraphenylethylene (TPE) moiety, known for its aggregation-induced emission (AIE) characteristics and potential to form morphologically stable amorphous films.[1]

Synthetic Workflow and Protocols

The proposed synthesis is a multi-step process designed to be robust and scalable. Each step is explained in detail, highlighting the rationale behind the choice of reagents and conditions.

G cluster_0 Synthesis of 4-(1,2,2-triphenylvinyl)pyridine start This compound step1 Step 1: Grignard Reaction (Phenylmagnesium bromide) start->step1 Introduction of first phenyl group intermediate1 1-phenyl-1-(pyridin-4-yl)ethanol 1-oxide step1->intermediate1 step2 Step 2: Deoxygenation (PCl3) intermediate1->step2 Removal of N-oxide intermediate2 1-phenyl-1-(pyridin-4-yl)ethanol step2->intermediate2 step3 Step 3: Oxidation (Manganese dioxide) intermediate2->step3 Formation of ketone step4 Step 4: McMurry Coupling (Titanium tetrachloride, Zinc) step3->step4 Formation of tetraphenylethylene moiety intermediate3 Phenyl(pyridin-4-yl)methanone final_product 4-(1,2,2-triphenylvinyl)pyridine step4->final_product

Caption: Synthetic workflow for 4-(1,2,2-triphenylvinyl)pyridine.

Step 1: Synthesis of 1-phenyl-1-(pyridin-4-yl)ethanol 1-oxide
  • Rationale: This step introduces the first phenyl group via a Grignard reaction with the acetyl moiety. The N-oxide is maintained to prevent side reactions with the Grignard reagent at the pyridine ring.

  • Protocol:

    • To a stirred solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add phenylmagnesium bromide (1.1 eq, 3.0 M solution in diethyl ether) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired product.

Step 2: Synthesis of 1-phenyl-1-(pyridin-4-yl)ethanol
  • Rationale: The N-oxide is removed to yield the corresponding pyridine. Phosphorus trichloride is an effective deoxygenating agent for pyridine N-oxides.[6]

  • Protocol:

    • Dissolve 1-phenyl-1-(pyridin-4-yl)ethanol 1-oxide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

    • Cool the solution to 0 °C and add phosphorus trichloride (1.2 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Carefully quench the reaction by the addition of ice-cold water.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford the product.

Step 3: Synthesis of Phenyl(pyridin-4-yl)methanone
  • Rationale: The secondary alcohol is oxidized to a ketone, which will be the precursor for the McMurry coupling. Manganese dioxide is a mild and selective oxidizing agent for benzylic alcohols.

  • Protocol:

    • To a solution of 1-phenyl-1-(pyridin-4-yl)ethanol (1.0 eq) in chloroform, add activated manganese dioxide (5.0 eq).

    • Reflux the mixture for 24 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.

    • Wash the Celite pad with chloroform.

    • Concentrate the filtrate under reduced pressure to obtain the crude ketone, which can be used in the next step without further purification.

Step 4: Synthesis of 4-(1,2,2-triphenylvinyl)pyridine
  • Rationale: A McMurry coupling reaction is employed to form the tetrasubstituted double bond, creating the tetraphenylethylene core. This reaction reductively couples two ketone molecules.

  • Protocol:

    • In a flame-dried, three-necked flask under an argon atmosphere, add zinc dust (4.0 eq) and anhydrous THF.

    • Cool the suspension to -10 °C and add titanium tetrachloride (2.0 eq) dropwise.

    • Allow the mixture to warm to room temperature and then reflux for 2 hours to form the low-valent titanium reagent.

    • Cool the black slurry to room temperature and add a solution of phenyl(pyridin-4-yl)methanone (1.0 eq) and benzophenone (1.0 eq) in anhydrous THF.

    • Reflux the reaction mixture for 16 hours.

    • Cool the reaction to room temperature and quench with a 10% aqueous potassium carbonate solution.

    • Stir for 1 hour and then filter the mixture.

    • Extract the filtrate with ethyl acetate, dry the combined organic layers over magnesium sulfate, and concentrate.

    • Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to give the final product, 4-(1,2,2-triphenylvinyl)pyridine.

Characterization and Expected Properties

The synthesized host material should be characterized by standard analytical techniques:

Technique Expected Outcome
¹H and ¹³C NMR Confirmation of the molecular structure, with characteristic peaks for the pyridine and phenyl protons and carbons.
Mass Spectrometry Determination of the molecular weight, confirming the successful synthesis.
UV-Vis and PL Measurement of the absorption and emission spectra to determine the optical bandgap and photoluminescent properties.
Cyclic Voltammetry Estimation of the HOMO and LUMO energy levels to assess the suitability for charge injection and transport in an OLED device.
TGA and DSC Evaluation of the thermal stability (decomposition temperature) and glass transition temperature, crucial for device longevity and film morphology.

Application in PhOLED Devices

The synthesized 4-(1,2,2-triphenylvinyl)pyridine is expected to be an excellent host material for green and red phosphorescent emitters. Its high triplet energy, anticipated from the non-conjugated nature of the TPE core, should effectively confine excitons on the dopant. The pyridine moiety will contribute to good electron transport, while the triphenylamine fragments often used in OLEDs can be replaced by other functional groups to balance hole transport.

A typical device structure could be:

G cluster_0 PhOLED Device Structure Anode Anode (ITO) HIL Hole Injection Layer (HIL) Anode->HIL HTL Hole Transport Layer (HTL) HIL->HTL EML Emissive Layer (EML) Host: 4-(1,2,2-triphenylvinyl)pyridine Dopant: Phosphorescent Emitter HTL->EML ETL Electron Transport Layer (ETL) EML->ETL EIL Electron Injection Layer (EIL) ETL->EIL Cathode Cathode (Al) EIL->Cathode

Caption: Example of a multilayer PhOLED device structure.

Conclusion

This compound is a cost-effective and synthetically versatile starting material that provides a gateway to a wide range of functionalized pyridine derivatives for OLED applications. The detailed protocol for the synthesis of 4-(1,2,2-triphenylvinyl)pyridine demonstrates a practical approach to constructing novel host materials. The inherent reactivity of the N-oxide and the utility of the acetyl group as a synthetic handle empower researchers to design and create a new generation of high-performance materials for advanced OLED technologies.

References

  • Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry. [Link]
  • Reactions of Pyridine-N-Oxide. YouTube. [Link]
  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
  • Recent Trends in the Chemistry of Pyridine N-Oxides.
  • Pyridine N-Oxides. Baran Lab, Scripps Research. [Link]
  • Solution-Processed OLEDs Based on a Bipolar AIE Terpyridine Derivative as a Host.
  • Synthesis of Heterocycles for OLED Applications.
  • OLED materials for solid-state lighting. UQ eSpace, The University of Queensland. [Link]
  • Functionalization of phosphorescent emitters and their host materials by main-group elements for phosphorescent organic light-emitting devices. Chemical Society Reviews. [Link]
  • Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter M
  • Organic host materials for phosphorescent organic light-emitting diodes. Chemical Society Reviews. [Link]
  • 1,3,4-Oxadiazoles as luminescent materials for organic light emitting diodes via cross-coupling reactions. RSC Publishing. [Link]
  • Synthesis of a host material for OLEDs via solid-state coupling.
  • Functionalization of Phosphorescent Emitters and Their Host Materials by Main-Group Elements for Phosphorescent Organic Light-Emitting Devices.
  • OLEDs having inorganic material containing anode capping layer.
  • Phosphorescent Organic Light-Emitting Devices: Working Principle and Iridium Based Emitter M

Sources

Application Notes & Protocols: 4-Acetylpyridine 1-Oxide in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of 4-Acetylpyridine 1-oxide (4-APO) as a versatile ligand in coordination chemistry. It is designed for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this molecule for the synthesis of novel metal complexes with tailored functionalities. We will delve into the fundamental principles governing its reactivity, provide detailed protocols for its synthesis and complexation, and discuss its applications in materials science and medicinal chemistry.

Introduction: The Unique Profile of this compound

Pyridine N-oxides are a well-established class of ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions.[1] The introduction of an N-oxide functionality to the pyridine ring significantly alters its electronic properties. The oxygen atom becomes the primary coordination site, acting as a strong σ-donor, while the overall ligand can participate in π-backbonding.

This compound (4-APO) builds upon this foundation by incorporating an acetyl group at the 4-position. This addition introduces several key features:

  • Bifunctionality: 4-APO possesses two potential coordination sites: the primary N-oxide oxygen and the secondary carbonyl oxygen of the acetyl group. This opens possibilities for it to act as a monodentate, chelating, or bridging ligand.

  • Electronic Tuning: The electron-withdrawing nature of the acetyl group modulates the electronic density of the pyridine ring system, influencing the donor strength of the N-oxide oxygen and the stability of the resulting metal complexes.

  • Supramolecular Control: The acetyl group provides a site for hydrogen bonding, enabling the rational design of extended supramolecular architectures and influencing the crystal packing of its coordination compounds.

These characteristics make 4-APO a compelling building block for creating coordination complexes with interesting magnetic, catalytic, and biological properties.

Synthesis and Characterization of the Ligand

The synthesis of 4-APO is typically achieved through the direct oxidation of 4-acetylpyridine. The use of a peroxy acid, such as meta-chloroperbenzoic acid (m-CPBA), is a common and effective method.[2]

Protocol 1: Synthesis of this compound (4-APO)

Rationale: This protocol utilizes m-CPBA to deliver an oxygen atom to the nitrogen of the 4-acetylpyridine ring. Dichloromethane is an excellent solvent for this reaction as it dissolves the reactants and is relatively inert. The reaction is performed under reflux to ensure it proceeds to completion. Diethyl ether is used as an anti-solvent to precipitate the more polar N-oxide product.

Materials:

  • 4-Acetylpyridine (C₇H₇NO)[3]

  • meta-Chloroperbenzoic acid (m-CPBA, ~55-75% purity)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus

Procedure:

  • In a 500 mL round-bottom flask, dissolve 11.0 mL (100 mmol) of 4-acetylpyridine in 200 mL of dichloromethane.[2]

  • To this solution, carefully add 31.3 g (100 mmol, assuming 55% purity) of m-CPBA. Caution: m-CPBA is a strong oxidizing agent and should be handled with care.

  • Equip the flask with a reflux condenser and heat the mixture to a gentle boil with stirring. Maintain reflux for 16 hours.[2]

  • After 16 hours, allow the reaction mixture to cool to room temperature.

  • Precipitate the product by adding 200 mL of diethyl ether to the reaction mixture with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid product with a small amount of cold diethyl ether to remove any unreacted starting material or by-products.

  • Dry the product under vacuum to yield this compound as a solid. The expected melting point is 132-133°C.[2]

Characterization Data:

PropertyValueSource
Molecular FormulaC₇H₇NO₂[4]
Molecular Weight137.14 g/mol [5]
AppearanceSolid[4]
Melting Point132-133 °C[2]
IUPAC Name1-(1-oxido-4-pyridinyl)ethanone[4]

A diagram illustrating the synthesis of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Property Evaluation start Mix Metal Salt (e.g., MCl₂) & 4-APO Ligand react React in Solvent (e.g., Ethanol, Reflux) start->react isolate Isolate Product (Filtration/Crystallization) react->isolate spec Spectroscopy (FTIR, UV-Vis, NMR) isolate->spec Confirm Coordination elemental Elemental Analysis isolate->elemental Verify Stoichiometry struct Structural Analysis (X-Ray Crystallography) spec->struct Determine Structure magnetic Magnetic Susceptibility struct->magnetic Structure-Property Correlation catalytic Catalytic Activity Assay struct->catalytic biological Biological/Cytotoxicity Assay struct->biological

Sources

The Strategic Application of 4-Acetylpyridine 1-Oxide in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of the N-Oxide Moiety in Drug Discovery

In the landscape of medicinal chemistry and drug development, the pyridine ring is a ubiquitous scaffold, present in a multitude of clinically approved drugs. The introduction of an N-oxide functionality to the pyridine core, as seen in 4-Acetylpyridine 1-oxide, offers a nuanced yet powerful tool for modulating the physicochemical and pharmacological properties of a molecule. The N-oxide group acts as a potent electron-withdrawing group, influencing the reactivity of the pyridine ring and its substituents. Furthermore, it can enhance aqueous solubility, modulate metabolic stability, and participate in unique non-covalent interactions with biological targets. This guide provides an in-depth exploration of the synthetic utility of this compound in the preparation of diverse bioactive molecules, complete with detailed protocols and the underlying scientific rationale.

Physicochemical Properties and Safety Considerations

Before embarking on synthetic manipulations, a thorough understanding of the starting material is paramount.

PropertyValueReference
CAS Number 2402-96-2[1]
Molecular Formula C₇H₇NO₂[1]
Molecular Weight 137.14 g/mol [1]
Appearance Solid
Storage Sealed in dry, room temperature

Safety Profile: this compound is classified with the GHS07 pictogram, indicating it can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).

Synthetic Pathways Leveraging this compound

The acetyl group of this compound serves as a versatile handle for a variety of carbon-carbon bond-forming reactions, enabling the construction of complex molecular architectures. The electron-withdrawing nature of the N-oxide enhances the acidity of the methyl protons of the acetyl group, facilitating enolate formation under milder conditions than its non-oxidized counterpart.

Claisen-Schmidt Condensation: A Gateway to Bioactive Chalcones

The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis, involving the reaction of an enolizable ketone with a non-enolizable aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone.[2] Chalcones derived from pyridine scaffolds have demonstrated a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3][4] The use of this compound in this reaction offers a route to novel chalcone N-oxides with potentially enhanced biological profiles.

Reaction Causality: The basic catalyst (e.g., NaOH or KOH) deprotonates the α-carbon of the acetyl group in this compound, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde. The subsequent aldol addition product readily undergoes dehydration to yield the thermodynamically stable conjugated chalcone system. The N-oxide moiety can influence the electronic properties of the resulting chalcone, potentially impacting its interaction with biological targets.

Experimental Workflow: Claisen-Schmidt Condensation

G reagents Dissolve this compound and Aromatic Aldehyde in Ethanol base Add Aqueous NaOH/KOH Solution Dropwise at Room Temperature reagents->base Initiate Reaction reaction Stir at Room Temperature (Monitor by TLC) base->reaction Catalysis precipitation Pour Reaction Mixture into Crushed Ice reaction->precipitation Work-up filtration Collect Precipitate by Vacuum Filtration precipitation->filtration Isolation washing Wash with Cold Water and Recrystallize from Ethanol filtration->washing Purification

Caption: Workflow for the synthesis of chalcone N-oxides.

Detailed Protocol: Synthesis of (E)-1-(1-oxido-4-pyridinyl)-3-(4-chlorophenyl)prop-2-en-1-one

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.37 g, 10 mmol) and 4-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol with magnetic stirring.

  • Reaction Initiation: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (5 mL) dropwise over 15 minutes. The reaction mixture may change color and become cloudy.

  • Reaction Monitoring: Continue stirring at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Product Isolation: Once the reaction is complete, pour the mixture into a beaker containing 100 g of crushed ice and stir for 30 minutes. A solid precipitate will form.

  • Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Recrystallize the crude product from ethanol to afford the pure chalcone N-oxide as a crystalline solid.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Knoevenagel Condensation: Accessing Diverse Heterocyclic Scaffolds

The Knoevenagel condensation is another pivotal carbon-carbon bond-forming reaction that involves the reaction of a carbonyl compound with a compound containing an active methylene group, catalyzed by a weak base.[5][6] This reaction is particularly useful for synthesizing a wide variety of substituted alkenes and heterocyclic compounds with potential therapeutic applications.[7][8]

Reaction Causality: The reaction is initiated by the deprotonation of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) by a weak base like piperidine or pyridine to form a carbanion. This carbanion then attacks the carbonyl group of this compound. The resulting intermediate undergoes dehydration to yield the Knoevenagel condensation product. The electron-withdrawing N-oxide can enhance the electrophilicity of the acetyl carbonyl group, potentially accelerating the reaction.

Signaling Pathway: Knoevenagel Condensation Mechanism

G Active Methylene Active Methylene Carbanion Carbanion Active Methylene->Carbanion Base Intermediate Intermediate Carbanion->Intermediate + this compound Product Product Intermediate->Product - H2O

Caption: Simplified mechanism of the Knoevenagel condensation.

Detailed Protocol: Synthesis of 2-cyano-3-(1-oxido-4-pyridinyl)but-2-enenitrile

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.37 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL).

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Mannich Reaction: Synthesizing Bioactive Aminomethylated Derivatives

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound, formaldehyde, and a primary or secondary amine, leading to the formation of a β-amino-carbonyl compound known as a Mannich base.[1] These compounds are valuable intermediates and have shown a wide range of biological activities, including antimicrobial and anticancer properties.[9][10]

Reaction Causality: The reaction proceeds via the formation of an Eschenmoser-like salt (iminium ion) from the reaction of formaldehyde and the secondary amine. The enol form of this compound then acts as a nucleophile, attacking the iminium ion to form the Mannich base. The N-oxide can influence the pKa of the α-protons, facilitating enolization.

Logical Relationship: Mannich Reaction Components

G A This compound (Active Hydrogen) D Mannich Base (Bioactive Molecule) A->D B Formaldehyde B->D C Secondary Amine (e.g., Piperidine) C->D

Caption: Key components of the Mannich reaction.

Detailed Protocol: Synthesis of 1-(1-oxido-4-pyridinyl)-3-(piperidin-1-yl)propan-1-one

  • Reagent Mixture: In a 100 mL flask, mix this compound (1.37 g, 10 mmol), piperidine (0.85 g, 10 mmol), and 37% aqueous formaldehyde (0.9 g, 11 mmol).

  • Acidification: Add a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Isolation: Neutralize the reaction mixture with a saturated solution of sodium bicarbonate. The product will often precipitate or can be extracted with an organic solvent like dichloromethane.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion: A Versatile Building Block for Drug Discovery

This compound represents a highly valuable and versatile starting material for the synthesis of a diverse range of bioactive molecules. The presence of the N-oxide functionality provides unique electronic and steric properties that can be strategically exploited to fine-tune the pharmacological profile of the target compounds. The protocols outlined in this guide for Claisen-Schmidt, Knoevenagel, and Mannich reactions serve as a foundation for researchers and drug development professionals to explore the rich chemical space accessible from this readily available precursor. Further exploration of its reactivity will undoubtedly lead to the discovery of novel therapeutic agents.

References

  • Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. (2025). Journal of Saudi Chemical Society. [Link]
  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. (2023). Molecules. [Link]
  • Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. (n.d.). MDPI. [Link]
  • Synthesis of 1-acetyl pyrazoline derivatives synthesized by... (n.d.).
  • Claisen-Schmidt condensation under solventfree conditions. (n.d.).
  • Scheme 1: Synthesis of Pyrazole Derivatives(4a-4o). (n.d.).
  • Knoevenagel condens
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Biointerface Research in Applied Chemistry. [Link]
  • Synthesis of 1-acetyl pyrazoline derivatives by solvent-free... (n.d.).
  • Claisen–Schmidt condens
  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (n.d.). Organic & Biomolecular Chemistry. [Link]
  • Synthesis and antiinflammatory activity of 4-aminoantipyrine derivatives of succinamides. (1999). Pharmaceutical Chemistry Journal. [Link]
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (n.d.). Semantic Scholar. [Link]
  • Efficient synthesis and antimicrobial evaluation of some Mannich bases from 2-arylidine-1-thia-4-azaspiro[4.5]decan-3-ones. (n.d.). PubMed Central. [Link]
  • Claisen-Schmidt condensation – Knowledge and References. (n.d.). Taylor & Francis Online. [Link]
  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. (n.d.). PMC. [Link]
  • 1,3,4-Oxadiazole N-Mannich Bases: Synthesis, Antimicrobial, and Anti-Proliferative Activities. (2021). Molecules. [Link]
  • One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C
  • Preparation and antiinflammatory activity of 2- and 4-pyridones. (1982). Journal of Medicinal Chemistry. [Link]
  • Claisen Condensation. (n.d.). Organic Chemistry Portal. [Link]
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). MDPI. [Link]

Sources

Application Notes & Protocols: 4-Acetylpyridine 1-Oxide as a Ligand for Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the utilization of 4-Acetylpyridine 1-oxide (4-APO) as a versatile ligand in coordination chemistry. We delve into the fundamental properties of 4-APO, detailing its synthesis, coordination behavior, and the characterization of its metal complexes. This guide presents field-proven, step-by-step protocols for the synthesis of both the ligand and its derivative metal complexes. Furthermore, we explore specific applications, including the use of copper(II)-4-APO complexes in catalytic advanced oxidation processes and outline methodologies for screening the potential biological activity of these compounds. The causality behind experimental choices is explained throughout, ensuring a deep understanding of the underlying chemical principles.

Introduction to this compound in Coordination Chemistry

Pyridine N-oxides are a fascinating class of ligands in coordination chemistry. The introduction of an oxygen atom to the nitrogen of the pyridine ring fundamentally alters its electronic properties and coordination behavior. Unlike pyridine, which is an N-donor, pyridine N-oxides are hard O-donors, binding to metal centers through the exocyclic oxygen atom.[1] They are generally considered weakly basic ligands.[1]

This compound (4-APO) is a derivative that incorporates a carbonyl functional group at the 4-position. This substitution provides two key features:

  • Electronic Modulation : The electron-withdrawing acetyl group influences the electron density on the N-O bond, which can subtly tune the ligand's donor strength and the properties of the resulting metal complex.

  • Functional Handle : The acetyl group offers a site for further synthetic modification, such as conversion to an oxime or hydrazone, allowing for the creation of more complex, multidentate ligand systems.[2][3]

Metal complexes derived from pyridine N-oxide ligands have found applications in diverse fields, including catalysis, materials science, and medicine, where they exhibit properties such as fungistatic and bacteriostatic activity.[1][4][5] This guide will provide the foundational knowledge and practical protocols to explore the potential of 4-APO in these areas.

Synthesis of the Ligand: this compound

The synthesis of 4-APO is most reliably achieved through the direct oxidation of 4-acetylpyridine. The use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is a standard and effective method.

Protocol 2.1: Synthesis of this compound

Principle: This procedure utilizes m-CPBA to selectively oxidize the nitrogen atom of the pyridine ring. The N-oxide is less soluble in diethyl ether than the starting material and byproducts, allowing for straightforward isolation by precipitation.[6][7]

Materials:

  • 4-Acetylpyridine (reactant)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, oxidant)

  • Dichloromethane (DCM, solvent)

  • Diethyl ether (anti-solvent for precipitation)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Buchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, dissolve 10.0 g (82.5 mmol) of 4-acetylpyridine in 150 mL of dichloromethane.

  • To this solution, carefully add 20.0 g (~112 mmol, ~1.35 eq.) of 55-77% m-CPBA in portions over 10-15 minutes. Causality: Adding the oxidant in portions helps to control the initial exotherm of the reaction.

  • Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (~40°C). Maintain reflux with stirring for 16-20 hours. The reaction can be monitored by TLC (Thin Layer Chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly add 200 mL of diethyl ether to the reaction mixture while stirring. Causality: Diethyl ether acts as an anti-solvent, significantly reducing the solubility of the polar N-oxide product and causing it to precipitate.

  • A white or off-white precipitate of this compound will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by suction filtration using a Buchner funnel.

  • Wash the filter cake with two 50 mL portions of cold diethyl ether to remove residual m-chlorobenzoic acid and unreacted starting material.

  • Dry the product under vacuum to yield this compound as a crystalline solid.

Expected Results & Characterization:

  • Yield: Typically >85%.

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 132-134°C.[6]

  • IR Spectroscopy (cm⁻¹): Look for a strong N-O stretch around 1250-1280 cm⁻¹ and the C=O stretch around 1680-1700 cm⁻¹.

  • ¹H NMR (CDCl₃, δ ppm): Expect shifts for the aromatic protons, typically with the protons ortho to the N-oxide group appearing downfield compared to the starting material.

CompoundMolecular FormulaMolecular WeightMelting Point
4-AcetylpyridineC₇H₇NO121.14 g/mol 13-16°C
This compound C₇H₇NO₂ 137.14 g/mol 132-134°C

Safety Precautions:

  • m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. Handle with care and avoid grinding.

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

General Protocol for Synthesis of Metal Complexes

The versatility of 4-APO allows it to form complexes with a wide range of transition metals. This general protocol can be adapted based on the specific metal salt and desired stoichiometry.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Isolation & Purification MetalSalt Metal Salt (e.g., Cu(NO₃)₂, CoCl₂) Mix Combine & Stir in appropriate solvent (e.g., Ethanol, Methanol) MetalSalt->Mix Ligand This compound (in solution) Ligand->Mix Conditions Apply Conditions (Room Temp or Reflux) Mix->Conditions Precipitate Precipitate Formation Conditions->Precipitate Filter Filter Solid Complex Precipitate->Filter Wash Wash with Solvent Filter->Wash Dry Dry Under Vacuum Wash->Dry Product Final Metal Complex Dry->Product

Caption: General workflow for synthesizing metal complexes with 4-APO.

Protocol 3.1: General Metal Complex Synthesis

Principle: A metal salt is reacted with a stoichiometric amount of 4-APO in a suitable solvent. The resulting complex, often being less soluble than the starting materials, precipitates from the solution and can be isolated by filtration.

Materials:

  • Metal Salt (e.g., CuCl₂, Ni(NO₃)₂·6H₂O, Zn(OAc)₂·2H₂O)

  • This compound

  • Solvent (e.g., Ethanol, Methanol, Acetonitrile)

  • Stirring and heating apparatus

Procedure:

  • Solution A: Dissolve 1.0 mmol of the chosen metal salt in 15-20 mL of the selected solvent. Gentle heating may be required to achieve full dissolution. Causality: Ensuring the metal salt is fully dissolved prevents a heterogeneous reaction and promotes the formation of a crystalline product.

  • Solution B: In a separate flask, dissolve the desired stoichiometric amount of 4-APO (e.g., 2.0 mmol for a 1:2 metal:ligand ratio) in 10-15 mL of the same solvent.

  • Slowly add Solution B (ligand) to Solution A (metal salt) with vigorous stirring.

  • Observe for the formation of a precipitate. The reaction can be stirred at room temperature for 2-4 hours or gently refluxed for 1-2 hours to ensure completion. Causality: Refluxing can increase the reaction rate and improve the crystallinity of the product, but room temperature synthesis is often sufficient and can prevent decomposition.

  • After the reaction period, cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by suction filtration.

  • Wash the product with small portions of the cold reaction solvent, followed by a low-boiling point solvent like diethyl ether to facilitate drying.

  • Dry the complex in a vacuum oven at a moderate temperature (e.g., 50-60°C).

Characterization of 4-APO Metal Complexes

Proper characterization is essential to confirm the identity and structure of the synthesized complex. A combination of spectroscopic and analytical techniques is typically employed.

TechniqueInformation ObtainedKey Indicator for 4-APO Complexes
Infrared (IR) Spectroscopy Identifies functional groups and confirms coordination.A shift of the N-O stretching vibration (typically ~1250 cm⁻¹) to a lower frequency upon coordination to a metal center.
UV-Visible Spectroscopy Provides information on the electronic structure and coordination geometry of the metal ion.Observation of d-d transitions for transition metal complexes (e.g., Cu(II), Ni(II), Co(II)).
X-Ray Diffraction Determines the precise 3D molecular structure in the solid state.Unambiguously confirms the M-O bond, coordination number, geometry, and bond lengths/angles.[1]
Elemental Analysis (CHN) Confirms the empirical formula of the complex.Experimental C, H, N percentages should match calculated values for the proposed formula.
Magnetic Susceptibility Determines the number of unpaired electrons in paramagnetic complexes.Helps to assign the correct oxidation state and spin state of the metal ion.[4]

Application Notes & Specific Protocols

Application 5.1: Catalysis in Advanced Oxidation Processes

Metal complexes can act as catalysts to activate hydrogen peroxide (H₂O₂) for the degradation of organic pollutants. Copper complexes with pyridine-based ligands have shown promise in this area.[8]

Protocol 5.1.1: Synthesis of Dinitratodiaquabis(this compound)copper(II)

Principle: This protocol is an example of the general synthesis method, targeting a specific copper(II) complex that can be used for catalytic studies.[8]

  • Dissolve 242 mg (1.0 mmol) of Cu(NO₃)₂·3H₂O in 15 mL of ethanol (Solution A).

  • Dissolve 274 mg (2.0 mmol) of 4-APO in 15 mL of ethanol (Solution B).

  • Add Solution B to Solution A with stirring. A light blue precipitate should form.

  • Stir the mixture at room temperature for 2 hours.

  • Isolate the product by filtration, wash with cold ethanol and diethyl ether, and dry under vacuum.

Protocol 5.1.2: Catalytic Degradation of Methyl Orange (MO)

Principle: The synthesized Cu(II)-4-APO complex catalyzes the decomposition of H₂O₂ to generate highly reactive hydroxyl radicals (•OH), which then oxidize and decolorize the methyl orange dye. The reaction is monitored by observing the decrease in the dye's characteristic absorbance using a UV-Vis spectrophotometer.

G cluster_reactants Inputs cluster_products Outputs H2O2 H₂O₂ Radical •OH (Hydroxyl Radical) H2O2->Radical decomposes Catalyst Cu(II)-4APO Catalyst->Catalyst regenerated Catalyst->Radical activates Dye Organic Dye (e.g., Methyl Orange) Degraded Degradation Products Dye->Degraded H2O H₂O Radical->Degraded oxidizes

Sources

Application Note: The Reaction of 4-Acetylpyridine 1-Oxide with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Pyridine N-oxides are versatile intermediates in organic synthesis, serving as precursors to a wide array of functionalized heterocyclic compounds that are foundational in medicinal chemistry and materials science.[1][2] The reaction of a pyridine N-oxide with acetic anhydride is a classic transformation that introduces functionality onto the pyridine ring. While often associated with the Boekelheide rearrangement for α-alkyl substituted N-oxides, the reaction pathway for substrates lacking an α-alkyl group, such as 4-acetylpyridine 1-oxide, proceeds via a distinct yet synthetically valuable mechanism.[3][4]

This application note provides an in-depth examination of the reaction between this compound and acetic anhydride. We will elucidate the underlying ionic mechanism, provide a robust, step-by-step protocol for its execution in a laboratory setting, and discuss the synthetic potential of its product. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to leverage this transformation for the creation of novel molecular architectures.

The Core Reaction Mechanism

The reaction of this compound with acetic anhydride does not follow the typical[4][4]-sigmatropic shift pathway of the Boekelheide rearrangement due to the absence of a methyl or alkyl group at the C2 (α) position.[3][5] Instead, it proceeds through an ionic, addition-elimination type mechanism, analogous to the reaction of unsubstituted pyridine N-oxide, to yield 2-acetoxy-4-acetylpyridine . The electron-withdrawing nature of the 4-acetyl group influences the regioselectivity of the acetate addition.

The mechanism can be dissected into three primary stages:

  • O-Acylation: The reaction initiates with the nucleophilic N-oxide oxygen attacking one of the electrophilic carbonyl carbons of acetic anhydride. This forms an N-acetoxypyridinium intermediate and releases an acetate anion.[5][6]

  • Nucleophilic Attack: The generated acetate anion, a competent nucleophile, attacks the C2 position of the activated pyridinium ring. This position is electronically favorable for attack. The attack temporarily breaks the aromaticity of the ring, forming a dihydropyridine intermediate.

  • Rearomatization: A proton is eliminated from the C2 position, facilitated by a base (such as the acetate anion), which re-establishes the aromaticity of the pyridine ring and yields the final product, 2-acetoxy-4-acetylpyridine, along with acetic acid as a byproduct.

This mechanistic pathway provides a reliable method for the C2-functionalization of the pyridine ring.

Mechanism Diagram

Reaction_Mechanism cluster_0 Stage 1: O-Acylation cluster_1 Stage 2: Nucleophilic Attack cluster_2 Stage 3: Rearomatization Reactants This compound + Acetic Anhydride Intermediate1 N-Acetoxypyridinium Intermediate + Acetate Reactants->Intermediate1 Nucleophilic attack Intermediate2 Dihydropyridine Intermediate Intermediate1->Intermediate2 Acetate attacks C2 position Product 2-Acetoxy-4-acetylpyridine + Acetic Acid Intermediate2->Product Proton elimination

Caption: The ionic mechanism for the formation of 2-acetoxy-4-acetylpyridine.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of 2-acetoxy-4-acetylpyridine. Researchers should adapt volumes and reaction times based on their specific scale and monitoring.

Materials & Equipment
Reagent/MaterialGradeSupplierCAS NumberNotes
This compound≥97%Sigma-Aldrich2402-96-2Starting material.[7][8]
Acetic AnhydrideReagent GradeSigma-Aldrich108-24-7Use fresh or distilled. Corrosive.[9]
Ethyl AcetateACS Grade-141-78-6For extraction.
Saturated NaHCO₃ solution---For neutralization.
Brine (Saturated NaCl)---For washing.
Anhydrous MgSO₄ or Na₂SO₄---For drying.
Silica Gel60 Å, 230-400 mesh--For column chromatography.

Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, standard glassware, and chromatography columns.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (5.0 g, 36.5 mmol).

  • Reagent Addition: In a fume hood, carefully add acetic anhydride (25 mL, 265 mmol). The acetic anhydride acts as both the reagent and the solvent.

  • Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 140°C) using a heating mantle or oil bath.[3]

  • Reaction Monitoring: Allow the reaction to stir at reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be visible under UV light.

  • Cooling and Quenching: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully and slowly pour the dark reaction mixture over crushed ice (approx. 100 g) in a beaker with stirring.

  • Neutralization: Slowly add saturated sodium bicarbonate (NaHCO₃) solution to the mixture until the effervescence ceases and the pH is neutral to slightly basic (pH 7-8). This step neutralizes the excess acetic anhydride and the acetic acid byproduct.

  • Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (1 x 50 mL) to remove residual water and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing) to isolate the pure 2-acetoxy-4-acetylpyridine.

Expected Results & Characterization
ParameterExpected Value
Yield: 60-75%
Appearance: Pale yellow oil or low-melting solid
¹H NMR (CDCl₃): δ ~8.2 (d, 1H), 7.8 (d, 1H), 7.5 (dd, 1H), 2.6 (s, 3H), 2.3 (s, 3H) ppm
¹³C NMR (CDCl₃): δ ~196, 168, 155, 150, 145, 125, 120, 26, 21 ppm
IR (KBr): ~1770 (C=O, ester), ~1690 (C=O, ketone), ~1200 (C-O) cm⁻¹

Note: NMR and IR values are estimates and should be confirmed by analysis.

Experimental Workflow Diagram

Experimental_Workflow A 1. Setup Add this compound to flask B 2. Reagent Addition Add Acetic Anhydride A->B C 3. Reaction Heat to reflux (140°C) for 4-6 hours B->C D 4. Workup Cool, quench with ice, and neutralize with NaHCO₃ C->D E 5. Extraction Extract with Ethyl Acetate (3x) D->E F 6. Purification Wash, dry, and concentrate the organic layers E->F G 7. Isolation Purify via Silica Gel Column Chromatography F->G H 8. Analysis Characterize product using NMR, IR, MS G->H

Caption: A summary of the workflow from reaction setup to product analysis.

Applications in Drug Development & Synthesis

The product, 2-acetoxy-4-acetylpyridine, is a highly valuable synthetic intermediate.

  • Scaffold for Medicinal Chemistry: The functionalized pyridine core is a privileged structure in drug design, appearing in numerous pharmaceuticals.[1][10]

  • Versatile Functional Handles: The molecule possesses two distinct carbonyl groups that can be selectively manipulated.

    • The acetoxy group can be easily hydrolyzed under basic conditions to yield the corresponding 2-hydroxypyridine (or its tautomer, 2-pyridone), a common pharmacophore.

    • The acetyl group can undergo a wide range of transformations, such as reduction to an alcohol, conversion to an oxime, or serving as a point for aldol condensations, enabling further molecular diversification.[11]

This dual functionality allows for the rapid construction of complex molecules and focused compound libraries for screening in drug discovery programs targeting areas like cancer, inflammation, and infectious diseases.[12]

Safety & Handling Precautions

  • Acetic Anhydride: Is corrosive, a lachrymator, and reacts exothermically with water. Always handle in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

  • Pyridine Derivatives: Can be toxic and should be handled with care. Avoid inhalation and skin contact.

  • Neutralization: The quenching and neutralization steps should be performed slowly and carefully, as the reaction of acetic anhydride with water and bicarbonate is exothermic and releases CO₂ gas.

References

  • ChemTube3D. (n.d.). Pyridine N-Oxide - Remote Oxidation And Rearrangement.
  • Wikipedia. (2023). Boekelheide reaction.
  • Oae, S., & Kozuka, S. (1965). Rearrangement of tertiary amine n-oxides—XIV : The mechanism of the reaction of pyridine n-oxide with acetic anhydride. Tetrahedron, 21(8), 1971-1983.
  • Traynelis, V. J., & Gallagher, P. C. (1964). The mechanism of the acetic anhydride rearrangement of 2-alkylpyridine 1-oxides. Journal of the American Chemical Society, 86(1), 298-303.
  • Markgraf, J. H., Brown, H. B., Mohr, S. C., & Peterson, R. G. (1962). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society, 84(8), 1495-1499.
  • Henry, R. (2012). Mechanism of the Boekelheide rearrangement. Chemistry with a Quantum Leap.
  • SciELO. (2016). Facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives. Journal of the Chilean Chemical Society.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME. Org. Synth. 1988, 66, 70.
  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038.
  • Wikipedia. (2023). 2-Acetylpyridine.
  • Zimmer, R., & Reissig, H.-U. (2023). The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions. Chemistry – A European Journal.
  • National Institute of Chemistry, Slovenia. (n.d.). Mechanism of nanocellulose acetylation with acetic anhydride in pyridine: insight from first-principles calculations.
  • PubChem. (n.d.). 4-Acetylpyridine.
  • ResearchGate. (2023). Boekelheide rearrangement of pyrimidine N-oxide 1 with acetic anhydride....
  • ResearchGate. (n.d.). Boekelheide reaction.
  • The Good Scents Company. (n.d.). 4-acetyl pyridine.
  • GlycoPODv2. (2021). O-Acetylation using acetic anhydride in pyridine.
  • ResearchGate. (2023). 4-Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis.
  • Lesyk, R., & Zimenkovsky, B. (2020). Drug design: 4-thiazolidinones applications. Part 2. Pharmacological profiles. Pharmacia, 67(2), 107-117.

Sources

The Strategic Utility of 4-Acetylpyridine 1-Oxide in the Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 4-Acetylpyridine 1-oxide as a versatile and strategic building block in the synthesis of a diverse array of nitrogen-containing heterocycles. Moving beyond a simple recitation of procedures, this document elucidates the causal relationships behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and professionals in drug development. We will dissect key synthetic transformations including multicomponent reactions, condensation pathways, and cycloaddition strategies, each supplemented with detailed, self-validating experimental protocols. The inherent reactivity of both the acetyl moiety and the pyridine N-oxide function will be shown to provide a powerful dual-handle for constructing complex molecular architectures of significant interest in pharmaceutical and materials science.

Introduction: The Unique Chemical Personality of this compound

Nitrogen-containing heterocycles are ubiquitous scaffolds in nature and form the cornerstone of a vast number of pharmaceuticals, agrochemicals, and functional materials.[1] The pyridine ring, in particular, is a privileged structure in medicinal chemistry.[2] The introduction of an N-oxide functionality to the pyridine ring, as seen in this compound, profoundly alters its electronic properties and reactivity profile.

The N-oxide group acts as a strong electron-withdrawing group through resonance, rendering the C2 and C4 positions of the pyridine ring susceptible to nucleophilic attack. Simultaneously, the oxygen atom of the N-oxide can function as an internal oxidant or a directing group. Coupled with the versatile acetyl group, which can participate in a myriad of condensation and carbon-carbon bond-forming reactions, this compound emerges as a highly valuable and multi-faceted precursor for heterocyclic synthesis.[3][4] This guide will illuminate its practical applications with detailed protocols.

Synthesis of the Core Reagent: this compound

Before delving into its applications, it is crucial to understand the preparation of the title compound. The synthesis is a straightforward oxidation of 4-acetylpyridine.

Protocol 1: Synthesis of this compound

This protocol is adapted from a patented procedure, providing a reliable method for laboratory-scale synthesis.[5]

Materials:

  • 4-Acetylpyridine (1.0 equiv)

  • m-Chloroperbenzoic acid (m-CPBA), ~55% (1.0 equiv)

  • Methylene chloride (DCM)

  • Diethyl ether

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylpyridine (e.g., 11.0 mL, 100 mmol) in methylene chloride (200 mL).

  • To this solution, add m-chloroperbenzoic acid (e.g., 31.3 g of 55% purity, ~100 mmol) portion-wise.

  • Heat the reaction mixture to reflux and maintain for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Precipitate the product by adding diethyl ether (200 mL) to the reaction mixture with stirring.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold diethyl ether to remove residual m-chlorobenzoic acid.

  • Dry the product under vacuum to yield this compound as a solid (m.p. 132–133 °C).[5]

Causality and Insights:

  • Choice of Oxidant: m-CPBA is a widely used and effective oxidant for the N-oxidation of pyridines due to its electrophilic oxygen atom.

  • Solvent: Methylene chloride is an excellent solvent for this reaction as it dissolves both the starting material and the oxidant, while being relatively inert under the reaction conditions.

  • Work-up: The precipitation with diethyl ether is an efficient method for isolating the product, as this compound is significantly less soluble in ether than the m-chlorobenzoic acid byproduct.

Application in Condensation Reactions: Synthesis of Pyridyl-Substituted Pyrimidines

The acetyl group of 4-acetylpyridine provides a reactive handle for condensation reactions. A prime example is the synthesis of pyrimidine derivatives, which are of great interest in medicinal chemistry. This is typically achieved through the intermediacy of chalcones.

Synthesis of Chalcone Intermediates

The first step is a Claisen-Schmidt condensation between 4-acetylpyridine and an aromatic aldehyde.

This protocol is based on the work of Najm et al.[6]

Materials:

  • 4-Acetylpyridine (1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde) (1.0 equiv)

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a flask, dissolve 4-acetylpyridine (e.g., 1.21 g, 10 mmol) and the aromatic aldehyde (e.g., 1.06 g, 10 mmol) in ethanol.

  • Prepare a solution of KOH in ethanol and add it dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for several hours until a precipitate forms.

  • Monitor the reaction by TLC.

  • Collect the solid chalcone product by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Cyclization to Pyrimidines

The resulting chalcone can then be cyclized with various reagents to form the pyrimidine ring.

This protocol is a continuation from the chalcone synthesis.[6]

Materials:

  • 4-Pyridyl chalcone (from Protocol 2) (1.0 equiv)

  • Guanidine hydrochloride (1.0 equiv)

  • Potassium hydroxide (as a base)

  • Ethanol

Procedure:

  • In a round-bottom flask, suspend the 4-pyridyl chalcone (e.g., 2.09 g, 10 mmol) and guanidine hydrochloride (e.g., 0.96 g, 10 mmol) in ethanol.

  • Add a solution of KOH in ethanol to the mixture.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a dilute acid (e.g., acetic acid).

  • Collect the precipitated pyrimidine derivative by vacuum filtration.

  • Wash the solid with water and dry. Recrystallize if necessary.

Reaction Workflow:

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Pyrimidine Formation 4-Acetylpyridine 4-Acetylpyridine Chalcone Intermediate Chalcone Intermediate 4-Acetylpyridine->Chalcone Intermediate KOH, Ethanol Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Chalcone Intermediate Pyridyl-Substituted Pyrimidine Pyridyl-Substituted Pyrimidine Chalcone Intermediate->Pyridyl-Substituted Pyrimidine Base, Reflux Guanidine Guanidine Guanidine->Pyridyl-Substituted Pyrimidine

Caption: Workflow for the synthesis of pyridyl-substituted pyrimidines.

Harnessing the N-Oxide: Synthesis of 1,2,4-Oxadiazoles via Cycloaddition

The N-oxide functionality in this compound opens up unique synthetic avenues. One powerful application is in the synthesis of 1,2,4-oxadiazoles, which are important pharmacophores.[2][7] This is achieved by converting the acetyl group to an oxime, which can then undergo cyclization.

Oximation of this compound

The first step is the conversion of the ketone to an oxime.

Materials:

  • This compound (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)

  • Sodium carbonate (or another suitable base)

  • Ethanol/Water mixture

Procedure:

  • Dissolve this compound (e.g., 1.37 g, 10 mmol) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (e.g., 0.83 g, 12 mmol) and a base such as sodium carbonate to neutralize the HCl.

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated oxime by filtration.

  • Wash the solid with cold water and dry to obtain this compound oxime.

Cyclization to 1,2,4-Oxadiazoles

The oxime is then acylated and cyclized to form the 1,2,4-oxadiazole ring. This can often be performed in a one-pot fashion from the amidoxime (formed from a nitrile) or through isolation of an O-acylamidoxime intermediate.[1][6]

This is a general protocol based on established methods for 1,2,4-oxadiazole synthesis.[3]

Materials:

  • This compound oxime (prepared in Protocol 4) (1.0 equiv)

  • Anhydride or Acyl chloride (e.g., acetic anhydride) (1.1 equiv)

  • Pyridine or another suitable base/solvent

  • A high-boiling solvent like DMF or xylene for cyclization

Procedure:

  • Suspend the this compound oxime (e.g., 1.52 g, 10 mmol) in pyridine.

  • Cool the mixture in an ice bath and add the acylating agent (e.g., acetic anhydride, 1.12 g, 11 mmol) dropwise.

  • Allow the reaction to stir at room temperature for several hours to form the O-acyl oxime intermediate.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in a high-boiling solvent (e.g., xylene) and heat to reflux to effect cyclodehydration.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mechanistic Rationale:

G 4-AcPy-1-O 4-Acetylpyridine 1-Oxide Oxime 4-Acetylpyridine 1-Oxide Oxime 4-AcPy-1-O->Oxime H2NOH·HCl, Base O-Acyl Oxime O-Acyl Oxime Intermediate Oxime->O-Acyl Oxime Acylating Agent (e.g., Ac2O) Oxadiazole 1,2,4-Oxadiazole Product O-Acyl Oxime->Oxadiazole Heat (Cyclodehydration)

Caption: Pathway to 1,2,4-oxadiazoles from this compound.

Application in Multicomponent Reactions: The Kröhnke Pyridine Synthesis

While the classical Kröhnke pyridine synthesis involves α-pyridinium methyl ketone salts, the principles can be adapted using 4-acetylpyridine as a precursor.[2] This powerful multicomponent reaction allows for the rapid assembly of highly substituted pyridines.[8]

Protocol 6: Synthesis of a 2,4,6-Trisubstituted Pyridine via a Kröhnke-type Reaction

This protocol outlines the synthesis of the requisite pyridinium salt followed by the condensation reaction.

Part A: Synthesis of the N-(4-Acetylphenacyl)pyridinium Salt

  • Halogenation of 4-Acetylpyridine: React 4-acetylpyridine with a halogenating agent (e.g., bromine in acetic acid) to form 2-bromo-1-(pyridin-4-yl)ethan-1-one.

  • Quaternization: React the resulting α-bromo ketone with pyridine to form the N-(4-acetylphenacyl)pyridinium bromide.

Part B: The Kröhnke Condensation

Materials:

  • N-(4-Acetylphenacyl)pyridinium salt (from Part A) (1.0 equiv)

  • α,β-Unsaturated carbonyl compound (e.g., chalcone) (1.0 equiv)

  • Ammonium acetate (excess)

  • Glacial acetic acid

Procedure:

  • In a round-bottom flask, combine the pyridinium salt, the α,β-unsaturated carbonyl compound, and a generous excess of ammonium acetate.

  • Add glacial acetic acid as the solvent.

  • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water with stirring to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent to obtain the pure trisubstituted pyridine.

Mechanistic Overview:

The reaction proceeds via a Michael addition of the enolate of the pyridinium salt to the α,β-unsaturated carbonyl compound, followed by cyclization with ammonia (from ammonium acetate) and subsequent dehydration and aromatization to yield the pyridine ring.

Data Summary

SynthesisKey ReagentsTypical YieldsHeterocyclic Product
Protocol 1: N-Oxidation 4-Acetylpyridine, m-CPBAHighThis compound
Protocols 2 & 3: Pyrimidine Synthesis 4-Acetylpyridine, Aldehyde, GuanidineGood to HighPyridyl-substituted Pyrimidine
Protocols 4 & 5: Oxadiazole Synthesis This compound, H₂NOH, Acylating agentModerate to Good1,2,4-Oxadiazole
Protocol 6: Kröhnke-type Synthesis 4-Acetylpyridine derivative, Chalcone, NH₄OAcGoodTrisubstituted Pyridine

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile reagent for the synthesis of a wide range of nitrogen-containing heterocycles. Its dual reactivity, stemming from the acetyl group and the N-oxide functionality, allows for its participation in diverse synthetic strategies, including condensations, cycloadditions, and multicomponent reactions. The protocols detailed herein provide a practical framework for researchers to leverage the unique chemical properties of this valuable building block. Future explorations could involve its use in asymmetric catalysis, the synthesis of novel indolizine and quinoline scaffolds, and the development of new multicomponent reactions to further expand its synthetic utility in the rapid generation of molecular complexity.

References

  • Krishnan, A., & Muthusubramanian, S. (2018). Recent advances in the synthesis of pyridines. RSC Advances, 8(48), 27488-27515. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/ra/c8ra04631a]
  • Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of new triazolo[4,3-b][1][2][7][8]tetrazines and triazolo[3,4-b][1][2][3]oxadiazoles starting from 1,2,4-triazole. Journal of Heterocyclic Chemistry, 51(1), 180-186. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/jhet.1601]
  • SGT Life Sciences. (n.d.). 4-Acetylpyridine Exporters Suppliers & Manufacturers. Retrieved from [URL: https://www.sgtlifesciences.com/4-acetylpyridine-exporters-suppliers-manufacturers/]
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. [URL: https://pubs.acs.org/doi/10.1021/jm501100b]
  • Kröhnke, F. (1963). The Specific Synthesis of Pyridines and Related Compounds. Angewandte Chemie International Edition in English, 2(5), 225-241. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.196302251]
  • Najm, R. S., & Al-Amiery, A. A. (2018). Synthesis of some pyrimidine derivatives from-4- acetyl pyridine. Research Journal of Pharmacy and Technology, 11(5), 1845-1848. [URL: https://www.researchgate.
  • PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information. Retrieved from [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Acetylpyridine]
  • BenchChem. (n.d.). Synthesis routes of 4-Acetylpyridine. Retrieved from [URL: https://www.benchchem.com/synthesis-route/B144475]
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Retrieved from [URL: https://www.organic-chemistry.org/synthesis/heterocycles/oxadiazoles/1,2,4-oxadiazoles.shtm]
  • BenchChem. (n.d.). Synthesis routes of 4-Acetylpyridine. Retrieved from [URL: https://www.benchchem.com/product/B144475/synthesis-route]

Sources

Application Notes & Protocols: 4-Acetylpyridine 1-Oxide in Catalytic Organic Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

Introduction: Beyond a Simple Oxidant—The Catalytic Versatility of 4-Acetylpyridine 1-Oxide

This compound, a derivative of pyridine, transcends its traditional role as a synthetic intermediate. While the N-O bond imparts unique reactivity, making the pyridine ring susceptible to a range of transformations, its true value in modern organic synthesis is emerging in the realm of catalysis.[1] The lone pair on the oxygen atom allows it to act as a potent Lewis base and, under specific conditions, to participate in single-electron transfer (SET) processes. This dual reactivity makes it a valuable component in sophisticated catalytic systems.[2]

This guide provides an in-depth exploration of this compound's application as a catalyst, focusing on its highly effective role in photocatalytic C–H functionalization. We will dissect the mechanistic underpinnings of its function as a Hydrogen Atom Transfer (HAT) agent and provide detailed, field-tested protocols to enable its successful implementation in the laboratory.

Part 1: Synthesis of this compound

A reliable supply of the catalyst is paramount. This compound can be readily synthesized from its parent pyridine via oxidation. The following protocol is adapted from established procedures.[3][4]

Protocol 1: Oxidation of 4-Acetylpyridine

This protocol details the N-oxidation of 4-acetylpyridine using meta-chloroperoxybenzoic acid (m-CPBA), a common and effective oxidizing agent for this transformation.[4]

Materials:

  • 4-Acetylpyridine (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity, 1.05 eq)

  • Dichloromethane (CH₂Cl₂)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 4-acetylpyridine (1.0 eq) in dichloromethane (approx. 0.5 M solution), add m-CPBA (1.05 eq) portion-wise at 0 °C (ice bath).

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., using 10% MeOH/CH₂Cl₂), observing the consumption of the starting material.

  • Workup: Upon completion, cool the mixture and wash it with a saturated aqueous solution of NaHCO₃ to quench excess m-CPBA. Extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by precipitation. Dissolve the residue in a minimal amount of dichloromethane and add diethyl ether to precipitate the this compound as a solid.[3]

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Part 2: Primary Application—Photocatalytic C–H Functionalization

A significant advancement in synthetic chemistry is the direct functionalization of unactivated C(sp³)–H bonds. This compound has been identified as a superior organic Hydrogen Atom Transfer (HAT) catalyst for this purpose, operating in a dual catalytic system with an acridinium photoredox catalyst.[2][5]

Scientific Rationale & Mechanistic Insight

The process leverages visible-light photoredox catalysis to generate a highly reactive oxygen-centered radical from the pyridine N-oxide. This species is sufficiently electrophilic to abstract a hydrogen atom from even strong, unactivated aliphatic C–H bonds (BDE ≥ 95 kcal/mol).[2]

The Catalytic Cycle: The reaction proceeds through two interconnected catalytic cycles:

  • Photoredox Cycle: The acridinium photocatalyst (e.g., Mes-Acr⁺), upon excitation by blue light, becomes a potent oxidant. It undergoes a single-electron transfer (SET) with this compound. This oxidizes the N-oxide and reduces the photocatalyst.

  • HAT Cycle: The resulting N-oxy radical cation is a powerful HAT agent. It abstracts a hydrogen atom from an aliphatic C–H bond, generating an alkyl radical (R•) and the protonated N-oxide. This alkyl radical then engages with a radical acceptor (e.g., an electron-deficient olefin). The resulting radical intermediate is reduced by the reduced photocatalyst, regenerating the ground-state photocatalyst and forming an anion. This anion then deprotonates the N-hydroxy pyridinium species, regenerating the this compound catalyst and completing the HAT cycle.[2][6]

Diagram 1: Dual Catalytic Cycle for C–H Alkylation

G PC Mes-Acr⁺ PC_star Mes-Acr⁺* PC->PC_star Blue Light (hν) PC_red Mes-Acr• PC_star->PC_red SET PNO 4-APO (Catalyst) PC_red->PC Acceptor_R Acceptor-R• PC_red->Acceptor_R PNO_rad 4-APO•⁺ (HAT Agent) PNO->PNO_rad e⁻ PNO_H 4-APO-H⁺ PNO_rad->PNO_H HAT from R-H RH Alkane (R-H) PNO_rad->RH PNO_H->PNO Deprotonation Product Product (Acceptor-R-H) PNO_H->Product H⁺ R_rad Alkyl Radical (R•) RH->R_rad Acceptor Radical Acceptor R_rad->Acceptor Acceptor->Acceptor_R Anion Acceptor-R⁻ Acceptor_R->Anion Anion->Product

Caption: Dual catalytic cycle showing photoredox and HAT steps.

Catalyst Performance Comparison

In a screening of various pyridine N-oxide derivatives for the C–H alkylation of cyclooctane with benzylidene malononitrile, this compound demonstrated the highest efficiency.[2]

HAT Catalyst PrecursorSubstituent at C4Yield (%)[2]
Pyridine N-oxide-H89
4-Methoxypyridine N-oxide-OMe95
4-(Trifluoromethyl)pyridine N-oxide-CF₃84
This compound -Ac 97 (92 isolated)
4-Cyanopyridine N-oxide-CN16

Table 1: Efficiency of various pyridine N-oxides in C–H alkylation.

The data clearly indicates that the electron-withdrawing acetyl group enhances the catalytic activity, leading to a near-quantitative yield of the desired product.[2]

Protocol 2: General Procedure for Photocatalytic C–H Alkylation

This protocol is a representative procedure for the alkylation of an unactivated C–H bond using the dual catalytic system.[2]

Materials & Equipment:

  • This compound (HAT catalyst, 5-20 mol%)

  • 9-Mesityl-10-phenylacridinium tetrafluoroborate (Photocatalyst, e.g., Mes-Acr-Ph⁺ BF₄⁻, 1 mol%)

  • Aliphatic Substrate (e.g., Cyclooctane, 1.0-3.0 eq)

  • Radical Acceptor (e.g., Benzylidene malononitrile, 1.0 eq)

  • Solvent (e.g., Acetonitrile, CH₃CN)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

  • Cooling fan

Procedure:

  • Reaction Setup: In a Schlenk tube, combine the acridinium photocatalyst (1 mol%), this compound (20 mol%), and the radical acceptor (e.g., benzylidene malononitrile, 0.10 mmol, 1.0 eq).

  • Degassing (Optional but Recommended): Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Add the solvent (acetonitrile, to make a 0.1 M solution with respect to the limiting reagent) and the aliphatic C–H substrate (e.g., cyclooctane, 3.0 eq) via syringe.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a blue LED light source. Use a cooling fan to maintain the reaction temperature at approximately 25-30 °C.

  • Reaction Execution: Stir the reaction mixture under irradiation for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the limiting reagent.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the alkylated product.

Part 3: Secondary Application—Co-Catalysis in Asymmetric Epoxidation

While not a direct catalyst, pyridine N-oxides, in general, can serve as crucial axial ligands or co-catalysts in metal-catalyzed oxidations, most notably the Jacobsen-Katsuki epoxidation.[7][8]

Scientific Rationale: Role as an Axial Ligand

In the manganese-salen catalyzed epoxidation, pyridine N-oxide derivatives are added to enhance reaction rates and stabilize the catalytic species.[7][9] The N-oxide coordinates to the manganese center as an axial ligand. This coordination is believed to:

  • Stabilize the high-valent Mn(V)=O intermediate , which is the active oxidizing species.

  • Accelerate the catalytic cycle , leading to higher turnover numbers.

  • Improve catalyst longevity , preventing the formation of inactive dimeric species.

While specific studies highlighting this compound in this exact role are not prominent, its fundamental properties as a pyridine N-oxide make it a candidate for such applications, warranting investigation by researchers looking to optimize similar oxidation systems.

Diagram 2: Role of Pyridine N-Oxide in Jacobsen Epoxidation

G cluster_cycle Catalytic Cycle Mn_Salen Mn(III)-Salen Complex Active_Catalyst [L-Mn(V)=O Salen] Mn_Salen->Active_Catalyst Oxidation Oxidant Stoichiometric Oxidant (e.g., NaOCl) Active_Catalyst->Mn_Salen Oxygen Transfer Alkene Alkene PNO 4-APO (L) (Axial Ligand) PNO->Active_Catalyst Coordination Epoxide Epoxide Alkene->Epoxide

Caption: Simplified role of 4-APO as an axial ligand (L).

Conclusion

This compound is a readily accessible and highly effective organocatalyst for challenging C–H functionalization reactions. Its role as a HAT catalyst precursor in dual photoredox systems represents a state-of-the-art method for activating strong C(sp³)–H bonds under mild conditions. The protocols and mechanistic insights provided herein are intended to serve as a robust starting point for researchers in drug discovery and process development, enabling the efficient construction of complex molecular architectures. Further exploration of its utility as a co-catalyst in other oxidative transformations is a promising area for future investigation.

References

  • Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • Schlegel, M., Qian, S., & Nicewicz, D. A. (2022). Supporting Information for Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents.
  • Gonzalez-Gomez, J. C., et al. (2024). Carbamoylation of azaarenes and olefins with formamides through dual photoredox/HAT catalysis. Organic Chemistry Frontiers. [Link]
  • Romero, N. A., & Nicewicz, D. A. (2018). A General Strategy for Aliphatic C–H Functionalization Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society. [Link]
  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC. [Link]
  • Deng, Y., et al. (2022). Photoinduced Site-Selective Functionalization of Aliphatic C–H Bonds by Pyridine N-oxide Based HAT Catalysts.
  • Pu, J., & Deng, Y. (2025).
  • Organic Chemistry Portal. (n.d.).
  • Wang, B., et al. (2018). Photocatalytic ortho-Alkylation of Pyridine N-Oxides with Alkynes by Photocatalysis.
  • Deng, Y., et al. (2024).
  • Wikipedia. (n.d.).
  • OpenOChem Learn. (n.d.).
  • Moghaddam, F. M., & Ghaffarzadeh, M. (2012). Biomimetic oxidative dehydrogenation of 1,4-dihydropyridines with m-chloroperoxybenzoic acid (m-CPBA).
  • Reddy, K. V., et al. (2007). Efficient Synthesis of N-Oxide Derivatives: Substituted 2-(2-(Pyridyl-N-oxide)methylsulphinyl)benzimidazoles.
  • RSC Publishing. (n.d.). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances. [Link]
  • PubChem. (n.d.). 4-Acetylpyridine. PubChem. [Link]
  • Wipf, P. (2006). Jacobsen-Katsuki Epoxidations. Wipf Group, University of Pittsburgh. [Link]
  • Sytnik, K., et al. (2018). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. MDPI. [Link]
  • Vorobyev, P., et al. (2018). Catalytic Oxidation of 4-Methylpyridine on Modified Vanadium Oxide Catalysts.
  • YouTube. (2021). Katsuki-Jacobsen epoxidation: Mechanism and stereochemistry. YouTube. [Link]
  • Lee, S. H., et al. (2015).

Sources

Application Notes and Protocols for the Synthesis of 4-Acetylpyridine 1-Oxide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Acetylpyridine 1-Oxides in Medicinal Chemistry

The pyridine N-oxide motif is a cornerstone in contemporary drug discovery, serving as a versatile scaffold for the development of novel therapeutic agents. The introduction of an N-oxide functionality to a pyridine ring profoundly alters its electronic properties, enhancing its utility as a synthetic intermediate and often imparting favorable pharmacological characteristics. Specifically, the 4-acetylpyridine 1-oxide framework has emerged as a particularly valuable building block. The acetyl group at the 4-position acts as a key synthetic handle for further molecular elaboration, while the N-oxide moiety not only modulates the reactivity of the pyridine ring but can also improve aqueous solubility and metabolic stability of the final compound.[1]

Derivatives of this compound are being actively investigated for a range of therapeutic applications, most notably as anticancer agents and kinase inhibitors.[2][3][4] The unique electronic distribution within the pyridine N-oxide ring facilitates regioselective functionalization, allowing for the precise introduction of pharmacophoric elements that can drive potency and selectivity for various biological targets. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of this compound and its derivatives, offering detailed protocols, mechanistic insights, and a discussion of their relevance in modern medicinal chemistry.

Synthetic Methodologies for this compound

The conversion of 4-acetylpyridine to its corresponding N-oxide is a critical first step in the synthesis of its derivatives. This transformation is typically achieved through oxidation, with several reliable methods available to the synthetic chemist. The choice of oxidant and reaction conditions can be tailored based on substrate compatibility, scale, and desired purity.

Method 1: Classical Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The use of peroxy acids, particularly m-CPBA, is a well-established and highly effective method for the N-oxidation of pyridines.[5] This method is favored for its reliability and generally high yields.

Mechanism of N-Oxidation with m-CPBA:

The reaction proceeds via a concerted mechanism where the lone pair of the pyridine nitrogen attacks the electrophilic terminal oxygen of the peroxy acid. This results in the formation of the N-O bond and the concomitant release of meta-chlorobenzoic acid as a byproduct.

MCPBA_Oxidation cluster_reactants Reactants cluster_products Products 4-AcPy 4-Acetylpyridine 4-AcPyO This compound 4-AcPy->4-AcPyO Oxidation mCPBA m-CPBA mCBA m-Chlorobenzoic Acid mCPBA->mCBA Reduction

Figure 1: General scheme for the oxidation of 4-acetylpyridine with m-CPBA.

Experimental Protocol: Synthesis of this compound using m-CPBA

This protocol is adapted from established procedures for the N-oxidation of 4-acetylpyridine.[5]

Materials:

  • 4-Acetylpyridine (100 mmol, 11.0 mL)

  • meta-Chloroperoxybenzoic acid (m-CPBA, 55% purity, 100 mmol, 31.3 g)

  • Dichloromethane (CH₂Cl₂, 200 mL)

  • Diethyl ether (200 mL)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-acetylpyridine (100 mmol) and dichloromethane (200 mL).

  • While stirring, add m-CPBA (100 mmol) to the solution.

  • Heat the reaction mixture to reflux and maintain for 16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Precipitate the product by adding diethyl ether (200 mL) to the reaction mixture.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Dry the product under vacuum to yield this compound.

Characterization Data:

  • Appearance: White to off-white solid

  • Melting Point: 132-133 °C[5]

Method 2: Catalytic Oxidation with Hydrogen Peroxide and Methyltrioxorhenium (MTO)

Modern synthetic approaches often favor catalytic methods due to their increased efficiency, milder reaction conditions, and improved safety profiles. The use of methyltrioxorhenium (MTO) as a catalyst for N-oxidation with hydrogen peroxide is a prime example of such an advancement.[6]

Mechanism of MTO-Catalyzed N-Oxidation:

The catalytic cycle begins with the reaction of MTO with hydrogen peroxide to form a highly reactive peroxorhenium species. This species then transfers an oxygen atom to the pyridine nitrogen, regenerating the MTO catalyst.

MTO_Catalysis MTO MTO (Catalyst) Peroxo_MTO Peroxorhenium Species MTO->Peroxo_MTO + H₂O₂ H2O2 H₂O₂ Peroxo_MTO->MTO + Pyridine - Pyridine N-Oxide - H₂O Pyridine 4-Acetylpyridine Pyridine_N_Oxide This compound Pyridine->Pyridine_N_Oxide Oxidation H2O H₂O

Figure 2: Simplified catalytic cycle for MTO-catalyzed N-oxidation.

Experimental Protocol: Catalytic Synthesis of this compound

This protocol is based on general procedures for MTO-catalyzed N-oxidation of pyridines.[6]

Materials:

  • 4-Acetylpyridine (10 mmol)

  • 30% Aqueous Hydrogen Peroxide (H₂O₂, 1.5 equivalents)

  • Methyltrioxorhenium (MTO, 0.2-0.5 mol%)

  • Ethanol or another suitable solvent

Procedure:

  • Dissolve 4-acetylpyridine (10 mmol) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the catalytic amount of MTO to the solution.

  • Slowly add the 30% aqueous hydrogen peroxide to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC. Reaction times are typically shorter than with peracid methods.

  • Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure and purifying the residue by column chromatography or recrystallization.

Data Comparison of Synthetic Methods:

MethodOxidantCatalystTypical YieldReaction TimeAdvantagesDisadvantages
m-CPBA m-CPBANoneHigh16 hReliable, well-establishedStoichiometric byproduct, longer reaction time
MTO/H₂O₂ H₂O₂MTOHighShorterCatalytic, milder conditions, atom-economicalCatalyst cost and availability

Synthesis of this compound Derivatives

The presence of the N-oxide functionality activates the pyridine ring towards electrophilic substitution, particularly at the 2- and 6-positions. This heightened reactivity allows for the synthesis of a variety of functionalized derivatives.

Nitration of this compound

Nitration of the pyridine N-oxide ring is a key transformation for introducing a versatile nitro group, which can be further converted into other functional groups, such as amines.

Experimental Protocol: Synthesis of 4-Acetyl-3-nitropyridine 1-oxide

This protocol is adapted from general procedures for the nitration of pyridine N-oxides.[7]

Materials:

  • This compound

  • Fuming Nitric Acid

  • Concentrated Sulfuric Acid

Procedure:

  • Carefully add this compound to cold (0-5 °C) concentrated sulfuric acid with stirring.

  • To this solution, slowly add fuming nitric acid while maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90-100 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the solution with a suitable base (e.g., sodium carbonate) to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization.

Halogenation of this compound

The introduction of a halogen atom, typically chlorine or bromine, at the 2-position of the pyridine N-oxide ring provides a valuable handle for cross-coupling reactions to build molecular complexity.

Experimental Protocol: Synthesis of 2-Chloro-4-acetylpyridine 1-oxide

This protocol is based on general procedures for the chlorination of pyridine N-oxides using phosphorus oxychloride (POCl₃).[8]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

Procedure:

  • Carefully heat a mixture of this compound and an excess of phosphorus oxychloride.

  • Maintain the reaction at reflux for several hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture and carefully quench the excess POCl₃ by slowly adding it to ice water.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate).

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Derivatives_Workflow Start 4-Acetylpyridine N_Oxide This compound Start->N_Oxide N-Oxidation Nitro_Derivative 4-Acetyl-3-nitropyridine 1-Oxide N_Oxide->Nitro_Derivative Nitration Halo_Derivative 2-Halo-4-acetylpyridine 1-Oxide N_Oxide->Halo_Derivative Halogenation Final_Products Further Functionalized Derivatives (e.g., Amines, Cross-coupled products) Nitro_Derivative->Final_Products Halo_Derivative->Final_Products

Figure 3: Synthetic workflow for the preparation of this compound derivatives.

Applications in Drug Development

The derivatives of this compound are of significant interest in medicinal chemistry due to their potential as therapeutic agents.

Anticancer Agents and Kinase Inhibitors:

Many pyridine-based compounds have been developed as potent and selective kinase inhibitors for the treatment of cancer. The this compound scaffold can be elaborated to access novel chemical space in this area. For instance, substituted pyridines and quinazolines (which can be synthesized from pyridine precursors) have shown potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks), a family of enzymes often dysregulated in cancer.[1][2][3] For example, certain 6-pyridylquinazoline derivatives have demonstrated potent PI3Kδ inhibition with IC50 values in the low nanomolar range.[2] The synthesis of libraries of this compound derivatives allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity against specific kinase targets.

Table of Biological Activities of Related Pyridine Derivatives:

Compound ClassTarget KinaseReported IC50 ValuesReference
6-PyridylquinazolinesPI3Kδ0.7 nM - 1.3 nM[2]
Purinyl quinazolinonesPI3Kδ0.09 nM - 0.39 nM[3]
N-(Phenylcarbamoyl)-3-pyridinesulfonamidesAnticancer (various cell lines)GI50: 13.6 - 14.9 µM[4]

This data highlights the potential of pyridine-based scaffolds in developing highly potent kinase inhibitors and anticancer agents. The synthetic routes outlined in this guide provide a foundation for accessing novel derivatives of this compound for screening in such drug discovery programs.

Conclusion

The synthesis of this compound and its subsequent functionalization represents a powerful strategy for the generation of diverse molecular scaffolds with significant potential in drug discovery. The protocols detailed herein provide a practical guide for researchers to access these valuable building blocks. The continued exploration of the chemical space around the this compound core is anticipated to yield novel therapeutic candidates with improved efficacy and safety profiles.

References

  • Advances in synthesis, medicinal properties and biomedical applications of pyridine derivatives: A comprehensive review. OUCI. [Link]
  • Pyridine N-Oxides. Baran Lab. [Link]
  • Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. PubMed. [Link]
  • Recent Progress on Pyridine N-Oxide in Organic Transformations: A Review.
  • Title:- “Pyridine: Synthesis, Swiss-ADME and Applic
  • Recent trends in the chemistry of pyridine N-oxides. Arkivoc. [Link]
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. MDPI. [Link]
  • Anticancer activity (IC 50 ) of selected compounds 4 and 13 and...
  • Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives.
  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PubMed. [Link]
  • Synthesis and biological evaluation of novel purinyl quinazolinone derivatives as PI3Kδ-specific inhibitors for the treatment of hem
  • Synthesis of Novel 1-(4-Substituted pyridine-3-sulfonyl)-3-phenylureas with Potential Anticancer Activity. PMC. [Link]
  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses. [Link]
  • Synthesis and Biological Evaluation of 4-(Piperid-3-yl)amino Substituted 6-Pyridylquinazolines as Potent PI3Kδ Inhibitors.
  • Which would be a better reagent for halogenation of a aldehyde: SOCl2 or POCl3?.
  • Title: Catalytic Enantioselective Pyridine N-Oxid
  • Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide.
  • Reactivity of 4-nitropyridine-N-oxide: Preparation of 4-substituted derivatives of pyridine-N-oxide and pyridine.

Sources

The Rising Therapeutic Potential of 4-Acetylpyridine 1-Oxide Derivatives: A Guide to Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1] Its N-oxide derivatives have emerged as a particularly promising class of compounds, exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibitory effects.[1][2] The introduction of the N-oxide functional group can significantly alter the physicochemical and pharmacological properties of the parent pyridine molecule, often leading to enhanced potency and novel mechanisms of action.[3][4] This guide provides an in-depth exploration of the biological activities of 4-acetylpyridine 1-oxide derivatives, offering detailed protocols for their evaluation to researchers, scientists, and drug development professionals.

I. Anticancer Activity of this compound Derivatives

The quest for novel anticancer agents is a paramount challenge in modern medicine. Pyridine derivatives have shown significant promise in this area by targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival.[1][5] The introduction of an N-oxide moiety to the 4-acetylpyridine scaffold can lead to compounds with potent cytotoxic effects against various cancer cell lines.

A. Mechanism of Action: A Multifaceted Approach

While the precise mechanisms of action for many this compound derivatives are still under investigation, the broader class of pyridine N-oxides is known to exert anticancer effects through several pathways. These can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling molecules crucial for cancer cell growth and survival.[6][7] Some heterocyclic N-oxides can also act as hypoxia-activated prodrugs, where they are selectively reduced in the low-oxygen environment of tumors to release cytotoxic species.[3]

B. Protocol for In Vitro Anticancer Activity Screening: MTT Assay

A primary and widely used method for assessing the cytotoxic potential of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][8][9] This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compound in the culture medium to achieve a range of desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known anticancer drug like doxorubicin).[9]

    • Incubate the plate for 48 to 72 hours.[6]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C.[10]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.[6][10]

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[10]

Data Presentation:

CompoundCell LineIncubation Time (h)IC₅₀ (µM)
Derivative XMCF-748[Insert Value]
Derivative XA54948[Insert Value]
DoxorubicinMCF-748[Insert Value]

Experimental Workflow for Anticancer Activity Screening:

anticancer_workflow cluster_invitro In Vitro Screening cluster_mechanistic Mechanistic Studies cell_culture Cancer Cell Culture (e.g., MCF-7, A549) seeding Cell Seeding in 96-well plates cell_culture->seeding treatment Treatment with 4-Acetylpyridine 1-Oxide Derivatives seeding->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis apoptosis Apoptosis Assay (Annexin V/PI Staining) data_analysis->apoptosis For promising compounds cell_cycle Cell Cycle Analysis (Flow Cytometry) data_analysis->cell_cycle For promising compounds

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

II. Antimicrobial Activity of this compound Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[11] Pyridine derivatives have long been recognized for their antibacterial and antifungal properties.[12][13] The N-oxide functionality can enhance the antimicrobial efficacy of the pyridine scaffold, making this compound derivatives attractive candidates for further investigation.[2]

A. Mechanism of Action: Targeting Microbial Viability

The antimicrobial mechanisms of pyridine N-oxides can vary. They may disrupt cell membrane integrity, inhibit essential enzymes, or interfere with nucleic acid synthesis.[2] The specific mechanism is often dependent on the overall structure of the derivative and the nature of its substituents.

B. Protocol for Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

A common and effective method to screen for antimicrobial activity is the agar well diffusion assay. This method provides a qualitative assessment of a compound's ability to inhibit microbial growth.

Principle: The test compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.

Step-by-Step Protocol:

  • Preparation of Microbial Inoculum:

    • Grow the test microorganisms (e.g., Staphylococcus aureus as a Gram-positive bacterium, Escherichia coli as a Gram-negative bacterium, and Candida albicans as a fungus) in a suitable broth medium overnight at 37°C (for bacteria) or 30°C (for fungi).

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).

  • Preparation of Agar Plates:

    • Prepare Mueller-Hinton agar for bacteria and Sabouraud dextrose agar for fungi according to the manufacturer's instructions.

    • Pour the molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation and Well Preparation:

    • Using a sterile cotton swab, evenly spread the prepared microbial inoculum over the entire surface of the agar plate.

    • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Compound Application:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Add a specific volume (e.g., 100 µL) of the test compound solution into the wells.

    • Include a solvent control (DMSO) and a positive control (a standard antibiotic like streptomycin for bacteria and fluconazole for fungi).[13]

  • Incubation:

    • Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (in millimeters) around each well.

    • A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation:

Compound (Concentration)Test MicroorganismZone of Inhibition (mm)
Derivative Y (1 mg/mL)S. aureus[Insert Value]
Derivative Y (1 mg/mL)E. coli[Insert Value]
Derivative Y (1 mg/mL)C. albicans[Insert Value]
Streptomycin (10 µg/mL)S. aureus[Insert Value]
Fluconazole (25 µg/mL)C. albicans[Insert Value]

Workflow for Antimicrobial Susceptibility Testing:

antimicrobial_workflow cluster_preparation Preparation cluster_assay Assay inoculum Microbial Inoculum Preparation (0.5 McFarland) inoculation Plate Inoculation inoculum->inoculation agar_plates Agar Plate Preparation (Mueller-Hinton or Sabouraud Dextrose) agar_plates->inoculation well_creation Creation of Wells inoculation->well_creation compound_addition Addition of Test Compounds and Controls well_creation->compound_addition incubation Incubation compound_addition->incubation measurement Measurement of Inhibition Zones incubation->measurement

Caption: Workflow for assessing the antimicrobial activity of this compound derivatives.

III. Enzyme Inhibition: Targeting Cholinesterases

Certain pyridine derivatives have been identified as potent inhibitors of cholinesterases, such as acetylcholinesterase (AChE).[14][15] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[16] The structural features of this compound can be modified to design effective cholinesterase inhibitors.

A. Mechanism of Action: Modulating Neurotransmitter Levels

Acetylcholinesterase is responsible for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft.[15] Inhibitors of this enzyme prevent the degradation of acetylcholine, thereby increasing its levels and enhancing cholinergic neurotransmission. Pyridine-based inhibitors can interact with the catalytic or peripheral anionic sites of the AChE enzyme.[14]

B. Protocol for In Vitro Acetylcholinesterase Inhibition Assay

The Ellman's method is a widely used spectrophotometric assay to determine cholinesterase activity and evaluate the potency of inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer (pH 8.0).

    • Prepare a solution of acetylthiocholine iodide (ATCI) as the substrate.

    • Prepare a solution of DTNB (Ellman's reagent).

    • Prepare a solution of acetylcholinesterase (from electric eel or human erythrocytes).

    • Prepare various concentrations of the this compound derivative.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution at different concentrations.

    • Add the AChE solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution.

    • Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (without inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Data Presentation:

CompoundEnzyme SourceIC₅₀ (µM)
Derivative ZElectric Eel AChE[Insert Value]
Derivative ZHuman AChE[Insert Value]
Donepezil (Standard)Human AChE[Insert Value]

Signaling Pathway for Cholinesterase Inhibition:

cholinesterase_pathway cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor 4-Acetylpyridine 1-Oxide Derivative Inhibitor->AChE Inhibition

Caption: Mechanism of action of a this compound derivative as a cholinesterase inhibitor.

IV. Conclusion

This compound derivatives represent a versatile and promising scaffold in drug discovery. Their potential applications as anticancer, antimicrobial, and enzyme-inhibiting agents warrant further investigation. The protocols outlined in this guide provide a robust framework for the systematic evaluation of their biological activities. By understanding the underlying mechanisms and employing standardized experimental procedures, researchers can effectively explore the therapeutic potential of this important class of compounds.

V. References

  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

  • MDPI. (2018). Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. [Link]

  • Molecules. (2012). Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. [Link]

  • European Journal of Medicinal Chemistry. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. [Link]

  • Archiv der Pharmazie. (2007). Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives. [Link]

  • ResearchGate. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation | Request PDF. [Link]

  • Current Medicinal Chemistry. (2014). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. [Link]

  • ResearchGate. (2022). (PDF) Anticancer Functions of Pyridine Heterocycles. [Link]

  • Royal Society of Chemistry. (2023). Amidinoquinoxaline N-oxides: synthesis and activity against anaerobic bacteria. [Link]

  • ResearchGate. (2012). (PDF) Synthesis and Antimicrobial Activity of Some New Pyrimidinone and Oxazinone Derivatives Fused with Thiophene Rings Using 2-Chloro-6-ethoxy-4-acetylpyridine as Starting Material. [Link]

  • ACS Publications. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • ResearchGate. (2024). (PDF) Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Link]

  • Baran Lab. (2012). Pyridine N-Oxides. [Link]

  • Archiv der Pharmazie. (2000). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. [Link]

  • Molecules. (2024). Synthesis and effect of 4-acetylphenylamine-based imidazole derivatives on migration and growth of 3D cultures of breast, prostate and brain cancer cells. [Link]

  • Frontiers in Pharmacology. (2022). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. [Link]

  • MDPI. (2022). Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural (±)-7,8-Dihydroxy-3-methyl-isochroman-4-one. [Link]

  • Journal of Medicinal Chemistry. (2023). Medicinal Chemistry of Drugs with N-Oxide Functionalities. [Link]

  • Antibiotics. (2021). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. [Link]

  • Hilaris Publisher. (2021). Synthesis and Molecular Docking Study of Novel Pyridine Derivatives as Cholinesterase Inhibitors. [Link]

  • Open Access Journals. (2022). Commentary on Pyridine Compounds & its Antimicrobial Activities. [Link]

  • Molecules. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • PubChem. (n.d.). 4-Acetylpyridine. [Link]

  • The Good Scents Company. (n.d.). 4-acetyl pyridine. [Link]

Sources

Application Notes and Protocols: The Strategic Use of 4-Acetylpyridine 1-oxide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a cornerstone of successful synthesis campaigns. 4-Acetylpyridine 1-oxide emerges as a particularly valuable heterocyclic intermediate, offering a unique combination of reactivity and structural features that medicinal chemists can exploit to construct complex molecular architectures.[1][2] The presence of the N-oxide functionality profoundly alters the electronic properties of the pyridine ring, while the acetyl group provides a reactive handle for a multitude of chemical transformations.[3] This guide provides an in-depth exploration of this compound, detailing its synthesis, key reactive principles, and field-proven protocols for its application in the synthesis of pharmaceutically relevant scaffolds.

Section 1: Physicochemical Properties & Synthesis

Understanding the fundamental properties of this compound is essential for its effective use in the laboratory. It is a solid at room temperature and possesses distinct characteristics that influence its handling and reactivity.[4]

PropertyValueSource
CAS Number 2402-96-2[4][5]
Molecular Formula C₇H₇NO₂[4][5]
Molecular Weight 137.14 g/mol [4][5]
Physical Form Solid
Melting Point 132-133 °C[4][6]
Storage Sealed in dry, room temperature
Protocol 1: Synthesis of this compound via N-Oxidation

The most direct route to this compound is the oxidation of the parent pyridine, 4-Acetylpyridine. This transformation is reliably achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), which selectively deliver an oxygen atom to the electron-rich nitrogen.

Causality Behind Experimental Choices:

  • m-CPBA: A widely used, commercially available, and relatively safe peroxy acid that provides clean and efficient N-oxidation of pyridines.

  • Methylene Chloride (DCM): A common solvent for this reaction as it is relatively inert and effectively solubilizes both the starting material and the reagent.

  • Reflux: Heating the reaction ensures it proceeds to completion in a reasonable timeframe.[6]

  • Precipitation with Diethyl Ether: this compound is less soluble in diethyl ether than the starting material and the m-chlorobenzoic acid byproduct, allowing for straightforward isolation of the product.[6]

G cluster_workflow Synthesis Workflow: this compound start Dissolve 4-Acetylpyridine & m-CPBA in DCM reflux Boil under Reflux for 16 hours start->reflux Heat cool Cool to Room Temperature reflux->cool Reaction Completion precipitate Add Diethyl Ether to Precipitate Product cool->precipitate Induce Crystallization filter Collect Solid by Filtration precipitate->filter Isolate end Dry Product: This compound filter->end Purify

Caption: Workflow for the N-oxidation of 4-Acetylpyridine.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-acetylpyridine (100 mmol, 11.0 mL) in 200 mL of methylene chloride.[6]

  • Reagent Addition: To the stirred solution, add 55% m-chloroperoxybenzoic acid (100 mmol, 31.3 g) portion-wise. Note: m-CPBA can be shock-sensitive; handle with care.

  • Reaction: Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, add 200 mL of diethyl ether to precipitate the product.[6]

  • Purification: Collect the resulting solid by suction filtration. Wash the filter cake with a small amount of cold diethyl ether to remove residual impurities.

  • Drying: Dry the purified this compound under vacuum to yield the final product as a solid (m.p. 132-133°C).[6]

Section 2: Reactivity and Strategic Value in Synthesis

The synthetic utility of this compound stems from the dual reactivity conferred by its functional groups.

  • The N-oxide Group: This group acts as a powerful activating handle. It is electron-withdrawing by induction but electron-donating by resonance, which makes the C2 and C4 positions of the pyridine ring susceptible to nucleophilic attack. This allows for functionalization that is difficult to achieve on the parent pyridine. Furthermore, the N-oxide can be readily removed later in a synthetic sequence via reduction (e.g., with PCl₃ or H₂/Pd), restoring the pyridine ring and adding a layer of strategic flexibility.

  • The Acetyl Group: This ketone functionality is a versatile anchor for building molecular complexity. It can undergo a wide range of classical carbonyl reactions, including:

    • Condensations: Aldol, Claisen, and Knoevenagel condensations to form new carbon-carbon bonds.

    • Reductions: Reduction to a secondary alcohol, providing a chiral center.

    • Derivatization: Conversion to oximes, hydrazones, or semicarbazones, which can act as bioisosteres or key intermediates.[7]

G cluster_reactions Synthetic Transformations start_mol This compound Versatile Intermediate acetyl_mod Acetyl Group Modification - Knoevenagel Condensation - Aldol Reaction - Reduction to Alcohol - Oxime Formation start_mol->acetyl_mod Carbonyl Chemistry ring_func ring_func start_mol->ring_func N-Oxide Directed Reactivity end_mol Diverse Scaffolds - Antimicrobials - Kinase Inhibitors - CNS Agents acetyl_mod->end_mol Leads to ring_func->end_mol Leads to

Caption: Strategic value of this compound in generating diverse scaffolds.

Section 3: Key Applications & Experimental Protocols

The following protocols exemplify common and effective transformations of this compound in a medicinal chemistry context.

Protocol 2: Synthesis of 4-Acetylpyridine Oxime

The conversion of a ketone to an oxime is a frequent strategy in drug design to alter polarity, introduce a hydrogen-bond donor/acceptor group, and explore new binding interactions. This protocol is adapted from the synthesis of the parent 4-acetylpyridine oxime.[8]

Causality Behind Experimental Choices:

  • Hydroxylamine Hydrochloride: The source of the hydroxylamine nucleophile.

  • Sodium Hydroxide: Used to deprotonate hydroxylamine hydrochloride in situ to generate the free, more nucleophilic hydroxylamine base.

  • Aqueous Medium: The reaction is conveniently run in water, which is an economical and environmentally benign solvent.

  • Low Temperature (0–5°C): Helps to control the exothermicity of the reaction and can improve the selectivity and yield.[8]

Step-by-Step Methodology:

  • Prepare Hydroxylamine Solution: In a 250-mL Erlenmeyer flask, dissolve hydroxylamine hydrochloride (1.2 eq, 0.12 mol) in 25 mL of water. To this, add 35 mL of 20% aqueous sodium hydroxide. Cool the solution in an ice bath.

  • Substrate Addition: To the stirred, cooled hydroxylamine solution, add this compound (1.0 eq, 0.10 mol) in one portion. A precipitate may form.

  • Reaction: Stir the reaction mixture at 0–5°C for 2-3 hours.

  • Isolation: Collect the precipitate by suction filtration and wash thoroughly with 250 mL of cold water.

  • Drying: Dry the product under reduced pressure to a constant weight to yield this compound oxime. The product can be further purified by recrystallization if necessary.

Protocol 3: Knoevenagel Condensation for C-C Bond Formation

The Knoevenagel condensation is a powerful reaction for forming α,β-unsaturated systems, which are common motifs in bioactive molecules. This protocol describes a general procedure using malononitrile as the active methylene compound.

Causality Behind Experimental Choices:

  • Malononitrile: A highly reactive C-H acid, making it an excellent nucleophile for this condensation.

  • Piperidine: A mild organic base that acts as a catalyst to deprotonate the malononitrile, initiating the reaction.

  • Ethanol: A polar protic solvent that is effective for this type of condensation and allows for easy product precipitation or crystallization upon cooling.

  • Reflux: Provides the necessary thermal energy to drive the condensation and subsequent dehydration to completion.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq, 10 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: Add malononitrile (1.1 eq, 11 mmol) to the suspension.

  • Catalyst Addition: Add 3-4 drops of piperidine to the mixture using a Pasteur pipette.

  • Reaction: Heat the mixture to reflux with stirring. The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by suction filtration, wash with a small volume of cold ethanol, and dry under vacuum.

Section 4: Safety Considerations

As with any chemical reagent, proper handling of 4-Acetylpyridine and its N-oxide derivative is crucial.

  • General Handling: The compound may be harmful if ingested, inhaled, or absorbed through the skin. It can cause irritation to the skin, eyes, and respiratory tract.[9][10] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

  • Reactivity: 4-Acetylpyridine is incompatible with strong oxidizing and strong reducing agents.[10]

  • Synthesis: When preparing the N-oxide using peroxy acids like m-CPBA, be aware that these reagents can be shock-sensitive and should be handled with care, avoiding metal spatulas and storing them appropriately.

Section 5: Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its unique electronic properties and dual functional handles—the activatable N-oxide and the reactive acetyl group—provide chemists with a powerful platform for generating molecular diversity. The protocols outlined in this guide offer reliable and reproducible methods for the synthesis and strategic elaboration of this intermediate, paving the way for the discovery of novel therapeutic agents. Its utility as a starting material for pharmaceutical intermediates ensures its continued relevance in both academic and industrial drug discovery programs.[1][3]

References

  • Organic Syntheses Procedure, Coll. Vol. 10, p.1 (2004); Vol. 79, p.196 (2002).
  • Synthesis routes of 4-Acetylpyridine, Benchchem.
  • Synthesis of 4-Aminopyridine and 4-Acetylaminopyridine by Reduction of 4-Nitropyridine-N-oxide with Iron and Mineral Acids, ECSOC-4.
  • 4-Acetylpyridine Exporters Suppliers & Manufacturers, SGT Life Sciences.
  • 4-Acetylpyridine | Biochemical Reagent, MedchemExpress.com.
  • 4-Acetylpyridine | C7H7NO | CID 14282, PubChem.
  • 4-acetyl pyridine, 1122-54-9, The Good Scents Company.
  • 4-ACETYLPYRIDINE, CAMEO Chemicals - NOAA.
  • 4-Acetylpyridine (CAS 1122-54-9)
  • The Role of 4-Acetylpyridine in Modern Pharmaceutical Synthesis.
  • 4-ACETYLPYRIDINE N-OXIDE synthesis, ChemicalBook.
  • This compound | 2402-96-2, Sigma-Aldrich.
  • CAS 2402-96-2 4-Acetylpyridine N-oxide, Alfa Chemistry.
  • 4-ACETYLPYRIDINE N-OXIDE | 2402-96-2, ChemicalBook.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Acetylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the experimental outcomes of this important synthetic transformation. Here, we address frequently encountered issues with in-depth explanations and actionable troubleshooting strategies, grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent and reliable method for the synthesis of this compound is the direct N-oxidation of 4-Acetylpyridine. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or other oxidizing agents like peracetic acid or a combination of urea-hydrogen peroxide and phthalic anhydride.[1][2] The choice of oxidant can influence reaction kinetics, yield, and the impurity profile.

Q2: My reaction appears to be incomplete, with significant starting material remaining. What could be the cause?

Several factors can lead to an incomplete reaction:

  • Insufficient Oxidant: Ensure at least a stoichiometric equivalent of the oxidizing agent is used. It is common practice to use a slight excess (1.1-1.5 equivalents) to drive the reaction to completion.

  • Low Reaction Temperature: While the oxidation is exothermic, maintaining an appropriate temperature is crucial. Some reactions may require initial cooling followed by a period at room temperature or gentle heating to proceed at a reasonable rate.[1]

  • Poor Reagent Quality: Peroxy acids can degrade over time, especially if not stored properly. It is advisable to titrate the peroxy acid to determine its active oxygen content before use. Similarly, ensure the 4-Acetylpyridine starting material is of high purity.

  • Inadequate Reaction Time: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.

Q3: I am observing the formation of multiple byproducts. What are the likely side reactions?

The primary side reaction of concern during the N-oxidation of pyridines is over-oxidation or ring modification, although this is less common for simple pyridines. More likely, impurities in the starting material or decomposition of the product under harsh conditions could be the source of byproducts. With certain reagents, side reactions involving the acetyl group are also a possibility, though less frequently reported for this specific transformation.

Q4: How can I effectively purify the final product, this compound?

Purification strategies depend on the scale of the reaction and the nature of the impurities. Common methods include:

  • Crystallization: this compound is a solid at room temperature and can often be purified by recrystallization from a suitable solvent system.[1][3]

  • Column Chromatography: For smaller scales or to remove closely related impurities, silica gel column chromatography can be very effective. A gradient of a polar solvent (like methanol or ethyl acetate) in a less polar solvent (such as dichloromethane or chloroform) is typically employed.

  • Acid-Base Extraction: Exploiting the basicity of the N-oxide can be a useful purification step. However, care must be taken as the product can be sensitive to strong acids or bases.

Troubleshooting Guide

This section provides a more detailed breakdown of specific issues you may encounter during the synthesis of this compound, along with step-by-step solutions.

Problem 1: Low Yield of this compound
Potential Cause Troubleshooting Steps Scientific Rationale
Suboptimal Oxidizing Agent If using a weaker oxidant like hydrogen peroxide alone, consider switching to a more reactive peroxy acid like m-CPBA or peracetic acid.The electrophilicity of the oxygen atom being transferred is a key factor in the reaction rate. Peroxy acids are generally more potent oxidizing agents for N-oxidation of pyridines.
Decomposition of Product Avoid excessive heating during the reaction and workup. Pyridine N-oxides can be thermally labile.[4]Elevated temperatures can lead to decomposition, potentially through complex rearrangement pathways, thus lowering the isolated yield.
Losses During Workup This compound has some water solubility. During aqueous extractions, ensure the aqueous layer is thoroughly extracted with an appropriate organic solvent (e.g., dichloromethane, chloroform).The polarity of the N-oxide functional group imparts a degree of water solubility. Multiple extractions are necessary to maximize recovery from the aqueous phase.
Incomplete Precipitation/Crystallization If purifying by precipitation or crystallization, ensure the solution is sufficiently concentrated and cooled. Using an anti-solvent can also induce precipitation.The solubility of the product is temperature-dependent. Reducing the temperature decreases solubility, promoting crystallization. An anti-solvent is a miscible liquid in which the product is insoluble.
Problem 2: Difficulty in Removing m-Chlorobenzoic Acid (m-CBA) Byproduct

A common challenge when using m-CPBA is the removal of the corresponding carboxylic acid byproduct, m-chlorobenzoic acid.

Troubleshooting Step Detailed Protocol Rationale
Aqueous Basic Wash 1. After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane).2. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH).3. Monitor the pH of the aqueous layer to ensure it remains basic.4. Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.m-Chlorobenzoic acid is acidic and will be deprotonated by a base to form a water-soluble carboxylate salt, which will partition into the aqueous phase, leaving the neutral this compound in the organic layer.
Filtration If the reaction is performed in a solvent where m-CBA is poorly soluble (e.g., diethyl ether), the byproduct may precipitate and can be removed by filtration.[1]This method relies on the differential solubility of the product and the byproduct in the chosen solvent system.

Experimental Protocols

Protocol 1: Synthesis of this compound using m-CPBA

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • 4-Acetylpyridine

  • meta-Chloroperoxybenzoic acid (m-CPBA, 70-77% purity)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Solvents for crystallization (e.g., ethyl acetate, hexanes)

Procedure:

  • Dissolve 4-Acetylpyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • Add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-16 hours.[1] Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with additional dichloromethane.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2-3 times) to remove m-chlorobenzoic acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow Start Start: 4-Acetylpyridine in DCM Reaction Reaction: Add m-CPBA at 0°C, stir at RT Start->Reaction Oxidation Workup Aqueous Workup: Wash with NaHCO₃ (aq) Reaction->Workup Quenching Drying Drying & Concentration: Dry over Na₂SO₄, remove solvent Workup->Drying Purification Purification: Recrystallization or Column Chromatography Drying->Purification Product Final Product: This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Mechanistic Insight

The N-oxidation of pyridine is a nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the peroxy acid.

N_Oxidation_Mechanism cluster_reactants Reactants cluster_products Products Pyridine 4-Acetylpyridine TS Transition State Pyridine->TS mCPBA m-CPBA mCPBA->TS N_oxide This compound TS->N_oxide N-O bond formation mCBA m-Chlorobenzoic acid TS->mCBA O-O bond cleavage

Sources

Technical Support Center: Optimizing the Synthesis of 4-Acetylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetylpyridine 1-oxide. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the N-oxidation of 4-acetylpyridine. Here, we address common challenges and provide scientifically-grounded solutions to help you consistently achieve higher yields and purity.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My yield of this compound is consistently low. What are the primary factors I should investigate?

Low yield is the most common issue in this synthesis, often stemming from suboptimal reaction conditions or incomplete conversion. The N-oxidation of pyridine is an equilibrium-driven process, and several factors must be carefully controlled.

Core Areas for Investigation:

  • Choice of Oxidant: The potency and suitability of your oxidizing agent are paramount. The two most common and effective oxidants for this transformation are meta-chloroperoxybenzoic acid (m-CPBA) and a combination of hydrogen peroxide with an acid catalyst, typically glacial acetic acid, which forms peracetic acid in situ.

  • Reaction Temperature and Time: N-oxidation is temperature-sensitive. Insufficient heat may lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of the oxidant and the desired N-oxide product.

  • Purity of Starting Material: The purity of your starting 4-acetylpyridine is critical. Impurities can interfere with the reaction, consume the oxidant, or complicate the purification process. It is recommended to use 4-acetylpyridine of high purity (>97%) or distill it prior to use if its purity is questionable[1].

  • Workup and Purification Procedure: Significant product loss can occur during the isolation phase. The aqueous solubility of this compound can make extraction inefficient if not performed correctly.

Below is a troubleshooting workflow to diagnose the cause of low yield.

G start Low Yield Observed oxidant Step 1: Evaluate Oxidant System start->oxidant conditions Step 2: Optimize Reaction Conditions oxidant->conditions If oxidant is appropriate sol_oxidant1 Consider switching oxidant (e.g., m-CPBA for stubborn substrates) oxidant->sol_oxidant1 Issue Identified sol_oxidant2 Ensure correct stoichiometry (1.1-1.5 eq. oxidant) oxidant->sol_oxidant2 workup Step 3: Review Workup & Purification conditions->workup If conditions are optimized sol_conditions1 Monitor temperature closely (e.g., 70-80°C for H₂O₂/AcOH) conditions->sol_conditions1 Issue Identified sol_conditions2 Track reaction progress (TLC/LCMS) to determine optimal time conditions->sol_conditions2 sm_purity Step 4: Verify Starting Material Purity workup->sm_purity If workup is efficient sol_workup1 Use continuous extraction or multiple extractions with DCM/CHCl₃ workup->sol_workup1 Issue Identified sol_workup2 Ensure pH is neutral/basic before extraction workup->sol_workup2 sol_sm Purify 4-acetylpyridine (distillation) before reaction sm_purity->sol_sm Issue Identified

Figure 1. Troubleshooting workflow for low yield.
Q2: Which oxidizing agent should I use for the best yield: m-CPBA or Hydrogen Peroxide/Acetic Acid?

Both systems are effective, but they have distinct advantages and disadvantages. The choice often depends on the scale of the reaction, substrate sensitivity, and available resources.

Causality:

  • m-CPBA is a powerful and relatively selective oxidant that often gives clean reactions and high yields.[2][3] It is particularly useful for substrates that are sensitive to the highly acidic conditions of the H₂O₂/AcOH method. However, it is more expensive and generates m-chlorobenzoic acid as a byproduct, which must be removed during workup.

  • Hydrogen Peroxide/Acetic Acid forms peracetic acid in situ, which is the active oxidizing species.[4] This method is cost-effective and ideal for large-scale synthesis. The main drawbacks are the often longer reaction times, the need for elevated temperatures, and the highly corrosive nature of the mixture. The reaction is an equilibrium, so driving it to completion can be challenging.

Oxidant SystemTypical ConditionsAdvantagesDisadvantages
m-CPBA Dichloromethane (DCM) or Chloroform (CHCl₃), Reflux, 16-24h[2]High reactivity, often cleaner reactions, milder conditions.More expensive, solid byproduct removal needed.
H₂O₂ / Acetic Acid Glacial Acetic Acid, 70-85°C, 2-5hInexpensive, suitable for large scale, simple reagents.Strongly acidic, can be slower, potential for side reactions.

Recommendation: For initial, small-scale trials, m-CPBA is often preferred for its reliability. For scaling up, optimizing the hydrogen peroxide/acetic acid method is more economical.

Q3: I'm using the hydrogen peroxide/acetic acid method and the reaction is very slow or stalls. How can I drive it to completion?

This is a common issue related to the equilibrium nature of peracetic acid formation and its subsequent reaction with the pyridine nitrogen.

Troubleshooting Steps:

  • Verify Reagent Concentration: Use a 30-35% aqueous solution of hydrogen peroxide. Lower concentrations will significantly slow the reaction.

  • Increase Temperature (Cautiously): The reaction is typically run at 70-80°C.[5] You can try increasing the temperature to 85-90°C, but monitor carefully for any signs of decomposition (e.g., color change to dark brown, gas evolution). Caution: Peroxy compounds can decompose exothermically. Always conduct reactions behind a safety shield.

  • Adjust Stoichiometry: Ensure you are using a slight excess of hydrogen peroxide (1.1 to 1.5 molar equivalents relative to the 4-acetylpyridine). This helps shift the equilibrium towards the product.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. A common eluent system is Dichloromethane:Methanol (95:5). The N-oxide product is significantly more polar and will have a much lower Rf value than the starting 4-acetylpyridine.

Detailed Protocol: H₂O₂/Acetic Acid Method

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 1.0 equivalent of 4-acetylpyridine with 5-10 volumes of glacial acetic acid.

  • Begin stirring and gently heat the mixture to 70°C in an oil bath.

  • Slowly add 1.2 equivalents of 30% hydrogen peroxide dropwise via an addition funnel. An exotherm may be observed. Maintain the internal temperature between 70-80°C.

  • After the addition is complete, maintain the temperature and stir for 2-5 hours. Monitor the reaction by TLC every hour.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Proceed to the workup and purification phase.

Q4: How do I effectively remove the acid byproduct and isolate my product during workup?

Proper workup is crucial for both yield and purity. The goal is to remove the acidic byproduct (m-chlorobenzoic acid or acetic acid) and isolate the water-soluble N-oxide.

Mechanism of Separation: The key is a pH adjustment. This compound is a basic compound. By neutralizing the reaction mixture, the acidic byproduct can be converted to its salt, which remains in the aqueous phase, while the N-oxide can be extracted into an organic solvent.

G start Reaction Mixture (Product + Acid Byproduct) step1 Cool to RT & Dilute with Water start->step1 step2 Neutralize/Basify (e.g., NaHCO₃, Na₂CO₃, or NaOH) to pH 8-9 step1->step2 step3 Extract with Organic Solvent (DCM or CHCl₃, multiple times) step2->step3 step4 Combine Organic Layers, Dry (Na₂SO₄), and Concentrate step3->step4 aq_phase Aqueous Phase: - Acid Salt - Unreacted H₂O₂ step3->aq_phase contains org_phase Organic Phase: - Product - Unreacted Starting Material step3->org_phase contains product Crude this compound step4->product

Figure 2. General workup and extraction workflow.

Detailed Protocol: Workup and Purification

  • Quenching & Neutralization: After cooling the reaction mixture, carefully pour it over ice. Slowly add a saturated solution of sodium bicarbonate or sodium carbonate with vigorous stirring until gas evolution ceases and the pH of the aqueous layer is ~8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (DCM) or chloroform (3 x 50 mL for a 10g scale reaction). The product has some aqueous solubility, so multiple extractions are essential to maximize recovery.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: The resulting crude solid can be recrystallized to high purity. A common solvent system for recrystallization is acetone or a mixture of ethyl acetate and hexanes. The pure product should be a white to off-white solid.[2]

References

  • Hsieh, S-Y., et al. (2018).Catalytic Enantioselective Pyridine N-Oxidation. ChemRxiv.
  • Organic Syntheses.4-CYANO-1,4-DIMETHYLPIPERIDINE. Org. Synth. 1960, 40, 21.
  • Al-obaidi, A. S. M., et al.Recent trends in the chemistry of pyridine N-oxides. ARKIVOC 2001 (i) 242-268.
  • Organic Syntheses.Pyridine-n-oxide. Org. Synth. 1955, 35, 91.
  • Wikipedia.meta-Chloroperoxybenzoic acid. Wikipedia.
  • Organic Chemistry Portal.3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal.
  • Wikipedia.Peracetic acid. Wikipedia.
  • PubChem.4-Acetylpyridine. National Center for Biotechnology Information.
  • Organic Syntheses.Pyridine-n-oxide. Org. Synth. Coll. Vol. 4, p.828 (1963); Vol. 35, p.91 (1955).

Sources

Technical Support Center: Synthesis of 4-Acetylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive support guide for the synthesis of 4-Acetylpyridine 1-oxide. This resource is designed for researchers, chemists, and professionals in drug development. Here, we address common challenges and impurities encountered during the synthesis, providing in-depth, field-tested solutions and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most common causes?

Low yield in the N-oxidation of 4-acetylpyridine is a frequent issue that can often be traced back to several key factors:

  • Inadequate Temperature Control: The N-oxidation of pyridines is an exothermic reaction. If the temperature is not carefully controlled, typically between 70-80°C, side reactions can occur, leading to the formation of byproducts and degradation of the desired product. It is crucial to use a well-controlled heating mantle or oil bath and monitor the internal reaction temperature.

  • Incorrect Stoichiometry of Oxidant: An insufficient amount of the oxidizing agent (commonly hydrogen peroxide) will result in incomplete conversion of the starting material. Conversely, a large excess can lead to over-oxidation and the formation of undesired byproducts. A modest excess, typically 1.5 to 2.5 equivalents, is generally recommended to drive the reaction to completion without promoting side reactions.

  • Purity of Starting Material: The purity of the initial 4-acetylpyridine is critical. Impurities present in the starting material can interfere with the reaction or be carried through to the final product, complicating purification and reducing the overall yield of the desired compound.

Q2: I'm observing an unknown peak in my NMR/LC-MS analysis. What are the likely impurity structures?

The presence of unexpected peaks is a common analytical challenge. Based on the typical reaction mechanism involving oxidation with hydrogen peroxide in acetic acid, the most probable impurities are:

  • Unreacted 4-Acetylpyridine: This is the most common impurity, especially if the reaction has not gone to completion. It can be identified by its characteristic NMR and mass spectrometry signals.

  • 4-Acetylpyridine Di-oxide: While less common, over-oxidation can lead to the formation of a di-oxide species, particularly if an excessive amount of oxidizing agent is used or if the reaction is allowed to proceed for too long.

  • Ring-Opened Byproducts: Under harsh acidic conditions or at elevated temperatures, the pyridine ring can be susceptible to cleavage, leading to a variety of aliphatic byproducts that may be difficult to characterize.

  • Acetic Acid Adducts: In some cases, acetic acid can react with intermediates in the reaction to form acetylated byproducts.

Below is a summary of common impurities and their potential origins:

ImpurityCommon CauseRecommended Action
4-AcetylpyridineIncomplete reactionIncrease reaction time or temperature slightly; ensure adequate oxidant stoichiometry.
Over-oxidation ProductsExcess oxidizing agent or prolonged heatingReduce the equivalents of oxidant; carefully monitor reaction progress via TLC or LC-MS.
Ring-Cleavage ProductsHigh temperature or strong acid concentrationMaintain recommended temperature range; use the specified concentration of acetic acid.
Residual Acetic AcidIncomplete removal during workupEnsure thorough washing with a basic solution (e.g., sodium bicarbonate) and drying.
Q3: How can I effectively remove unreacted 4-acetylpyridine from my final product?

Separating the starting material from the N-oxide product can be challenging due to their similar polarities. Here are some effective purification strategies:

  • Recrystallization: This is often the most effective method for purification. A carefully selected solvent system can exploit the slight differences in solubility between 4-acetylpyridine and its N-oxide. Common solvent systems include ethyl acetate/hexanes or acetone/water.

  • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be employed. A gradient elution system, starting with a less polar solvent and gradually increasing the polarity, can effectively separate the two compounds. For example, a gradient of ethyl acetate in hexanes is often successful.

  • Acid-Base Extraction: An aqueous workup with a dilute acid can sometimes be used to selectively protonate and extract the more basic 4-acetylpyridine into the aqueous layer, leaving the less basic N-oxide in the organic phase. However, the pKa difference is not large, so this may not be completely effective.

Experimental Workflow & Protocols

Protocol 1: Synthesis of this compound

This protocol details a standard laboratory procedure for the N-oxidation of 4-acetylpyridine.

Materials:

  • 4-Acetylpyridine (1.0 eq)

  • Glacial Acetic Acid (5-10 volumes)

  • Hydrogen Peroxide (30% aqueous solution, 2.0 eq)

  • Sodium Metabisulfite

  • Sodium Bicarbonate

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-acetylpyridine in glacial acetic acid.

  • Addition of Oxidant: Slowly add the hydrogen peroxide solution to the stirred mixture. The addition should be done dropwise to control the initial exotherm.

  • Heating: Heat the reaction mixture to 70-75°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium metabisulfite until a negative test with peroxide indicator strips is obtained.

  • Neutralization and Extraction: Neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with ethyl acetate (3x).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal and Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Workflow for Impurity Identification and Mitigation

The following diagram illustrates a logical workflow for identifying and addressing common impurities during the synthesis of this compound.

G cluster_synthesis Synthesis & Workup cluster_analysis Analysis & Troubleshooting cluster_purification Purification cluster_impurities Common Impurity Sources start Start: 4-Acetylpyridine + H2O2 / Acetic Acid reaction Reaction at 70-75°C start->reaction workup Aqueous Workup & Extraction reaction->workup incomplete_rxn Incomplete Reaction reaction->incomplete_rxn over_oxidation Over-oxidation reaction->over_oxidation side_reactions Side Reactions reaction->side_reactions crude Crude Product workup->crude analysis Analyze Crude Product (NMR, LC-MS) crude->analysis decision Impurities Present? analysis->decision pure Pure 4-Acetylpyridine 1-oxide decision->pure No recrystallization Recrystallization decision->recrystallization Yes recrystallization->pure chromatography Column Chromatography recrystallization->chromatography Impurities Persist chromatography->pure

Caption: Troubleshooting workflow for this compound synthesis.

Potential Side Reaction Pathway

This diagram illustrates a simplified potential pathway for the formation of an over-oxidation byproduct.

G A 4-Acetylpyridine B This compound (Desired Product) A->B + [O] (H2O2 / AcOH) C Over-oxidation Product (e.g., Di-oxide) B->C + Excess [O] (Harsh Conditions)

Technical Support Center: Purification of 4-Acetylpyridine 1-oxide by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-acetylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the recrystallization of this compound. The information herein is structured to offer not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, offering probable causes and actionable solutions.

Issue 1: The Compound Fails to Dissolve in the Hot Solvent.

Probable Cause:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be suitable for this compound, which is a polar molecule. The principle of "like dissolves like" is a fundamental concept in solubility.[1]

  • Insufficient Solvent Volume: The amount of solvent used may be inadequate to dissolve the solute at the elevated temperature.

  • Low Temperature: The solvent may not have reached a high enough temperature to achieve the desired solubility. The solubility of most solids increases with temperature.[2]

Solutions:

  • Re-evaluate Solvent Selection:

    • Polar Solvents: Given the polar nature of the pyridine N-oxide and acetyl groups, polar solvents are generally a good starting point. Consider solvents like ethanol, methanol, or acetone. A rule of thumb is that solvents with functional groups similar to the compound often work well.[3]

    • Mixed Solvent Systems: If a single solvent proves ineffective, a mixed-solvent system can be employed.[4] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (or "antisolvent," in which it is less soluble) dropwise until turbidity is observed. For this compound, a combination like ethanol/water or acetone/hexane could be effective.

  • Gradual Solvent Addition: Add the hot solvent in small portions to the crude compound until it just dissolves. This ensures you are using the minimum amount of solvent necessary, which is crucial for maximizing yield.[1][2]

  • Ensure Adequate Heating: Heat the solvent to its boiling point before and during the dissolution of the solid. Use a heating mantle or a hot plate with a stirrer to maintain a consistent temperature.

Issue 2: "Oiling Out" - The Compound Separates as an Oil, Not Crystals.

Probable Cause:

  • High Solute Concentration: The solution may be too concentrated, causing the solute to come out of solution above its melting point.

  • Rapid Cooling: Cooling the solution too quickly can prevent the orderly arrangement of molecules into a crystal lattice, leading to the formation of an amorphous oil.

  • Low Melting Point of Impurities: A significant presence of impurities can depress the melting point of the mixture, making it more prone to oiling out.

  • Solvent Boiling Point Higher Than Solute's Melting Point: This scenario can lead to the compound melting in the hot solvent before it has a chance to crystallize upon cooling.[5]

Solutions:

  • Reheat and Dilute: If an oil forms, reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly dilute the solution and then allow it to cool slowly again.[6][7]

  • Promote Slow Cooling: Insulate the flask to encourage gradual cooling. This can be achieved by leaving the flask on a countertop away from drafts, or by placing it in a warm water bath that is allowed to cool to room temperature. Slow cooling is critical for the formation of large, pure crystals.[2][5]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches provide nucleation sites for crystal growth.[1] Alternatively, if you have a small amount of pure this compound, you can add a "seed crystal" to the cooled solution to initiate crystallization.[1]

Issue 3: No Crystals Form Upon Cooling.

Probable Cause:

  • Excess Solvent: This is the most frequent reason for the failure of crystallization.[6] If too much solvent is used, the solution will not become saturated upon cooling, and the compound will remain dissolved.[8]

  • Supersaturation: The solution may be supersaturated, a state where the concentration of the solute is higher than its solubility at that temperature, but crystallization has not yet initiated.[1]

Solutions:

  • Reduce Solvent Volume: Carefully evaporate some of the solvent using a gentle stream of air or nitrogen, or by gently heating the solution. Be cautious not to evaporate too much solvent too quickly. After reducing the volume, allow the solution to cool again.

  • Induce Crystallization:

    • Scratching: As mentioned previously, scratching the inner surface of the flask can provide nucleation points.[1]

    • Seeding: Adding a seed crystal of the pure compound can initiate crystal formation.[1]

    • Ice Bath: Once the solution has cooled to room temperature, placing it in an ice-water bath can further decrease the solubility of the compound and promote crystallization.[5][9]

Issue 4: Poor Recovery or Low Yield.

Probable Cause:

  • Using Too Much Solvent: As stated before, excess solvent will retain a significant amount of the product in the mother liquor.[7][8]

  • Premature Crystallization During Hot Filtration: If the solution cools during hot filtration, the product can crystallize on the filter paper, leading to loss.[9]

  • Washing with a "Good" Solvent: Washing the collected crystals with a solvent in which they are highly soluble will redissolve the product.

  • Incomplete Crystallization: Not allowing sufficient time for the crystallization process to complete.

Solutions:

  • Use the Minimum Amount of Hot Solvent: This is a critical principle for maximizing yield.[1]

  • Prevent Premature Crystallization: During hot filtration, keep the funnel and receiving flask warm. This can be done by placing them on a hot plate or by pre-warming them with hot solvent. Pour the solution through the filter in small batches to minimize cooling.[9]

  • Wash with Cold, "Poor" Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent or a solvent in which the compound is known to be poorly soluble. This will wash away impurities without dissolving a significant amount of the product.

  • Allow Adequate Time for Crystallization: Be patient and allow the solution to cool slowly and stand for a sufficient period to ensure maximum crystal formation.[9]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures.[2][4] Given its polar nature, good starting points for screening include:

  • Single Solvents: Ethanol, Methanol, Acetone, Ethyl Acetate.

  • Mixed Solvents: Ethanol/Water, Acetone/Hexane, Ethyl Acetate/Heptane. A small-scale solvent screening experiment is the most effective way to determine the optimal solvent or solvent mixture.[4][10]

Q2: How can I determine the right amount of solvent to use?

A2: The goal is to create a saturated solution at the boiling point of the solvent.[2] Start with a small amount of your crude this compound and add the hot solvent portion-wise, with stirring and heating, until the solid just dissolves. Record the volume of solvent used to estimate the total amount needed for your bulk sample.

Q3: My purified crystals are still colored. What should I do?

A3: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities. Use a minimal amount, as it can also adsorb some of your product. After adding the charcoal, heat the solution for a few minutes and then perform a hot filtration to remove the charcoal.

Q4: What are the key safety precautions when performing this recrystallization?

A4:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.

  • Fume Hood: Perform the recrystallization in a well-ventilated fume hood, especially when using volatile organic solvents.

  • Heating: Use a heating mantle or a steam bath for flammable solvents. Avoid open flames.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for this compound and all solvents used to be aware of specific hazards. This compound is listed as causing skin and eye irritation.

Section 3: Experimental Protocol

Step-by-Step Methodology for the Recrystallization of this compound
  • Solvent Selection: Based on preliminary tests, select an appropriate solvent or solvent pair.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a stir bar. In a separate beaker, heat the chosen solvent to its boiling point. Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration: To remove any insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice-water bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Section 4: Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation & Drying start Crude 4-Acetylpyridine 1-oxide dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Gravity Filtration dissolve->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure 4-Acetylpyridine 1-oxide dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic cluster_solutions1 Solutions for No Crystals cluster_solutions2 Solutions for Oiling Out cluster_solutions3 Solutions for Low Yield start Recrystallization Issue? issue1 No Crystals Form start->issue1 Yes issue2 Oiling Out start->issue2 Yes issue3 Low Yield start->issue3 Yes sol1a Reduce Solvent Volume issue1->sol1a sol1b Induce Crystallization (Scratch/Seed) issue1->sol1b sol1c Cool in Ice Bath issue1->sol1c sol2a Reheat & Add More Solvent issue2->sol2a sol2b Ensure Slow Cooling issue2->sol2b sol2c Scratch/Seed issue2->sol2c sol3a Use Minimum Hot Solvent issue3->sol3a sol3b Keep Funnel Hot During Filtration issue3->sol3b sol3c Wash with Cold, Poor Solvent issue3->sol3c

Caption: Troubleshooting logic for common recrystallization issues.

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection.
  • Unknown. (n.d.). Recrystallization.
  • Unknown. (n.d.). Recrystallization.
  • Wired Chemist. (n.d.). Recrystallization.
  • National Center for Biotechnology Information. (n.d.). 4-Acetylpyridine. PubChem.
  • The Good Scents Company. (n.d.). 4-acetyl pyridine.
  • Unknown. (n.d.). Recrystallization I.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • Reddit. (2023). How to dry pyridine N-oxide obtained commerically. r/Chempros.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Reddit. (2023). Recrystallization Issues. r/Chempros.
  • Baran Lab. (2012, June 9). Pyridine N-Oxides.
  • Google Patents. (n.d.). CN1491214A - Process and catalyst for the preparation of acetylpyridine.

Sources

Technical Support Center: Column Chromatography for Purifying 4-Acetylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 4-Acetylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we combine technical expertise with practical, field-tested knowledge to help you overcome challenges in your purification workflow.

Troubleshooting Guide

This section addresses specific issues you may encounter during the column chromatography of this compound.

Issue 1: Poor Separation of this compound from Impurities

Question: I'm running a silica gel column, but my fractions containing this compound are still contaminated with impurities. How can I improve the separation?

Answer: Poor separation is a common issue stemming from several factors related to your choice of stationary and mobile phases. This compound is a polar compound, and its behavior on silica gel can be sensitive to the solvent system.

Possible Causes & Solutions:

  • Inappropriate Solvent System Polarity:

    • If your compound elutes too quickly (high Rf): The mobile phase is too polar. Reduce the proportion of the polar solvent (e.g., methanol, ethanol) and increase the proportion of the non-polar solvent (e.g., dichloromethane, ethyl acetate).

    • If your compound elutes too slowly or not at all (low Rf): The mobile phase is not polar enough. Gradually increase the concentration of the polar solvent. A common starting point for polar compounds like pyridine N-oxides is a gradient elution with a solvent system like dichloromethane (DCM) and methanol (MeOH).[1]

  • Compound Tailing: Peak tailing, where the back of the peak is elongated, can lead to fraction overlap. This is often caused by strong interactions between the basic pyridine N-oxide and acidic silanol groups on the silica surface.[2]

    • Solution: Add a small amount of a basic modifier to your mobile phase, such as triethylamine (TEA) or ammonia (typically 0.1-1%). This will compete with your compound for the active sites on the silica, leading to more symmetrical peaks.[2]

  • Stationary Phase Choice: Standard silica gel may not always be optimal for highly polar or basic compounds.

    • Alternative Stationary Phases: Consider using neutral or basic alumina, or a deactivated silica gel to minimize strong acidic interactions.[3] For particularly challenging separations, a C18 reversed-phase column with a highly aqueous mobile phase might be an option, though this is more common in HPLC.[4][5]

Experimental Protocol: Optimizing Your Solvent System

  • TLC Analysis: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.

  • Test a Gradient: Run a series of TLC plates with varying solvent polarities. For example, start with 100% DCM and progressively increase the percentage of MeOH (e.g., 1%, 2%, 5%, 10% MeOH in DCM).

  • Add a Modifier: If you observe tailing on the TLC plate, add a drop of TEA or ammonia to the developing chamber and re-run the plate to see if the spot shape improves.

Issue 2: The Compound is Not Eluting from the Column

Question: I've loaded my this compound onto the column, but even with a highly polar mobile phase, it's not coming off. What's happening?

Answer: When a highly polar compound like this compound gets irreversibly adsorbed to the stationary phase, it's often due to very strong interactions or potential decomposition.

Possible Causes & Solutions:

  • Irreversible Adsorption to Silica: The Lewis basicity of the N-oxide and the acetyl group can lead to very strong binding to the acidic silanol groups of the silica gel.

    • Solution: As mentioned previously, deactivating the silica gel is crucial. You can try flushing the column with your mobile phase containing a small amount of a base like triethylamine before loading your sample. Alternatively, using a different stationary phase like alumina or Florisil might be necessary.[1][3]

  • Compound Decomposition: Although generally stable, pyridine N-oxides can be sensitive under certain conditions. The acidic nature of silica gel can potentially catalyze decomposition, especially if the crude material contains reactive impurities.[3][6]

    • Solution: Perform a stability test. Dissolve a small amount of your crude product in the chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear, indicating decomposition.[3] If decomposition is observed, a less acidic stationary phase is required.

  • Solubility Issues: While this compound is soluble in polar solvents, it may precipitate at the top of the column if a less polar solvent is used for loading, and the subsequent mobile phase is not strong enough to redissolve it.[7][8][9][10]

    • Solution: Ensure your sample is fully dissolved in the initial mobile phase before loading. If solubility is an issue, consider a "dry loading" technique.

Experimental Protocol: Dry Loading a Sample

  • Dissolve your crude sample in a minimal amount of a suitable solvent (e.g., methanol or DCM).

  • Add a small amount of silica gel (or your chosen stationary phase) to the solution, roughly 2-3 times the mass of your crude product.

  • Carefully evaporate the solvent under reduced pressure (using a rotary evaporator) until you have a free-flowing powder.

  • Carefully add this powder to the top of your packed column. This ensures your compound is evenly distributed and less prone to precipitation issues.[11]

Issue 3: Low Recovery of the Purified Product

Question: After running the column and combining the pure fractions, my final yield of this compound is very low. Where could my product have gone?

Answer: Low recovery can be attributed to several factors, including irreversible adsorption, decomposition, or physical loss during the process.

Possible Causes & Solutions:

  • Irreversible Adsorption: As discussed, strong binding to the silica gel can result in a portion of your product never eluting.

    • Solution: Use a deactivated stationary phase or a different type of stationary phase.

  • Product Co-elution with an Unseen Impurity: An impurity that is not UV-active might be co-eluting with your product, leading you to discard mixed fractions that contain a significant amount of your desired compound.

    • Solution: Use a different visualization technique for your TLC plates, such as staining with potassium permanganate or iodine, to reveal non-UV-active impurities.

  • Decomposition on the Column: The extended time on the stationary phase can lead to degradation.[3][6]

    • Solution: If you suspect decomposition, try to run the chromatography as quickly as possible without sacrificing separation (flash chromatography). Using a less reactive stationary phase is also recommended.

  • Physical Loss: This can occur from using too large a column for the amount of sample, leading to very dilute fractions where the product is hard to detect, or from issues with the column packing itself.[3]

    • Solution: Choose a column size appropriate for your sample amount. Ensure the column is packed well to avoid channeling, which can lead to poor separation and broad, dilute bands.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound on silica gel?

A1: A gradient of dichloromethane (DCM) and methanol (MeOH) is a very common and effective choice for polar N-oxides.[1] Start with 100% DCM and gradually increase the percentage of MeOH. A typical gradient might be:

  • Equilibrate the column with 100% DCM.

  • Elute with 1-2% MeOH in DCM.

  • Gradually increase to 5-10% MeOH in DCM.

The optimal gradient will depend on the specific impurities in your sample, so always perform preliminary TLC analysis to determine the ideal solvent ratios.

Q2: Should I use silica gel or alumina for purifying this compound?

A2: The choice depends on the stability of your compound and the nature of the impurities.

  • Silica Gel: It is the most common stationary phase and offers high resolving power. However, its acidic nature can cause issues with basic compounds like pyridine N-oxides, leading to tailing or decomposition.[2][3]

  • Alumina: It is available in acidic, neutral, and basic forms. Neutral or basic alumina is often a better choice for basic compounds as it minimizes the strong acidic interactions that cause problems on silica gel.

A simple TLC test on both silica and alumina plates can quickly tell you which stationary phase will provide better separation for your specific sample.

Q3: My this compound appears as a streak rather than a spot on the TLC plate. What does this mean?

A3: Streaking on a TLC plate is a strong indicator of overloading or strong analyte-stationary phase interactions.

  • Overloading: You may have spotted too much of your sample on the TLC plate. Try diluting your sample and spotting a smaller amount.

  • Strong Interactions: This is a common issue for polar, basic compounds on silica. The streaking is essentially severe peak tailing. Adding a small amount of triethylamine or ammonia to your developing solvent will often resolve this issue and result in a well-defined spot.[2]

Q4: Can I use reversed-phase chromatography to purify this compound?

A4: Yes, reversed-phase chromatography is a viable option, particularly for HPLC. Since this compound is very polar, you would need a highly aqueous mobile phase (e.g., water/acetonitrile or water/methanol) on a C18 column.[4][5] It may be necessary to use a polar-endcapped C18 column or a column designed for use in highly aqueous conditions to prevent phase collapse. Adding a buffer or a small amount of formic or acetic acid to the mobile phase can help to achieve better peak shape.

Visualizing the Troubleshooting Workflow

Here is a decision-making workflow to help guide your troubleshooting process for purifying this compound.

Chromatography_Troubleshooting Start Start: Poor Separation or Recovery Check_TLC Analyze TLC: Rf and Spot Shape Start->Check_TLC High_Rf High Rf (Elutes too fast) Check_TLC->High_Rf Rf > 0.5 Low_Rf Low Rf or Streaking (Elutes too slow/Tailing) Check_TLC->Low_Rf Rf < 0.2 or Tailing Decomposition Decomposition (New spots on TLC) Check_TLC->Decomposition Evidence of Reaction Decrease_Polarity Solution: Decrease Mobile Phase Polarity High_Rf->Decrease_Polarity Increase_Polarity Solution: Increase Mobile Phase Polarity Low_Rf->Increase_Polarity Add_Modifier Solution: Add Basic Modifier (e.g., TEA) Low_Rf->Add_Modifier Change_Stationary_Phase Solution: Change Stationary Phase (e.g., Alumina, Deactivated Silica) Decomposition->Change_Stationary_Phase Run_Column Run Optimized Column Decrease_Polarity->Run_Column Dry_Load Consider Dry Loading? Increase_Polarity->Dry_Load Add_Modifier->Dry_Load Change_Stationary_Phase->Run_Column Dry_Load->Run_Column If solubility is an issue Success Successful Purification Run_Column->Success

Caption: A workflow for troubleshooting common column chromatography issues.

Summary of Key Parameters
ParameterRecommendation for this compoundRationale
Stationary Phase Silica Gel (with modifier), Neutral/Basic Alumina, or FlorisilThe compound is polar and basic; acidic silica can cause tailing or decomposition.[1][2][3]
Mobile Phase Gradient of DCM/MeOH or Ethyl Acetate/Hexane with increasing polarityAllows for the elution of non-polar impurities first, followed by the polar product.
Mobile Phase Modifier 0.1-1% Triethylamine (TEA) or AmmoniaMinimizes interaction with acidic silanol groups, improving peak shape.[2]
Loading Technique Dry LoadingRecommended if the compound has poor solubility in the initial, less polar eluent.[11]
Detection UV light (254 nm)The aromatic pyridine ring is UV-active.
References
  • SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Organic Syntheses. (n.d.). Procedure.
  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube.
  • PubChem. (n.d.). 4-Acetylpyridine.
  • The Good Scents Company. (n.d.). 4-acetyl pyridine.
  • ChemBK. (2024, April 9). 4-Acetylpyridine.
  • Chromatography Forum. (2012, November 1). Retention of Pyridine N-Oxides on HPLC.
  • ResearchGate. (2025, August 6). Separation of Inorganic Anions on a Pyridine Stationary Phase in Ion Chromatography.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Periodica Polytechnica. (n.d.). Preparation of Pyridine N-oxide Derivatives in Microreactor.

Sources

Technical Support Center: Synthesis of 4-Acetylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Acetylpyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will explore the nuances of this important synthesis, focusing on troubleshooting common side reactions and providing practical, experience-driven advice to ensure the integrity of your experimental outcomes.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their causes and actionable solutions.

Issue 1: Incomplete Conversion of 4-Acetylpyridine

Question: My reaction seems to stall, and I'm observing a significant amount of unreacted 4-acetylpyridine in my crude product mixture. What are the likely causes, and how can I drive the reaction to completion?

Answer:

Incomplete conversion is a frequent challenge, often stemming from suboptimal reaction conditions or reagent stoichiometry. Let's break down the potential culprits and solutions:

  • Insufficient Oxidant: The stoichiometry of your oxidizing agent is critical. While a 1:1 molar ratio of oxidant to 4-acetylpyridine is theoretically sufficient, in practice, a slight excess of the oxidant (e.g., 1.1 to 1.2 equivalents) is often necessary to ensure complete conversion. This is particularly true for less reactive peroxy acids.

  • Reaction Time and Temperature: The oxidation of the pyridine nitrogen is not instantaneous. Ensure you are allowing adequate reaction time. Depending on the oxidant and solvent system, this can range from several hours to overnight.[1] For instance, a common procedure using m-chloroperoxybenzoic acid (m-CPBA) in methylene chloride involves refluxing for 16 hours.[1] If the reaction is sluggish at room temperature, a moderate increase in temperature can enhance the reaction rate. However, be cautious, as excessive heat can promote side reactions.

  • Purity of Reagents: The purity of both your starting material and the oxidizing agent can significantly impact the reaction. Impurities in the 4-acetylpyridine can interfere with the oxidation. Similarly, the activity of peroxy acids can diminish over time, especially if not stored properly. It is advisable to use freshly sourced or properly stored reagents.

Issue 2: Formation of an Unexpected Ester Byproduct

Question: I've isolated my product, but spectroscopic analysis (¹H NMR, ¹³C NMR, MS) suggests the presence of 4-pyridyl acetate. How is this byproduct forming, and what steps can I take to prevent it?

Answer:

The formation of 4-pyridyl acetate is a classic example of a competing side reaction known as the Baeyer-Villiger oxidation.[2][3][4] This reaction is a known pathway for the oxidation of ketones to esters using peroxy acids.[2][3][5]

Causality: The Baeyer-Villiger oxidation of 4-acetylpyridine occurs when the peroxy acid attacks the carbonyl carbon of the acetyl group instead of the pyridine nitrogen.[6] This leads to an oxidative rearrangement where an oxygen atom is inserted between the carbonyl carbon and the methyl group, yielding the ester. The migratory aptitude of the groups attached to the carbonyl carbon influences the regioselectivity of this reaction.[3][6]

Preventative Measures:

  • Choice of Oxidant: The reactivity of the peroxy acid plays a significant role. More reactive peroxy acids, such as peroxytrifluoroacetic acid, are more prone to inducing the Baeyer-Villiger oxidation. Milder oxidants like hydrogen peroxide in acetic acid or m-CPBA are generally preferred for N-oxidation.[7][8]

  • Temperature Control: The Baeyer-Villiger oxidation often has a higher activation energy than N-oxidation. Running the reaction at lower temperatures can favor the desired N-oxidation pathway.

  • pH Adjustment: In some cases, the presence of a strong acid can catalyze the Baeyer-Villiger reaction. Ensuring the reaction medium is not overly acidic can help suppress this side reaction.

Issue 3: Difficulty in Removing m-Chlorobenzoic Acid Byproduct

Question: I used m-CPBA for the oxidation, and now I'm struggling to separate the desired this compound from the m-chlorobenzoic acid byproduct. What is the most effective purification strategy?

Answer:

The acidic nature of the m-chlorobenzoic acid byproduct provides a straightforward handle for its removal.

Recommended Protocol:

  • Aqueous Workup: After the reaction is complete, quench any remaining peroxy acid (e.g., with a dilute solution of sodium thiosulfate).

  • Basic Wash: Extract the reaction mixture with a dilute basic solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution. This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, which will partition into the aqueous layer.

  • Separation: Separate the organic layer containing your product from the aqueous layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

This simple acid-base extraction is highly effective for removing the bulk of the carboxylic acid byproduct before proceeding to further purification steps like column chromatography or recrystallization.[9]

II. Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the synthesis of this compound.

Q1: What are the most common oxidizing agents used for the synthesis of this compound, and what are their pros and cons?

A1: Several oxidizing agents can be employed, each with its own set of advantages and disadvantages.

Oxidizing AgentProsCons
m-Chloroperoxybenzoic acid (m-CPBA) - Readily available and easy to handle.[10] - Generally provides good yields.[8]- Can lead to the Baeyer-Villiger side reaction.[2][3] - The byproduct, m-chlorobenzoic acid, requires removal.[9]
Hydrogen Peroxide in Acetic Acid - Cost-effective and environmentally benign.[7][8] - Less prone to over-oxidation compared to stronger peroxy acids.- Can require longer reaction times or elevated temperatures.[11] - Potential for hazards associated with concentrating hydrogen peroxide.
Urea-Hydrogen Peroxide with Phthalic Anhydride - A solid, stable source of hydrogen peroxide. - Can be a safer alternative to concentrated H₂O₂ solutions.[12]- Requires the use of an additional reagent (phthalic anhydride).[12]

Q2: Can over-oxidation occur, and what would be the resulting byproducts?

A2: Yes, over-oxidation is a possibility, especially with more potent oxidizing agents or under harsh reaction conditions. Besides the Baeyer-Villiger product, further oxidation of the pyridine ring can occur, though it is less common for simple N-oxidation. In some cases, degradation of the starting material or product may be observed. Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to prevent over-oxidation.

Q3: What analytical techniques are most suitable for monitoring the reaction progress and characterizing the final product?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin Layer Chromatography (TLC): An indispensable tool for monitoring the disappearance of the starting material (4-acetylpyridine) and the appearance of the more polar product (this compound).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the formation of the N-oxide and identify any potential byproducts. The chemical shifts of the pyridine ring protons will be significantly affected by the N-oxidation.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify impurities.

  • Infrared (IR) Spectroscopy: Can be used to observe the characteristic N-O stretching vibration in the product.

III. Experimental Protocols and Visualizations

Protocol 1: Synthesis of this compound using m-CPBA
  • Dissolve 4-acetylpyridine (1.0 eq) in a suitable solvent such as methylene chloride.[1]

  • Add m-chloroperoxybenzoic acid (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with methylene chloride and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Reaction Mechanism and Side Reaction Pathway

The following diagrams illustrate the desired N-oxidation pathway and the competing Baeyer-Villiger side reaction.

reaction_mechanism cluster_main Desired N-Oxidation cluster_side Baeyer-Villiger Side Reaction start_main 4-Acetylpyridine product_main This compound start_main->product_main N-Oxidation oxidant_main m-CPBA start_side 4-Acetylpyridine product_side 4-Pyridyl Acetate start_side->product_side Oxidative Rearrangement oxidant_side m-CPBA

Caption: Desired vs. Side Reaction Pathways.

Troubleshooting Logic Flow

This diagram outlines a logical approach to troubleshooting common issues during the synthesis.

troubleshooting_flow start Reaction Issue Identified incomplete_conv Incomplete Conversion? start->incomplete_conv ester_byproduct Ester Byproduct Detected? incomplete_conv->ester_byproduct No check_stoich Check Oxidant Stoichiometry incomplete_conv->check_stoich Yes purification_issue Purification Difficulty? ester_byproduct->purification_issue No change_oxidant Use Milder Oxidant ester_byproduct->change_oxidant Yes base_wash Perform Basic Aqueous Wash purification_issue->base_wash Yes solution Problem Solved purification_issue->solution No check_time_temp Verify Reaction Time/Temp check_stoich->check_time_temp check_reagents Assess Reagent Purity check_time_temp->check_reagents check_reagents->solution lower_temp Lower Reaction Temperature change_oxidant->lower_temp control_ph Control pH lower_temp->control_ph control_ph->solution base_wash->solution

Caption: Troubleshooting Decision Tree.

IV. References

  • ChemTube3D. Pyridine N-Oxide-structure. University of Liverpool. Available from: [Link]

  • Organic Syntheses. 4-Acetylpyridine. Organic Syntheses Procedure. Available from: [Link]

  • Wikipedia. Baeyer–Villiger oxidation. Available from: [Link]

  • Youssif, S. Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001, 2001(i), 242-268.

  • Organic Chemistry Portal. Baeyer-Villiger Oxidation. Available from: [Link]

  • Slideshare. Baeyer villiger oxidation. Available from: [Link]

  • Bulavka, V. N.; Boiko, I. I. SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry, 2000.

  • Organic Syntheses. Pyridine-N-oxide. Organic Syntheses Procedure. Available from: [Link]

  • Baran, P. S. Pyridine N-Oxides. Baran Group Meeting, 2012.

  • YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. 2022. Available from: [Link]

  • Reddit. Removal of 3-chlorobenzoic acid from mCPBA reactions. r/Chempros. 2023. Available from: [Link]

  • MDPI. Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel: A Mechanistic Outlook. Available from: [Link]

  • Master Organic Chemistry. m-CPBA (meta-chloroperoxybenzoic acid). 2011. Available from: [Link]

  • Reddit. Nitration of 4-acetyl-pyridine. r/Chempros. 2024. Available from: [Link]

  • Organic Chemistry Portal. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Available from: [Link]

  • PubChem. 4-Acetylpyridine. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. Process and catalyst for the preparation of acetylpyridines. Available from:

  • ResearchGate. Reactions of m-chloroperoxybenzoic acid with dimeric cyclopalladated complexes derived from 2-phenyl-2-oxazolines. Available from: [Link]

  • ResearchGate. Oxidation of pyridine to pyridine-N-oxide. Available from: [Link]

Sources

Technical Support Center: 4-Acetylpyridine 1-Oxide - A Guide to Stability and Decomposition

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetylpyridine 1-oxide. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental workflows. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights into the stability of this compound, potential decomposition pathways, and practical troubleshooting strategies to ensure the integrity of your experiments.

Introduction: Understanding the Chemistry of this compound

This compound is a valuable building block in organic synthesis, prized for its unique electronic properties which differ significantly from its parent compound, 4-acetylpyridine. The N-oxide moiety acts as an internal oxidizing agent and can direct functionalization of the pyridine ring. However, this N-O bond also represents a point of potential instability. Understanding the factors that can lead to its decomposition is critical for reproducible and successful experimentation.

This guide will address common questions and concerns regarding the handling, storage, and use of this compound, with a focus on preventing unwanted degradation.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My this compound appears discolored or has an unusual odor. Is it still usable?

Answer: Discoloration (typically yellowing or browning) and the development of a pyridine-like odor are strong indicators of decomposition. The primary decomposition product is often the parent compound, 4-acetylpyridine, resulting from deoxygenation.

Causality: The N-O bond in this compound can be cleaved under various conditions, leading to the loss of the oxygen atom. This process, known as deoxygenation, reverts the compound to 4-acetylpyridine, which is a liquid at room temperature and has a characteristic odor.

Troubleshooting Steps:

  • Visual and Olfactory Inspection: Note any deviation from a white to off-white solid. A strong pyridine-like smell is a red flag.

  • Melting Point Analysis: Pure this compound has a melting point of approximately 132-133°C.[1] A significantly lower or broader melting point range suggests the presence of impurities, likely including 4-acetylpyridine.

  • Analytical Confirmation (Recommended):

    • ¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum of a small sample. The presence of signals corresponding to 4-acetylpyridine alongside your starting material confirms decomposition.

    • TLC Analysis: Spot the suspect material against a known pure standard (if available) on a TLC plate. The appearance of a new spot corresponding to 4-acetylpyridine indicates degradation.

Prevention:

  • Proper Storage: Store this compound in a tightly sealed container in a cool, dry, and dark place. It is hygroscopic and can absorb moisture from the air, which may facilitate decomposition.[2][3]

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture and oxygen.

FAQ 2: I am seeing unexpected byproducts in my reaction. Could my this compound be decomposing under my reaction conditions?

Answer: Yes, the reaction conditions themselves are a common cause of decomposition. Understanding the stability of this compound with respect to temperature, pH, and light is crucial.

Decomposition Pathways:

  • Thermal Decomposition: While stable at room temperature, elevated temperatures can promote deoxygenation or other rearrangements. Pyridine N-oxides, in general, can undergo exothermic decomposition at very high temperatures.[4] For substituted pyridine N-oxides, thermal stability can be influenced by the nature of the substituent. 4-substituted pyridine N-oxides are generally more thermally stable than their 2-substituted counterparts.[5] The thermal decomposition of related compounds can lead to the formation of pyridines and other volatile products.[5]

  • Photochemical Decomposition: Exposure to light, particularly UV light, can induce photochemical rearrangements of the pyridine N-oxide ring system.[6] This can lead to the formation of complex intermediates such as oxaziridines, which can further rearrange to 1,2-oxazepines. The solvent polarity can influence the distribution of photoproducts.[6]

  • Acid-Catalyzed Decomposition: In the presence of strong acids, the N-oxide oxygen can be protonated. This activation can make the pyridine ring more susceptible to nucleophilic attack, but can also facilitate deoxygenation, especially in the presence of reducing agents. 4-Acetylpyridine is known to be incompatible with strong acids.[7][8]

  • Base-Catalyzed Decomposition: While generally more stable under basic conditions than acidic conditions, strong bases can deprotonate the acetyl group's α-protons, leading to potential side reactions. Additionally, some reactions involving pyridine N-oxides in basic aqueous solutions can lead to ring-opened products.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Investigation of Potential Causes cluster_2 Analytical Confirmation cluster_3 Resolution and Prevention Unexpected_Byproducts Unexpected Byproducts Observed (TLC, LC-MS, NMR) Reaction_Conditions Review Reaction Conditions: - Temperature - pH (Acidic/Basic) - Light Exposure - Solvents Unexpected_Byproducts->Reaction_Conditions Potential Decomposition Starting_Material_Purity Check Purity of This compound Unexpected_Byproducts->Starting_Material_Purity Initial Check Analyze_Byproducts Analyze Byproducts by LC-MS and/or NMR Reaction_Conditions->Analyze_Byproducts Starting_Material_Purity->Analyze_Byproducts Compare_to_Known Compare Spectra to Known Decomposition Products (e.g., 4-acetylpyridine) Analyze_Byproducts->Compare_to_Known Modify_Conditions Modify Reaction Conditions: - Lower Temperature - Use Milder Acid/Base - Protect from Light Compare_to_Known->Modify_Conditions Decomposition Confirmed Purify_Reagent Purify Starting Material (Recrystallization) Compare_to_Known->Purify_Reagent Impurity Confirmed

Caption: Troubleshooting workflow for unexpected byproducts.

FAQ 3: How can I confidently identify the decomposition of this compound in my samples?

Answer: A combination of chromatographic and spectroscopic techniques provides the most definitive evidence of decomposition.

Analytical Methods for Detecting Decomposition:

TechniqueExpected Observation for Decomposition
¹H NMR Appearance of a new set of signals corresponding to 4-acetylpyridine. Key diagnostic peaks for 4-acetylpyridine are typically found at ~8.8 ppm (doublet, 2H, protons α to nitrogen) and ~7.8 ppm (doublet, 2H, protons β to nitrogen), with the acetyl methyl protons around 2.6 ppm. The aromatic protons of this compound are shifted upfield compared to 4-acetylpyridine. For example, in CDCl₃, the aromatic protons of 4-methylpyridine N-oxide appear at ~8.1 ppm and ~7.1 ppm.[9]
¹³C NMR Appearance of new signals corresponding to 4-acetylpyridine. The carbons of the pyridine ring in the N-oxide will have different chemical shifts compared to the parent pyridine. For instance, the carbons of 4-methylpyridine N-oxide in CDCl₃ are at approximately 138.4, 138.0, and 126.6 ppm.[9]
LC-MS Detection of a peak with a mass-to-charge ratio (m/z) corresponding to 4-acetylpyridine ([M+H]⁺ = 122.06). The parent this compound will have an [M+H]⁺ of 138.05.
TLC Development of a second spot with a different Rf value than the starting material. 4-acetylpyridine is less polar than its N-oxide and will typically have a higher Rf value.
GC-MS If the sample is volatile enough, GC-MS can separate and identify 4-acetylpyridine as a decomposition product. Thermal degradation in the injector is a possibility and should be considered.

Protocols for Prevention and Purification

Protocol 1: Proper Storage and Handling of this compound
  • Upon Receipt: Inspect the container for a tight seal. Note the initial appearance and odor of the compound.

  • Storage: Store the container in a desiccator at room temperature, away from direct sunlight and heat sources. For extended storage, flushing the container with an inert gas like argon or nitrogen is recommended.

  • Handling: Weigh out the required amount of material in a dry environment (a glove box is ideal, but a low-humidity room is acceptable for quick manipulations). Minimize the time the container is open to the atmosphere. Pyridine N-oxides are known to be hygroscopic.[10]

Protocol 2: Purification of this compound by Recrystallization

If decomposition is suspected, the material can often be repurified by recrystallization.

  • Solvent Selection: A common solvent system for the synthesis and purification of related compounds is a mixture of a good solvent (like methylene chloride or chloroform) and a poor solvent (like diethyl ether or hexanes) to induce precipitation.[1]

  • Procedure: a. Dissolve the crude this compound in a minimal amount of a hot, suitable solvent (e.g., chloroform). b. If insoluble impurities are present, filter the hot solution. c. Slowly add a poor solvent (e.g., diethyl ether) until the solution becomes cloudy. d. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation. e. Collect the crystals by vacuum filtration and wash with a small amount of the cold, poor solvent. f. Dry the crystals under vacuum.

  • Purity Check: Confirm the purity of the recrystallized material by melting point analysis and ¹H NMR spectroscopy.

Visualizing Decomposition: A Simplified Pathway

The most common decomposition pathway is deoxygenation. Other more complex photochemical rearrangements can also occur.

4APO This compound 4AP 4-Acetylpyridine (Deoxygenation Product) 4APO->4AP Heat, Reducing Agents Oxaziridine Oxaziridine Intermediate 4APO->Oxaziridine UV Light Oxazepine 1,2-Oxazepine Derivative Oxaziridine->Oxazepine Rearrangement

Caption: Simplified decomposition pathways of this compound.

Conclusion

By understanding the inherent stability of this compound and the factors that can lead to its degradation, researchers can take proactive steps to ensure the quality of their starting materials and the reliability of their experimental outcomes. When in doubt, analytical verification of purity is always the most prudent course of action. This guide provides a framework for troubleshooting common issues and implementing best practices in the laboratory.

References

  • Organic Syntheses. (n.d.). 4-AMINOPYRIDINE.
  • Jubilant Ingrevia. (2024, March 27).
  • CDH Fine Chemical. (n.d.).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Fourth International Electronic Conference on Synthetic Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). 4-Acetylpyridine. PubChem.
  • Organic Syntheses. (2011).
  • Reddit. (2024, October 2).
  • Reddit. (2025, June 17). How to dry pyridine N-oxide obtained commerically. r/Chempros.
  • Lee, S. H., et al. (n.d.).
  • Taborda-Martínez, M. E., et al. (2023).
  • Baran, P. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting.
  • SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE.
  • Pratibha, Garg, S., & Ratan, J. K. (2020). Degradation of 4-amino pyridine onto cuprous oxide nanoparticles synthesized from Tabernaemontana divaricate extract. Journal of the Indian Chemical Society, 97(12b), 2065-2070.
  • Hostetler, K. J., Crabtree, K. N., & Poole, J. S. (2006). The photochemistry of 4-azidopyridine-1-oxide. The Journal of organic chemistry, 71(24), 9023–9029.
  • BenchChem. (n.d.).
  • Ramanathan, L., et al. (2000). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH desloratadine, and 3-OH desloratadine. Journal of the American Society for Mass Spectrometry, 11(7), 658-669.
  • Ho, C. T., & Chen, G. C. (1998). Volatile Compounds Generated from Thermal Degradation of N-Acetylglucosamine. Journal of agricultural and food chemistry, 46(8), 3207-3209.
  • Pérez-Pimienta, J. A., et al. (2023). Rotating Photo-Disc Reactor (RPR) Used in the Photo-Degradation of Pyridine Using Zinc Oxide as a Catalyst Composited with Aluminum Nanoparticles and Irradiated with Natural Light.
  • Vargová, Z., et al. (2015). Thermal decomposition of 2-methylpyridine N-oxide: Effect of temperature and influence of phosphotungstic acid as the catalyst. Journal of Thermal Analysis and Calorimetry, 122(1), 235-241.
  • Al-Bayati, R. E., & Al-Azzawi, L. H. (2004). Theoretical study on the thermal decomposition of pyridine. Journal of the Chinese Chemical Society, 51(5A), 915-922.
  • Amanote Research. (n.d.). (PDF) Photochemistry of 4-Azidopyridine-1-Oxide.

Sources

Technical Support Center: Scale-Up Synthesis of 4-Acetylpyridine 1-Oxide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 4-Acetylpyridine 1-oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development and ensure a safe, efficient, and scalable synthesis.

Introduction: The Significance and Challenges of N-Oxidation

This compound is a valuable intermediate in medicinal chemistry and materials science. The N-oxide functional group alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitutions, thereby opening up diverse synthetic pathways.[1] While the N-oxidation of pyridines is a well-established reaction, its scale-up presents several challenges, including exothermic reactions that can lead to thermal runaway, the handling of hazardous oxidizing agents, and the formation of impurities that complicate purification. This guide provides practical, field-proven insights to address these challenges head-on.

Troubleshooting Guide: Common Issues in Scale-Up Synthesis

This section addresses specific problems encountered during the synthesis of this compound in a question-and-answer format, providing direct solutions to common experimental hurdles.

Question 1: My reaction yield is consistently low, and TLC/HPLC analysis shows a significant amount of unreacted 4-acetylpyridine. What are the potential causes and how can I improve conversion?

Answer: Low conversion is a frequent issue during scale-up and can be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Insufficient Oxidant Stoichiometry: On a larger scale, minor weighing errors or variations in the purity of the oxidizing agent can lead to a substoichiometric amount of the oxidant.

    • Solution: Ensure you are using a slight excess (1.1-1.5 equivalents) of the oxidizing agent. For solid oxidants like m-CPBA, it's crucial to know the purity, as commercial grades are often stabilized with water and the corresponding carboxylic acid.[2]

  • Inadequate Reaction Temperature or Time: The N-oxidation of pyridines can be sluggish at low temperatures.

    • Solution: The optimal temperature depends on the chosen oxidant. For instance, reactions with peracetic acid are often conducted at elevated temperatures (e.g., 85°C), while m-CPBA reactions can proceed at room temperature.[3][4] Monitor the reaction progress by TLC or HPLC and extend the reaction time if necessary. A study on the N-oxidation of pyridine showed a significant increase in conversion when the temperature was raised.[5]

  • Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" and areas of low reagent concentration, hindering the reaction.

    • Solution: Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous and homogenous mixing of the reaction mixture.

Question 2: I'm observing the formation of multiple byproducts, leading to a difficult purification process. What are these impurities and how can I minimize their formation?

Answer: Byproduct formation is a critical challenge in scaling up this synthesis. The nature of the impurities often depends on the oxidizing agent used.

  • Over-oxidation: While the pyridine nitrogen is generally more nucleophilic than the acetyl group, over-oxidation of the acetyl moiety can occur, especially with strong, non-selective oxidizing agents.

    • Solution: Careful control of the oxidant stoichiometry and reaction temperature is crucial. The use of milder, more selective oxidizing systems like urea-hydrogen peroxide can sometimes mitigate this issue.[6]

  • Side-Chain Reactions: With certain oxidants, reactions at the acetyl group or the pyridine ring can occur. For instance, peroxy acids can participate in Baeyer-Villiger oxidation of the ketone, although this is generally less favorable than N-oxidation.[7]

    • Solution: Again, precise control of reaction conditions is key. Performing the reaction at the lowest effective temperature can enhance selectivity for N-oxidation.

  • Byproducts from the Oxidant: The choice of oxidizing agent introduces its own set of potential impurities.

    • m-CPBA: The main byproduct is m-chlorobenzoic acid, which can co-crystallize with the product.[8]

      • Troubleshooting: An aqueous basic wash (e.g., with saturated sodium bicarbonate solution) during workup can effectively remove the acidic byproduct.[8]

    • Peracetic Acid: The reaction generates acetic acid.[9]

      • Troubleshooting: This can often be removed by distillation under reduced pressure, though care must be taken to avoid thermal decomposition of the product.[3]

    • Urea-Hydrogen Peroxide (UHP): The primary byproduct is urea.[6]

      • Troubleshooting: Urea is highly water-soluble and can typically be removed with an aqueous wash.

Question 3: The workup and isolation of the final product are proving to be challenging, with product loss and contamination. What are the best practices for purification?

Answer: A well-designed workup and purification strategy is essential for obtaining high-purity this compound.

  • Quenching Excess Oxidant: It is critical to quench any unreacted oxidizing agent before product isolation to prevent potential hazards during concentration or distillation.

    • Solution: For peroxy acids, a common and effective quenching agent is a saturated aqueous solution of sodium sulfite or sodium thiosulfate.[8] The completion of the quench can be tested with potassium iodide-starch paper.

  • Product Isolation: this compound is a polar, often crystalline solid.

    • Aqueous Workup: Due to its polarity, there is a risk of product loss to the aqueous phase during extractions. It is advisable to use a suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate) and to perform multiple extractions to maximize recovery.

    • Recrystallization: This is often the most effective method for obtaining highly pure material.

      • Troubleshooting: The choice of solvent is critical. A good recrystallization solvent will dissolve the product well at elevated temperatures but poorly at room temperature or below.[7] Common solvents for recrystallization of polar compounds include ethyl acetate, isopropanol, or mixtures of solvents like ethyl acetate/hexanes.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agent is best for the scale-up synthesis of this compound?

A1: The "best" oxidizing agent depends on several factors, including cost, safety, and the desired purity of the final product.

  • m-Chloroperoxybenzoic Acid (m-CPBA): This is a highly effective and generally selective oxidant for N-oxidation.[10] However, it is relatively expensive and can be shock-sensitive in its pure form, though commercial grades are stabilized.[2] The primary byproduct, m-chlorobenzoic acid, requires a basic wash for removal.[8]

  • Peracetic Acid: This is a cost-effective and potent oxidizing agent. It is often generated in situ from acetic acid and hydrogen peroxide.[3] The main challenges are its corrosiveness and the potential for exothermic decomposition, which requires careful temperature control during scale-up.

  • Urea-Hydrogen Peroxide (UHP): This is a solid, stable, and safe source of hydrogen peroxide, making it easier to handle than aqueous solutions of hydrogen peroxide.[6] The reactions are often clean, with urea as the main byproduct, which is easily removed. UHP is considered a "green" oxidizing agent.[4]

Q2: What are the critical safety considerations for scaling up this reaction?

A2: Safety is paramount when scaling up any oxidation reaction.

  • Thermal Runaway: The N-oxidation of pyridines is an exothermic process. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a dangerous increase in temperature and pressure, potentially causing a runaway reaction.

    • Mitigation: Use a well-calibrated reactor with efficient cooling and stirring. The oxidizing agent should be added portion-wise or via a dropping funnel to control the rate of the reaction and the evolution of heat. Continuous monitoring of the internal temperature is essential.

  • Handling of Oxidizing Agents: Peroxy acids are strong oxidizers and can be corrosive.[11]

    • Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Work in a well-ventilated area or a fume hood. Be aware of the incompatibilities of the oxidizing agents.

  • Quenching: Never attempt to concentrate the reaction mixture before ensuring that all residual peroxide has been destroyed.

    • Procedure: Use a reliable quenching agent and test for the absence of peroxides before proceeding with solvent removal.

Q3: How can I effectively monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction.

  • Thin Layer Chromatography (TLC):

    • Technique: A small aliquot of the reaction mixture is spotted on a silica gel plate alongside the starting material (4-acetylpyridine). The plate is then developed in a suitable solvent system.

    • Solvent System: A mixture of a polar and a non-polar solvent is typically used. For this reaction, a good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1 ratio).[12] The more polar product, this compound, will have a lower Rf value than the starting material.

    • Visualization: The spots can be visualized under a UV lamp (254 nm), as both the starting material and the product are UV-active.[13]

  • High-Performance Liquid Chromatography (HPLC):

    • Technique: HPLC provides a more quantitative assessment of the reaction progress. A reverse-phase C18 column is typically used.

    • Mobile Phase: A common mobile phase is a mixture of acetonitrile and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[14] The retention time of the product will differ from that of the starting material.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of pyridine N-oxides using different oxidizing agents. Note that optimal conditions for this compound may vary.

Oxidizing AgentTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
m-CPBADichloromethane20-2524 h>80[15]
Peracetic AcidAcetic Acid851-2 h78-83[3]
Urea-H₂O₂Acetic Acid0 - RT12 hup to 92

Experimental Protocols

Caution: These procedures should only be performed by trained chemists in a well-equipped laboratory with appropriate safety precautions in place. Always wear proper PPE.

Protocol 1: Synthesis using m-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is adapted from a general procedure for the N-oxidation of pyridines.[15]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-acetylpyridine (1.0 eq.) in dichloromethane (DCM).

  • Addition of m-CPBA: In a separate flask, dissolve m-CPBA (1.2 eq., ~77% purity) in DCM. Slowly add the m-CPBA solution to the pyridine solution at 0°C (using an ice bath) over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the progress of the reaction by TLC (e.g., 1:1 ethyl acetate/hexanes) until the starting material is consumed.

  • Workup:

    • Cool the reaction mixture to 0°C.

    • Quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite until a potassium iodide-starch test paper shows no color.

    • Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

    • Wash with brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Isolation: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Protocol 2: Synthesis using Peracetic Acid

This protocol is based on the synthesis of pyridine-N-oxide.[3]

  • Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 4-acetylpyridine (1.0 eq.).

  • Addition of Peracetic Acid: With stirring, add 40% peracetic acid (1.1 eq.) at a rate that maintains the internal temperature at approximately 85°C. This addition is exothermic and requires careful control.

  • Reaction Monitoring: After the addition is complete, continue stirring until the temperature drops. Monitor the reaction by TLC or HPLC.

  • Workup:

    • Cool the reaction mixture.

    • Carefully quench any unreacted peracetic acid with a saturated aqueous solution of sodium sulfite.

    • The acetic acid byproduct can be removed by distillation under reduced pressure. Caution: Ensure all peroxides are quenched before heating. The distillation should be performed at low pressure (e.g., <1 mm Hg) to avoid thermal decomposition of the product.[3]

  • Isolation and Purification: The product can be isolated by distillation or purified by recrystallization.

Visualization of Key Concepts

Workflow for Scale-Up Synthesis and Troubleshooting

cluster_0 Synthesis & Monitoring cluster_1 Workup & Purification cluster_2 Troubleshooting A 1. Reagent Selection & Stoichiometry (4-Acetylpyridine, Oxidant) B 2. Controlled Reaction (Temperature, Time, Mixing) A->B C 3. In-Process Control (TLC/HPLC Monitoring) B->C D 4. Quench Excess Oxidant C->D Reaction Complete T1 Low Conversion? C->T1 E 5. Aqueous Wash (Remove Byproducts) D->E F 6. Isolation (Extraction, Concentration) E->F G 7. Final Purification (Recrystallization) F->G T2 Impurity Formation? F->T2 T3 Purification Issues? G->T3 T1->A Check Stoichiometry T1->B Optimize Conditions T2->B Refine Conditions T2->E Improve Wash T3->G Select New Solvent

Caption: A workflow diagram illustrating the key stages and troubleshooting loops in the scale-up synthesis of this compound.

Relationship between Oxidizing Agent and Byproducts

Oxidant Choice of Oxidizing Agent mCPBA m-CPBA Oxidant->mCPBA PeraceticAcid Peracetic Acid Oxidant->PeraceticAcid UHP Urea-Hydrogen Peroxide Oxidant->UHP mCBA m-Chlorobenzoic Acid mCPBA->mCBA leads to AceticAcid Acetic Acid PeraceticAcid->AceticAcid leads to Urea Urea UHP->Urea leads to Byproduct Primary Byproduct mCBA->Byproduct AceticAcid->Byproduct Urea->Byproduct

Caption: The relationship between the selected oxidizing agent and the primary byproduct generated during the synthesis.

References

  • SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column.
  • Cardona, F., & Soldaini, G. (n.d.). Organic Syntheses Procedure.
  • University of Rochester. (n.d.). Workup: mCPBA Oxidation.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc, 2001(5), 242-268.
  • Organic Syntheses. (n.d.). Pyridine-n-oxide.
  • ResearchGate. (2025, August 10). Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide over Ti-MWW catalyst.
  • Organic Syntheses. (n.d.). 4-Acetylpyridine.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 5, 414.
  • YouTube. (2022, December 25). Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides.
  • Miller, S. J. (2017). Catalytic Enantioselective Pyridine N-Oxidation. PMC.
  • ResearchGate. (n.d.). Effect of temperature on the N-oxidation of pyridine.
  • ResearchGate. (n.d.). Continuous Flow Microreactor Promoted the Catalytic N-Oxidation Reaction of Pyridine Derivatives.
  • University of California, Irvine. (n.d.). Thin Layer Chromatography.
  • Gessner, V. H. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme Chemistry.
  • ResearchGate. (n.d.). Urea-Hydrogen Peroxide Complex.
  • Master Organic Chemistry. (2011, June 17). m-CPBA (meta-chloroperoxybenzoic acid).
  • Reddit. (2023, June 20). Removal of 3-chlorobenzoic acid from mCPBA reactions.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS.
  • WordPress.com. (2017, April 30). Using TLC to monitor a reaction.
  • National Center for Biotechnology Information. (n.d.). Peracetic Acid. PubChem Compound Database.
  • National Center for Biotechnology Information. (2018). Oxidation of amino acids by peracetic acid: Reaction kinetics, pathways and theoretical calculations. PubMed Central.
  • Vietnam Journals Online. (n.d.). SYNTHESIS OF UREA-HYDROGEN PEROXIDE AND ITS APPLICATION FOR PREPARING THIOSULFINATE.
  • DC Fine Chemicals. (n.d.). TLC Visualization Reagents for Reaction Monitoring/ Purification & Separation Monitoring.
  • Wikipedia. (n.d.). Hydrogen peroxide–urea.
  • Semantic Scholar. (1990). Oxidation Reactions Using Urea-Hydrogen Peroxide; A Safe Alternative to Anhydrous Hydrogen Peroxide.
  • National Center for Biotechnology Information. (n.d.). 4-Acetylpyridine. PubChem Compound Database.
  • Reddit. (2021, December 31). Preparation and Alkylation of N-Oxide Pyridine.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • PubMed. (2012). mCPBA oxidation of acetyllycoctonine and its new products.
  • ResearchGate. (2025, August 6). A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex.
  • Periodica Polytechnica. (2014). Preparation of Pyridine N-oxide Derivatives in Microreactor.
  • Google Patents. (n.d.). CN1982297A - Synthesis of pyridine-N-oxide.
  • Periodica Polytechnica. (2014, June 12). Preparation of Pyridine N-oxide Derivatives in Microreactor.
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid.
  • ResearchGate. (2025, August 6). Efficient Synthesis of N ‐Oxide Derivatives: Substituted 2‐(2‐(Pyridyl‐ N ‐oxide)methylsulphinyl)benzimidazoles.
  • Wikipedia. (n.d.). Peracetic acid.
  • Google Patents. (n.d.). CN102249995A - Synthetic method for preparing pyridine N-oxide.
  • ResearchGate. (2025, August 9). (PDF) Disinfection by-products formation during wastewater disinfection with peracetic acid.
  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.

Sources

Technical Support Center: Navigating Byproducts in 4-Acetylpyridine 1-Oxide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Acetylpyridine 1-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and answers to frequently asked questions regarding the identification and mitigation of byproducts in reactions involving this versatile intermediate. Our focus is on providing practical, mechanistically grounded advice to ensure the integrity and success of your synthetic endeavors.

I. Understanding the Reactivity of this compound

This compound is a valuable building block in organic synthesis, offering a unique reactivity profile compared to its parent pyridine. The N-oxide functionality acts as an electron-donating group, activating the pyridine ring towards electrophilic substitution, primarily at the 2- and 4-positions. Conversely, the N-oxide can also enhance the ring's susceptibility to nucleophilic attack under certain conditions. The acetyl group, being an electron-withdrawing group, further influences the regioselectivity of these reactions. Understanding this dual nature is key to predicting and controlling byproduct formation.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions encountered during reactions with this compound.

A. Oxidation of 4-Acetylpyridine: The First Step

Question 1: I've oxidized 4-acetylpyridine to this compound, but my NMR shows impurities. What could they be?

Answer: While the N-oxidation of pyridines is generally efficient, several byproducts can arise.

  • Unreacted Starting Material: The most common impurity is unreacted 4-acetylpyridine. This is often a result of insufficient oxidant or reaction time.

  • Over-oxidation Products: Although less common for the pyridine ring itself, aggressive oxidizing agents could potentially lead to side-chain oxidation, though specific examples for the acetyl group are not widely reported. More likely, impurities in the starting material could be oxidized.

  • Byproducts from the Oxidant: The choice of oxidant is crucial. For instance, when using m-chloroperoxybenzoic acid (m-CPBA), the byproduct is m-chlorobenzoic acid, which needs to be effectively removed during workup.

Troubleshooting Workflow for Oxidation:

Caption: Troubleshooting workflow for impurities in the synthesis of this compound.

B. Electrophilic Substitution: The Case of Nitration

Question 2: I'm trying to nitrate this compound and I'm getting a mixture of products. What are the likely isomeric byproducts?

Answer: The nitration of pyridine N-oxides is a common transformation. The N-oxide group is strongly activating and directs electrophiles to the 4-position. However, with the 4-position blocked by the acetyl group, the directing influence shifts to the 2- and 6-positions. The acetyl group is a deactivating group, which can further influence the regioselectivity.

  • Primary Product: The expected major product is 4-acetyl-3-nitropyridine 1-oxide . The N-oxide group's directing effect to the positions ortho to the nitrogen, combined with the deactivating effect of the acetyl group, favors substitution at the 3-position.

  • Potential Byproducts:

    • 2-Nitro Isomer: Formation of 4-acetyl-2-nitropyridine 1-oxide is a possibility, although generally less favored due to steric hindrance and the electronic effects of the acetyl group.

    • Dinitration Products: Under harsh conditions (high temperature, excess nitrating agent), dinitration could occur, leading to products like 4-acetyl-2,6-dinitropyridine 1-oxide .

    • Deoxygenated Byproducts: The acidic and often high-temperature conditions of nitration can sometimes lead to the loss of the N-oxide group, resulting in nitrated 4-acetylpyridines.

Regioselectivity in Nitration:

Position of NitrationInfluencing FactorsLikelihood
3-position - Activating N-oxide directs ortho- Less sterically hindered than the 2-positionHigh (Major Product)
2-position - Activating N-oxide directs ortho- Steric hindrance from the adjacent nitrogenLow to Moderate
Di-nitration (2,6) - Harsh reaction conditions- Strong activation from the N-oxideLow (under controlled conditions)

Analytical Approach to Identify Nitration Byproducts:

  • TLC/LC-MS: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the components of the reaction mixture and determine their molecular weights. All mono-nitro isomers will have the same mass, but their different polarities should allow for separation.

  • ¹H NMR Spectroscopy: The proton NMR spectra of the different isomers will be distinct. The coupling patterns and chemical shifts of the aromatic protons will allow for unambiguous structure determination.

  • Mass Spectrometry: A key fragmentation pattern for pyridine N-oxides is the loss of an oxygen atom, resulting in a prominent [M-16]⁺ ion. This can help confirm the presence of the N-oxide functionality in your products.

C. Reactions of the Acetyl Group: Condensation Concerns

Question 3: I'm performing a base-catalyzed aldol condensation with this compound and getting a complex mixture of byproducts. What's going on?

Answer: The acetyl group's methyl protons are acidic and readily deprotonated by base to form an enolate. This enolate can participate in various reactions, leading to byproducts.

  • Self-Condensation: Two molecules of this compound can react with each other in a self-aldol condensation.

  • Michael Addition: If the initial aldol condensation product can eliminate water to form an α,β-unsaturated ketone, another equivalent of the enolate can add to this product via a Michael addition. This can lead to complex, higher molecular weight byproducts.

  • Cyclization Reactions: The products of Michael additions can sometimes undergo intramolecular cyclization reactions, leading to the formation of unexpected cyclic compounds.

Byproduct Formation in Aldol-type Reactions:

Caption: Potential byproduct pathways in base-catalyzed reactions of this compound.

Minimizing Condensation Byproducts:

  • Control Stoichiometry: Use a slight excess of the aldehyde coupling partner if possible.

  • Temperature Control: Running the reaction at lower temperatures can disfavor side reactions.

  • Slow Addition: Add the base or one of the reactants slowly to maintain a low concentration of the reactive enolate.

III. Analytical Protocols for Byproduct Identification

A robust analytical strategy is essential for identifying and quantifying byproducts.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is a powerful tool for separating isomeric byproducts.

Step-by-Step HPLC Method Development:

  • Column Selection: A C18 column is a good starting point for reversed-phase chromatography. For highly polar pyridine derivatives, a HILIC or mixed-mode column may provide better retention and selectivity.

  • Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile or methanol and water with an acidic modifier like formic acid or trifluoroacetic acid to improve peak shape for these basic compounds.

  • Gradient Elution: Start with a broad gradient (e.g., 5% to 95% organic solvent) to determine the retention times of all components.

  • Method Optimization: Adjust the gradient slope, temperature, and flow rate to achieve optimal separation of the main product and any byproducts.

Protocol 2: Characterization by NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Provides information on the proton environment. Key features to look for are the chemical shifts and coupling constants of the pyridine ring protons, which are highly sensitive to the substitution pattern.

  • ¹³C NMR: Shows the number of unique carbons and their chemical environment.

Mass Spectrometry (MS):

  • LC-MS: Provides the molecular weight of the components as they elute from the HPLC.

  • High-Resolution Mass Spectrometry (HRMS): Allows for the determination of the elemental composition of the parent ion and its fragments.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural information. As mentioned, a characteristic loss of 16 Da (oxygen) is indicative of an N-oxide.

IV. References

  • Bryce, T. A., & Maxwell, J. R. (1965). Identification of the N-Oxide Group by Mass Spectrometry. Journal of the Chemical Society D: Chemical Communications, (11), 206-207. [Link]

Improving the stability of 4-Acetylpyridine 1-oxide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Acetylpyridine 1-oxide. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. As a Senior Application Scientist, my goal is to synthesize established chemical principles with practical, field-proven insights to help you navigate the challenges of your experiments.

Introduction

This compound is a versatile heterocyclic N-oxide used in various fields of chemical synthesis and pharmaceutical research. The N-oxide functional group, while crucial for its reactivity and properties, also introduces specific stability challenges.[1][2] Degradation can lead to inconsistent experimental results, loss of product yield, and the formation of unknown impurities. This guide provides a comprehensive overview of the factors influencing the stability of this compound in solution, offering troubleshooting advice and validated protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing unexpected analytical peaks and a slight color change over time. What is likely happening?

This is a classic sign of chemical degradation. This compound, like many aromatic N-oxides, is susceptible to several degradation pathways, most notably photochemical and pH-dependent reactions.[3][4] The appearance of new peaks in your analytical run (e.g., HPLC, LC-MS) indicates the formation of new chemical entities. The primary culprit is often photodegradation, where exposure to ambient or UV light triggers complex molecular rearrangements.[3][5]

Q2: What are the primary environmental factors that cause this compound to degrade in solution?

There are three main environmental factors you must control: light, pH, and temperature.

  • Light (Photodegradation): This is arguably the most significant factor. Pyridine N-oxides are photochemically active. Upon absorbing light, the N-O bond can weaken, leading to rearrangements into isomers like oxaziridines or 1,2-oxazepines, and even ring-cleavage products.[3] The specific degradation products can vary depending on the solvent and pH.[3]

  • pH (Acid/Base Instability): The stability of N-oxides is often pH-dependent.[6] In strongly acidic solutions, the N-oxide oxygen can be protonated, which may catalyze degradation.[4] Conversely, some N-oxides also show instability in strongly alkaline conditions.[4] It is critical to buffer your solutions to a stable pH range.

  • Temperature (Thermal Decomposition): While generally stable at room temperature, aromatic N-oxides can decompose at elevated temperatures (typically above 150°C).[7] For solution-based work, storing stock solutions at lower temperatures (2-8°C) is a standard precautionary measure to minimize any potential thermal degradation over long periods.

cluster_main Degradation Pathways for this compound cluster_causes Primary Causes Compound 4-Acetylpyridine 1-oxide in Solution Degradation Degradation Products Compound->Degradation Instability Light Light Exposure (Photochemical Rearrangement) Light->Compound pH Extreme pH (Acid/Base Catalysis) pH->Compound Temp High Temperature (Thermal Decomposition) Temp->Compound Redox Reducing/Oxidizing Agents (Deoxygenation/Side Reactions) Redox->Compound

Caption: Key factors leading to the degradation of this compound in solution.

Q3: Which solvents are recommended for preparing stable solutions of this compound?

Polar protic solvents are generally preferred for dissolving and stabilizing N-oxides. This is because the N-oxide group is a strong hydrogen bond acceptor.[2][7]

  • Recommended: Solvents like water, methanol, and ethanol can form stabilizing hydrogen bonds with the N-oxide oxygen, enhancing solubility and stability.[7]

  • Use with Caution: While soluble in many organic solvents, ensure they are high purity and free from acidic or basic impurities. For long-term storage, a buffered aqueous solution or a polar protic solvent is the most prudent choice.

Q4: Are there specific chemical incompatibilities I should be aware of?

Yes. Based on the reactivity of the parent compound, 4-acetylpyridine, and general N-oxide chemistry, you should avoid the following:[8]

  • Strong Reducing Agents: These can deoxygenate the N-oxide group, converting it back to 4-acetylpyridine. Photocatalytic methods are even capable of this transformation, highlighting the susceptibility of the N-O bond to reduction.[9][10]

  • Strong Oxidizing Agents: While N-oxides themselves are oxidants, further reactions can occur, especially with the acetyl group or the pyridine ring under harsh conditions.

  • Strong Acids and Bases: As mentioned, extreme pH can catalyze degradation.[11][12]

Troubleshooting Guide: Common Issues & Solutions

SymptomPossible Cause(s)Suggested Solution(s)
Rapid loss of parent compound peak in HPLC. Photodegradation: Solution exposed to ambient or UV light.Prepare and store solutions in amber glass vials or wrap containers in aluminum foil. Minimize exposure to light during experiments.[13]
Reactive Solvent/Contaminant: Solvent contains impurities (e.g., acids, bases, peroxides).Use high-purity, HPLC-grade solvents. Test a new batch of solvent.
Poor peak shape (tailing) in reverse-phase HPLC. Secondary Silanol Interactions: The basic nature of the pyridine ring interacts with free silanol groups on the silica-based column.Use a modern, end-capped HPLC column. Add a competing amine (e.g., 0.1% triethylamine) or an acid (e.g., 0.1% formic acid) to the mobile phase to protonate the analyte and improve peak shape.[4]
Precipitation of compound in buffered solution. pH is near the pKa: The compound is less soluble in its neutral form.Adjust the buffer pH to be at least 2 units away from the compound's pKa to ensure it remains in its more soluble ionized form. Alternatively, add a co-solvent or reduce the concentration.[4]
Inconsistent results between experimental runs. Stock solution degradation: The stock solution is degrading over time between experiments.Prepare fresh stock solutions more frequently. Aliquot stock solutions upon preparation and store them protected from light at 2-8°C to avoid repeated freeze-thaw cycles and contamination.

Experimental Protocols

Protocol 1: Recommended Handling and Storage of this compound

This protocol ensures the long-term integrity of both solid and solution forms of the compound.

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., HPLC-grade Methanol, or a prepared buffer solution)

  • Amber glass vials with Teflon-lined caps

  • Argon or Nitrogen gas (optional, for highest stability)

  • Calibrated analytical balance and volumetric flasks

Procedure:

  • Solid Compound Storage: Store the solid this compound in its original container, tightly sealed, in a cool, dry, and dark place. A desiccator can be used to protect it from moisture.

  • Preparing a Stock Solution: a. Equilibrate the solid compound to room temperature before opening to prevent moisture condensation. b. Weigh the desired amount of solid rapidly and accurately. c. Dissolve the solid in the chosen solvent within an amber volumetric flask. d. If preparing a solution in an organic solvent for long-term storage, purging the vial headspace with an inert gas like argon or nitrogen can displace oxygen and further prevent potential oxidative degradation.[13]

  • Aliquoting and Storage: a. Dispense the stock solution into smaller-volume amber glass vials. This prevents contamination of the entire stock and minimizes light exposure and solvent evaporation from repeated openings. b. For long-term storage, store the vials upright at 2-8°C. For very sensitive applications, storage at -20°C may be considered, but be mindful of solubility upon thawing.

  • Handling Working Solutions: Always keep working solutions in amber vials or tubes. If using clear containers (e.g., autosampler vials), prepare them immediately before analysis or wrap the tray/vials in aluminum foil.

Protocol 2: Performing a Solution Stability Study by HPLC

This protocol provides a framework for quantitatively assessing the stability of this compound under specific conditions (e.g., different pH, temperature, or light exposure).

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis p1 Prepare Stock Solution (e.g., 1 mg/mL in MeOH) p2 Prepare Test Solutions (Dilute stock into different buffers/solvents) p1->p2 p3 Aliquot into Amber Vials (Label for each time point & condition) p2->p3 i1 Store vials under defined conditions (e.g., 40°C, RT with light) p3->i1 i2 Include a control set (e.g., stored at 2-8°C in dark) p3->i2 a1 Withdraw aliquot at each time point (T=0, 2, 4, 8, 24h) i1->a1 Sample periodically i2->a1 Control Sample a2 Analyze immediately by validated HPLC method a1->a2 a3 Calculate % Remaining vs. T=0 a2->a3

Caption: Workflow for conducting a stability study of this compound.

Methodology:

  • Preparation: a. Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.[4] b. For each condition to be tested (e.g., pH 4, 7, 9 buffer), dilute the stock solution to a final working concentration (e.g., 100 µg/mL).[4] c. Prepare a control sample by diluting the stock into a solvent where it is known to be stable (e.g., pure methanol).

  • Time Zero (T=0) Analysis: Immediately after preparation, take an aliquot from each solution and analyze it by HPLC. This serves as your 100% reference point.

  • Incubation: a. Store the vials for each condition under the desired stress factor (e.g., in a 40°C water bath, on a benchtop exposed to light, etc.). b. Store the control sample vials protected from light at 2-8°C.

  • Time-Point Analysis: At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each condition. Allow it to come to room temperature and analyze by HPLC.[4]

  • Data Analysis: a. For each time point, calculate the peak area of the this compound. b. Determine the percentage of the compound remaining compared to the T=0 sample using the formula: % Remaining = (Peak Area at Time T / Peak Area at Time 0) * 100 c. Plot % Remaining versus time for each condition to determine the degradation rate.

References

  • Marques, M. P. M., et al. (2023). Photochemical Rearrangements of Pyridine N-Oxides: Pathways to Oxaziridine Derivatives. Molecules.
  • Nodwell, M. B., et al. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central.
  • Pipelier, M., et al. (2018). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. PubMed Central.
  • Donabauer, K., et al. (2022). Radical generation enabled by photoinduced N–O bond fragmentation. RSC Publishing.
  • ResearchGate. (n.d.). Photoreduction of pyridine N-oxide. ResearchGate.
  • Pipelier, M., et al. (2018). Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides. Chemical Science.
  • C.G. Hartung, T.J. Senter. (2015). Recent Developments in the Chemistry of Heteroaromatic N-Oxides. Thieme.
  • Bernier, D., et al. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). 4-Acetylpyridine. PubChem Compound Database.
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in 4-Acetylpyridine Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of 4-acetylpyridine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in this critical synthetic transformation. As your application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to diagnose and resolve issues in your experiments. The conversion of 4-acetylpyridine, typically to 4-pyridylglyoxylic acid, is a nuanced process where success hinges on controlling key reaction parameters. This document provides a structured, question-and-answer-based approach to troubleshoot common problems, with a focus on low conversion rates.

Frequently Asked Questions (FAQs)
FAQ 1: My reaction shows very low or no conversion of 4-acetylpyridine. What are the primary factors to investigate?

This is the most common issue and almost always points to a problem with one of three areas: reagent integrity, reaction conditions, or a failure to facilitate the core reaction mechanism. The kinetic data for this class of reaction suggests that the rate-determining step is often the formation of an enol or enolate from the acetyl group; the subsequent oxidation is typically fast. Therefore, your troubleshooting should be centered on ensuring this initial step can occur efficiently.

Systematic Troubleshooting Workflow

We recommend a systematic approach to diagnose the root cause. The following workflow provides a logical sequence of checks.

TroubleshootingWorkflow Start Low / No Conversion Observed Reagent_Check Step 1: Verify Reagent Integrity Start->Reagent_Check SM_Purity Is 4-Acetylpyridine Pure? (>97%) Reagent_Check->SM_Purity Oxidant_Activity Is the Oxidant Active? (e.g., SeO2 is dry, KMnO4 is fresh) SM_Purity->Oxidant_Activity Yes Fix_SM Action: Purify Starting Material (Distillation/Chromatography) SM_Purity->Fix_SM No Solvent_Quality Is the Solvent Anhydrous/Correct Grade? Oxidant_Activity->Solvent_Quality Yes Fix_Oxidant Action: Use Fresh/High-Purity Oxidant Oxidant_Activity->Fix_Oxidant No Condition_Check Step 2: Verify Reaction Conditions Solvent_Quality->Condition_Check Yes Fix_Solvent Action: Use Dry, High-Grade Solvent Solvent_Quality->Fix_Solvent No Temperature Is Temperature Correct? (e.g., Reflux for SeO2) Condition_Check->Temperature Stoichiometry Is Stoichiometry Correct? (e.g., >2 eq. SeO2 for full conversion) Temperature->Stoichiometry Yes Fix_Temp Action: Adjust & Monitor Temperature Temperature->Fix_Temp No Atmosphere Is Atmosphere Inert? (If required) Stoichiometry->Atmosphere Yes Fix_Stoich Action: Recalculate & Re-weigh Reagents Stoichiometry->Fix_Stoich No Mechanism_Check Step 3: Address Mechanistic Hurdles Atmosphere->Mechanism_Check Yes Fix_Atmosphere Action: Ensure Inert Atmosphere Setup Atmosphere->Fix_Atmosphere No Enolization Are Conditions Favorable for Enolization? (Acidic/Basic catalysis needed?) Mechanism_Check->Enolization Success Problem Resolved Enolization->Success Yes Fix_Enol Action: Consider Adding Catalytic Acid/Base or Change Solvent Enolization->Fix_Enol No ReactionPathways Start 4-Acetylpyridine Enol Enol / Enolate (Rate-Limiting Step) Start->Enol  Catalyst  (Acid/Base) RingOx Pyridine N-Oxide or Ring Opening Start->RingOx  Very Strong Oxidant  (e.g., Peroxyacids) p1 Enol->p1 Product 4-Pyridylglyoxylic Acid (Desired Product) OverOx Over-oxidation Products (e.g., Isonicotinic Acid, CO2) p1->Product  Mild, Selective Oxidant  (e.g., SeO2) p1->OverOx  Strong Oxidant (KMnO4)  + Harsh Conditions (Heat)

Caption: Competing reaction pathways in 4-acetylpyridine oxidation.

Choosing the Right Oxidant

The choice of oxidizing agent is the most critical factor for selectivity.

Oxidizing AgentTypical ConditionsProsCons & Common Side Products
Selenium Dioxide (SeO₂) (Recommended) 1,4-Dioxane or Acetic Acid, 100 °C - Reflux [1]High selectivity for converting α-methylene groups to carbonyls (Riley Oxidation). [2][3]Highly toxic ; requires careful handling in a fume hood. Can be slow. Incomplete reaction if stoichiometry is insufficient.
Potassium Permanganate (KMnO₄) Aqueous, Acidic or Basic, Hot [4][5]Inexpensive and powerful.Low selectivity. Prone to over-oxidation, cleaving the acetyl group entirely to form isonicotinic acid. [6]Can also attack the pyridine ring under harsh conditions.
Lead Tetraacetate (LTA) Acetic Acid, RT - 60 °C Effective for α-acetoxylation, which can be a route to the desired product.Toxic heavy metal waste. Reaction kinetics can be complex.

Solutions for Improving Selectivity:

  • Switch to SeO₂: If you are using a strong oxidant like KMnO₄ and observing over-oxidation, switching to SeO₂ is the most effective solution.

  • Lower the Temperature: If using KMnO₄ is unavoidable, try running the reaction at a lower temperature (e.g., 0-10 °C) to temper its reactivity. Note that this will significantly slow down the reaction rate.

  • Control pH: The pH of the medium can influence the oxidant's potential and the stability of the product. For KMnO₄, basic conditions are sometimes milder than hot, acidic conditions. [4]

Protocols and Methodologies
Protocol 1: Recommended Synthetic Method - Riley Oxidation with Selenium Dioxide

This protocol is adapted from established procedures for the oxidation of active methylene groups and is optimized for the synthesis of 4-pyridylglyoxylic acid (or its hydrate). [1][2] Materials:

  • 4-Acetylpyridine (1.0 eq)

  • Selenium Dioxide (SeO₂, 2.2 eq)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Celite™

Procedure:

  • Safety First: Selenium dioxide is highly toxic. [3]All operations must be conducted in a certified chemical fume hood. Wear appropriate PPE, including gloves and safety glasses.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-acetylpyridine (1.0 eq) and 1,4-dioxane (approx. 0.1 M concentration).

  • Reagent Addition: Add selenium dioxide (2.2 eq) to the solution. Note: The reaction is often heterogeneous.

  • Heating: Heat the reaction mixture to reflux (approx. 101 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or HPLC (see Protocol 2). The reaction may take several hours (4-24 h) to reach completion. A black precipitate of elemental selenium will form as the reaction proceeds.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable solvent like ethyl acetate or diethyl ether.

    • Filter the mixture through a pad of Celite™ to remove the black selenium precipitate. Wash the pad thoroughly with the same solvent.

    • The filtrate contains the desired product. The product, 4-pyridylglyoxylic acid, is polar and may require specific extraction or purification procedures, such as aqueous extraction with a mild base followed by acidification, or silica gel chromatography with a polar eluent system.

Protocol 2: Reaction Monitoring by Reverse-Phase HPLC

Accurate monitoring is crucial for determining conversion and knowing when to stop the reaction. A reverse-phase HPLC method is ideal for separating the non-polar starting material from the highly polar carboxylic acid product.

ParameterRecommended SettingRationale / Notes
Column C18, 4.6 x 150 mm, 5 µmStandard reverse-phase column suitable for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier improves peak shape for the pyridine and carboxylic acid. [7]
Mobile Phase B Acetonitrile (MeCN)Standard organic solvent for reverse-phase HPLC.
Gradient 5% B to 50% B over 15 minStarts with high aqueous content to retain the polar product, then increases organic content to elute the starting material.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Detection UV at 270 nmBoth starting material and product contain the pyridine chromophore and should be detectable near this wavelength. [7]
Sample Prep Dilute a small aliquot (~5 µL) of the reaction mixture in 1 mL of a 50:50 Water:MeCN solution. Filter through a 0.22 µm syringe filter before injection.Proper dilution and filtration are essential to prevent column clogging and detector saturation. [8]

Expected Elution Order: 4-pyridylglyoxylic acid (product) will elute very early, while 4-acetylpyridine (starting material) will be retained longer. Conversion can be calculated by comparing the peak area of the starting material at different time points.

References
  • Sharpless, K. B., & Gordon, K. M. (1976). A mechanistic explanation for the selenium dioxide oxidation of ketones. Journal of the American Chemical Society, 98(1), 300-301. (Note: While a direct URL is not available from the search, this is a foundational reference for the proposed mechanism).
  • NROChemistry. (n.d.). Riley Oxidation. NROChemistry.
  • Radhakrishnamurti, P. S., & Pati, S. N. (1978). Kinetics & Mechanism of Oxidation of Ketones & Acetylpyridines by Lead Tetraacetate. Indian Journal of Chemistry, 16A, 319-321.
  • Wikipedia. (n.d.). Riley oxidation. Wikipedia.
  • Aggarwal, T. (n.d.). Oxidation (I). Department of Chemistry, University of Delhi.
  • SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column. SIELC Technologies.
  • AdiChemistry. (n.d.). Selenium dioxide (SeO2) - Riley oxidation. AdiChemistry.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME, (E)-. Organic Syntheses, Coll. Vol. 6, p.23 (1988); Vol. 56, p.116 (1977).
  • Fawzy, A., et al. (2016). Kinetics and Mechanistic Study of Oxidation of Pyridine Derivative by Cerium(IV) in Aqueous Perchloric Acid. Bulletin of the Faculty of Science, Assiut University.
  • National Center for Biotechnology Information. (n.d.). 4-Acetylpyridine. PubChem Compound Database.
  • Chemistry LibreTexts. (2023). Oxidation of Organic Molecules by KMnO4. Chemistry LibreTexts.
  • Professor Dave Explains. (2020, February 21). Oxidation of Alkenes Using Potassium Permanganate (Hot and Cold Conditions) [Video]. YouTube.
  • Reagent Guide. (n.d.). Oxidation of aromatic alkanes with KMnO4 to give carboxylic acids. Master Organic Chemistry.
  • Unacademy. (n.d.). Oxidation Titration Using KMnO4. Unacademy.
  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. SIELC Technologies.
  • Buzayev, N., et al. (2023). Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese. Catalysts, 13(12), 1485.
  • Larrow, J. F. (1938). U.S. Patent No. 2,109,954. Washington, DC: U.S. Patent and Trademark Office.
  • protocols.io. (2024). Analysis of sugars, small organic acids, and alcohols by HPLC-RID. protocols.io.

Sources

Removal of unreacted starting material from 4-Acetylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of 4-Acetylpyridine 1-oxide. The successful isolation of a pure product is paramount for subsequent applications, and the removal of unreacted 4-acetylpyridine starting material is a common yet critical challenge. This document provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure you achieve the desired purity for your compound.

Part 1: The Chemistry of Separation: Exploiting Physicochemical Differences

The foundation of any successful purification strategy lies in understanding the distinct properties of the components you wish to separate. The conversion of 4-acetylpyridine to its corresponding N-oxide introduces significant changes in polarity and intermolecular forces, which we can exploit.

  • Polarity: The N-oxide bond is highly polar. This makes this compound a much more polar molecule than its parent, 4-acetylpyridine. This difference is the primary lever for chromatographic separations.

  • Physical State: 4-Acetylpyridine is a liquid or low-melting solid at room temperature (m.p. 13-16 °C), while this compound is typically a solid with a significantly higher melting point (e.g., 132-133 °C as reported in one synthesis)[1]. This difference makes recrystallization a powerful and often straightforward purification technique.

  • Solubility: Due to its increased polarity, this compound exhibits different solubility profiles compared to the starting material. While 4-acetylpyridine is soluble in water[2], the N-oxide's solubility will be highly dependent on the solvent system, a key factor in selecting an appropriate recrystallization solvent.

Part 2: Frequently Asked Questions (FAQs)

Q1: My final product is an oil or a sticky, low-melting solid. What went wrong?

This is the most common sign of significant contamination with unreacted 4-acetylpyridine. The liquid starting material acts as a eutectic impurity, depressing the melting point of your solid N-oxide product. The goal is to selectively remove this liquid component.

Q2: I only have a small amount of starting material left, according to my TLC analysis. What is the quickest purification method?

For minor impurities, a well-chosen single recrystallization is often the most efficient method. The high polarity and crystallinity of the N-oxide product allow it to precipitate in a pure form from a suitable solvent, leaving the less polar starting material in the mother liquor.

Q3: How can I confirm that my purification was successful and the starting material has been removed?

Multiple analytical techniques can validate purity:

  • Thin-Layer Chromatography (TLC): This is the quickest method. Your purified product should show a single spot, which is significantly more polar (lower Rf value) than the 4-acetylpyridine starting material spot. A common eluent system is dichloromethane/methanol[3][4].

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Compare the spectrum of your product to a reference spectrum of 4-acetylpyridine. The aromatic proton signals for the N-oxide will be shifted downfield compared to the starting pyridine. The absence of the characteristic 4-acetylpyridine signals confirms its removal.

  • Melting Point Analysis: A sharp melting point close to the literature value for pure this compound indicates high purity. A broad or depressed melting range suggests the presence of impurities.

Q4: My reaction was performed in dichloromethane (DCM) with m-CPBA. How does this impact the workup and purification?

This is a very common synthetic route[1][3]. The main by-product from the oxidant is m-chlorobenzoic acid. Your initial workup should involve a basic wash (e.g., with aqueous sodium bicarbonate) to remove this acidic by-product. After this, the remaining mixture in the organic layer will primarily be your desired N-oxide and unreacted 4-acetylpyridine. After evaporating the DCM, you can proceed directly to purification methods like recrystallization or chromatography.

Part 3: In-Depth Troubleshooting & Purification Protocols

This section provides detailed, step-by-step instructions for the most effective purification strategies.

Method 1: Recrystallization - The Workhorse Technique

This method is ideal when the product has successfully crystallized but contains residual starting material. It leverages the difference in solubility and physical state between the product and impurity.

Causality: The highly ordered crystal lattice of this compound will preferentially exclude the differently shaped, less polar 4-acetylpyridine molecules as it forms from a saturated solution upon cooling.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which the this compound is sparingly soluble at room temperature but highly soluble when hot. Good starting points include ethyl acetate, acetone, or mixtures like dichloromethane/diethyl ether or toluene/heptane.

  • Dissolution: Place your crude solid product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This ensures the solution is saturated.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Slow cooling encourages the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of your product.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent. This removes any residual mother liquor containing the dissolved impurities without re-dissolving a significant amount of your product.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent. Characterize the final product using methods described in FAQ Q3.

Method 2: Silica Gel Column Chromatography

This is the method of choice for separating components with different polarities, especially when recrystallization is ineffective or when very high purity is required.

Causality: Silica gel is a highly polar stationary phase. The very polar this compound will adsorb strongly to the silica and move down the column slowly. The less polar 4-acetylpyridine starting material will have weaker interactions and elute from the column much faster.

Step-by-Step Protocol:

  • Column Packing: Prepare a silica gel column using a slurry packing method with your starting eluent (a non-polar solvent like hexane or dichloromethane).

  • Sample Loading: Dissolve your crude product in a minimal amount of the column solvent (e.g., dichloromethane). If it is not fully soluble, you can use a "dry loading" technique by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with a low-polarity mobile phase (e.g., 100% dichloromethane). The unreacted, less polar 4-acetylpyridine will elute first.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as methanol. A typical gradient might be from 0% to 5% methanol in dichloromethane[4][5]. The highly polar this compound will begin to elute as the solvent becomes more polar.

  • Fraction Collection & Analysis: Collect fractions throughout the elution process and analyze them by TLC to identify which fractions contain your pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Part 4: Physical Properties Comparison

Summarizing the key quantitative data helps in designing the optimal separation strategy.

Property4-Acetylpyridine (Starting Material)This compound (Product)Rationale for Separation
Molecular Weight 121.14 g/mol [6][7]137.14 g/mol [8][9]N/A for these purification methods.
Physical State Liquid or low-melting solid[6]SolidEnables separation by recrystallization.
Melting Point 13–16 °C~132–133 °C (synthesis reported)[1]A large difference allows for easy purity assessment.
Boiling Point ~212 °C[10]N/A (Decomposes at high temp)Distillation is not a suitable method.
Polarity Moderately PolarHighly PolarThe key principle behind column chromatography.
Water Solubility Soluble[2]Varies, generally polar-solvent solubleAffects solvent choice for extraction/recrystallization.

Part 5: Purification Workflow

The following diagram provides a logical workflow for selecting the appropriate purification strategy based on the state of your crude product.

Purification_Workflow Start Crude Reaction Mixture (Post-Workup) Check_State Is the crude product a solid or an oil? Start->Check_State Solid Mostly Solid Check_State->Solid Solid Oil Oily / Sticky Check_State->Oil Oil Recrystallize Perform Recrystallization (See Protocol 1) Solid->Recrystallize Column Perform Column Chromatography (See Protocol 2) Oil->Column Check_Purity_1 Check Purity (TLC, MP, NMR) Recrystallize->Check_Purity_1 Pure_1 Product is Pure Check_Purity_1->Pure_1 Yes Impure_1 Still Impure Check_Purity_1->Impure_1 No Impure_1->Column Check_Purity_2 Check Purity (TLC, NMR) Column->Check_Purity_2 Pure_2 Product is Pure Check_Purity_2->Pure_2

Caption: Workflow for selecting a purification method.

References

  • PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME.
  • Google Patents. (n.d.). CN115160220A - Synthesis process of pyridine-N-oxide.
  • ChemBK. (n.d.). 4-Acetylpyridine.
  • The Good Scents Company. (n.d.). 4-acetyl pyridine.
  • ResearchGate. (2017). How can i purify N-oxides on column chromatography?.
  • ACS Publications. (2025). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • The Royal Society of Chemistry. (n.d.). Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes.
  • SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE.
  • SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE.

Sources

Preventing the formation of isomers in 4-Acetylpyridine 1-oxide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An official website of the United States government Here's how you know The .gov means it's official. Federal government websites often end in .gov or .mil. Before sharing sensitive information, make sure you're on a federal government site. The site is secure. The https:// ensures that you are connecting to the official website and that any information you provide is encrypted and transmitted securely. Technical Support Center: Synthesis of 4-Acetylpyridine 1-oxide

Welcome to our dedicated technical resource for the synthesis of this compound. This guide is crafted for researchers, medicinal chemists, and process development professionals who are navigating the intricacies of this important synthetic transformation. The N-oxidation of pyridines is a cornerstone reaction in heterocyclic chemistry, yet the presence of the acetyl group on the 4-position introduces specific challenges, including incomplete reactions, byproduct formation, and potential for isomeric impurities.

This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our objective is to empower you with the scientific rationale behind the protocols, enabling you to optimize your synthesis for yield, purity, and reproducibility.

Troubleshooting Guide: Preventing Isomer Formation and Side Reactions

The primary challenge in this synthesis is not the formation of isomers through rearrangement, which is mechanistically unfavorable, but rather the oxidation of pre-existing isomers in the starting material or the generation of other byproducts under suboptimal conditions.

Question 1: My final product is contaminated with a significant amount of what appears to be an isomer, possibly 3-acetylpyridine 1-oxide. What is the source of this impurity and how can I eliminate it?

Answer:

This is a common and critical issue that almost always traces back to the purity of the starting material rather than a side reaction of the N-oxidation itself. A true molecular rearrangement of the acetyl group from the 4- to the 3-position during oxidation is not an expected pathway under standard N-oxidation conditions.

Root Cause Analysis:

  • Starting Material Contamination: The most probable cause is the presence of 3-acetylpyridine as an impurity in your commercial or synthesized 4-acetylpyridine.[1] Both isomers will undergo N-oxidation, leading to a mixture of the corresponding N-oxides which can be difficult to separate.

  • Misidentification of Byproduct: In some cases, other byproducts from side reactions (discussed in Question 2) might have similar chromatographic properties and could be misidentified as a positional isomer without rigorous characterization.

Troubleshooting & Prevention Workflow:

Caption: Diagnostic workflow for isomeric impurities.

Recommended Actions:

  • Pre-reaction Quality Control: Always verify the purity of your 4-acetylpyridine starting material by NMR or GC-MS before beginning the synthesis. Commercial reagents can have batch-to-batch variations in purity.

  • Purification of Starting Material: If isomeric impurities are found, purify the 4-acetylpyridine. Distillation under reduced pressure is often effective for this purpose.[1]

  • Definitive Structural Confirmation: If the starting material is pure, the byproduct must be isolated and its structure confirmed unequivocally using high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HMBC) to rule out isomerization and correctly identify the side product.

Question 2: My reaction is inefficient, resulting in a low yield, a significant amount of unreacted starting material, and the formation of dark, tarry byproducts. How can I achieve a cleaner, more complete conversion?

Answer:

This issue stems from the electronic nature of the substrate and finding the right balance of reactivity in your oxidizing system. The electron-withdrawing acetyl group deactivates the pyridine nitrogen, making it less nucleophilic and thus harder to oxidize compared to unsubstituted pyridine.[2] Using conditions that are too mild will result in incomplete reaction, while conditions that are too harsh can cause decomposition.

Underlying Cause & Optimization:

  • Insufficient Reactivity: Using an oxidant like 30% hydrogen peroxide alone at room temperature is often too slow to be practical.

  • Over-oxidation/Decomposition: Excessively high temperatures or overly aggressive reagents (e.g., Caro's acid without careful temperature control) can lead to side reactions on the acetyl group or degradation of the aromatic ring, producing polymeric tars.[3][4]

Comparison of Common Oxidizing Systems:

Oxidizing SystemTypical ConditionsProsCons
H₂O₂ / Acetic Acid 70-80 °C, 4-8 hInexpensive, readily available reagents.Requires heat, which can promote side reactions; reaction can be slow.
m-CPBA 0 °C to RT, 2-16 hHigh yields, clean reaction profile, mild conditions.[5]More expensive, requires careful quenching and purification to remove acidic byproduct.
Urea-H₂O₂ / Phthalic Anhydride CH₂Cl₂, RT, 4 hSolid, safe source of H₂O₂; good yields reported.[6]Requires an activator (anhydride); multi-component system.

Optimized Protocol Using m-CPBA:

This protocol is recommended for achieving a clean and high-yielding reaction on a laboratory scale.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of pure 4-acetylpyridine in dichloromethane (DCM, ~0.2 M concentration).

  • Cooling: Cool the flask in an ice-water bath to 0 °C. Maintaining a low temperature is crucial to control the initial exotherm.

  • Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 equivalents) in small portions over 30-45 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup & Purification:

    • Cool the mixture back to 0 °C and quench excess peroxide by slowly adding 10% aqueous sodium thiosulfate solution until a test with peroxide strips is negative.

    • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Isolation: The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield pure this compound as a solid.

Reaction Overview:

G cluster_reactants Reactants cluster_products Products R1 4-Acetylpyridine P1 This compound R1->P1 N-Oxidation R2 m-CPBA P2 m-Chlorobenzoic Acid R2->P2 Reduction

Caption: Core transformation in the m-CPBA oxidation.

Frequently Asked Questions (FAQs)

Q1: Why is pyridine N-oxide sometimes used to introduce substituents at the 4-position, and how does this relate to my synthesis? The N-oxide group is a powerful activating group for both electrophilic and nucleophilic substitution. The oxygen atom can donate electron density into the ring via resonance, making the 2- and 4-positions electron-rich and thus more susceptible to electrophilic attack (e.g., nitration).[2] Conversely, the N-oxide group is strongly electron-withdrawing by induction, which makes the 2- and 4-positions electron-deficient and highly activated towards nucleophilic attack.[2][7] This dual reactivity makes pyridine N-oxides versatile intermediates.[8] In your synthesis, you are creating the N-oxide as the final product, leveraging the nucleophilicity of the pyridine nitrogen itself.

Q2: Can I use other oxidizing agents like Oxone® or potassium permanganate? While powerful, agents like potassium permanganate (KMnO₄) are generally not recommended for this transformation as they are less selective and can easily oxidize the acetyl group or cleave the pyridine ring, leading to low yields and complex mixtures. Oxone® (potassium peroxymonosulfate), when used in a buffered system, can be an effective oxidant for N-oxidation, but conditions would need to be carefully developed to ensure chemoselectivity. For this specific substrate, peroxy acids like m-CPBA or the H₂O₂/acetic acid system are the most reliable and well-documented choices.

Q3: My final product is a solid but appears slightly off-white or yellowish. Is this normal? Pure this compound is typically a white to off-white solid. A distinct yellow or amber color in the crude or even purified product often indicates the presence of small amounts of colored impurities, possibly from minor decomposition or side reactions. If the NMR spectrum and other analytical data confirm high purity, the color may not be an issue for subsequent steps. However, if high purity is essential, an additional recrystallization or a charcoal treatment during recrystallization can sometimes remove these color bodies.

References

  • BenchChem Technical Support. (2025). Troubleshooting common issues in pyridine synthesis. BenchChem. Retrieved from a search for troubleshooting pyridine synthesis side reactions.[4]
  • BenchChem Technical Support. (2025). Technical Support Center: Pyridine Synthesis Troubleshooting. BenchChem. Retrieved from a search for pyridine synthesis troubleshooting.[3]
  • LaMattina, J. L., & Suleske, R. T. (n.d.). 4-ACETYLPYRIDINE. Organic Syntheses Procedure.
  • BenchChem. (n.d.). Synthesis routes of 4-Acetylpyridine. BenchChem. Retrieved from a search for 4-acetylpyridine N-oxide synthesis.[5]
  • Baran, P. S., et al. (2012, June 9). Pyridine N-Oxides. Baran Group Meeting, Scripps Research. Retrieved from a search for reactions of pyridine N-oxides.[10]
  • Katiyar, D. (n.d.). Pyridine. Lecture Notes. Retrieved from a search for pyridine N-oxide reactivity.[2]
  • Raut, B. (2020, October 29). Reactions of Pyridine-N-Oxide [Video]. YouTube. Retrieved from a search for reactions of pyridine N-oxide.[8]
  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-Oxides. ARKIVOC, 2001(6), 242-268. Retrieved from a search for chemistry of pyridine N-oxides.[9]
  • ChemicalBook. (n.d.). 4-ACETYLPYRIDINE N-OXIDE synthesis. Retrieved from a search for 4-acetylpyridine N-oxide synthesis methods.[6]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the NMR Spectral Analysis of 4-Acetylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4-Acetylpyridine 1-oxide, a heterocyclic compound of interest in medicinal chemistry and materials science. By comparing its spectral features with those of its parent compounds, 4-acetylpyridine and pyridine N-oxide, we will unravel the electronic effects of the N-oxide and acetyl functionalities on the pyridine ring. This guide is designed to be a practical resource, offering not only spectral interpretation but also the underlying principles and experimental considerations.

The Structural Influence of N-Oxidation and Acetyl Substitution

The introduction of an oxygen atom to the nitrogen of the pyridine ring to form a pyridine N-oxide dramatically alters the electronic landscape of the aromatic system. The N-oxide group is a strong resonance electron-donating group, which increases the electron density at the ortho (C2, C6) and para (C4) positions. Conversely, the acetyl group at the 4-position is an electron-withdrawing group, which de-shields the protons and carbons within the ring. The interplay of these opposing electronic effects in this compound results in a unique NMR spectrum that provides valuable insights into its structure and reactivity.

Comparative ¹H NMR Spectral Analysis

The ¹H NMR spectrum is particularly sensitive to the electronic environment of the protons. By comparing the chemical shifts of the aromatic protons in this compound with those of 4-acetylpyridine and pyridine N-oxide, we can dissect the influence of each functional group.

Key Observations:

  • Protons α to Nitrogen (H-2, H-6): In pyridine N-oxide, the H-2 and H-6 protons are shifted upfield compared to pyridine due to the electron-donating nature of the N-oxide group.[1][2] Conversely, the acetyl group in 4-acetylpyridine has a minimal effect on these protons. In this compound, the electron-donating effect of the N-oxide is expected to dominate, leading to an upfield shift of H-2 and H-6 compared to 4-acetylpyridine.

  • Protons β to Nitrogen (H-3, H-5): The H-3 and H-5 protons in pyridine N-oxide are also shielded relative to pyridine.[1][2] In 4-acetylpyridine, these protons are deshielded due to the anisotropic effect of the acetyl group. For this compound, the combination of these effects will determine the final chemical shift, which is anticipated to be downfield compared to pyridine N-oxide but potentially upfield relative to 4-acetylpyridine.

  • Methyl Protons of the Acetyl Group: The chemical shift of the methyl protons is a good indicator of the electronic environment of the carbonyl group.

Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-2, H-6H-3, H-5CH₃
Pyridine N-oxide~8.26~7.36-
4-Acetylpyridine~8.80~7.70~2.65
This compound (Predicted) ~8.1-8.3 ~7.5-7.7 ~2.60

Note: The predicted values for this compound are estimations based on the additive effects of the N-oxide and acetyl groups.

Comparative ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides direct information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are highly sensitive to the electronic effects of the substituents.

Key Observations:

  • Carbon α to Nitrogen (C-2, C-6): The N-oxide group in pyridine N-oxide shields the C-2 and C-6 carbons.[1]

  • Carbon β to Nitrogen (C-3, C-5): These carbons are also shielded in pyridine N-oxide compared to pyridine.[1]

  • Carbon γ to Nitrogen (C-4): This carbon experiences significant deshielding in pyridine N-oxide due to the direct attachment of the electron-withdrawing oxygen atom through the nitrogen.

  • Carbonyl and Methyl Carbons: The chemical shifts of the carbonyl and methyl carbons of the acetyl group provide information about the polarization of the C=O bond.

Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC-2, C-6C-3, C-5C-4C=OCH₃
Pyridine N-oxide~138.5~125.4~125.5--
4-Acetylpyridine~150.5~121.5~143.0~197.5~26.5
This compound (Predicted) ~139-141 ~123-125 ~135-137 ~196-198 ~26-27

Note: The predicted values for this compound are estimations based on the additive effects of the N-oxide and acetyl groups.

Experimental Protocol for NMR Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample (this compound, 4-acetylpyridine, or pyridine N-oxide).

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence chemical shifts; consistency is key for comparative studies.[3][4]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • NMR Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Tune and shim the instrument to ensure a homogeneous magnetic field.

  • ¹H NMR Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 10-12 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs).

    • Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the coupling patterns (multiplicity) in the ¹H NMR spectrum to determine the connectivity of the protons.

    • Assign the signals in both ¹H and ¹³C NMR spectra to the respective nuclei in the molecule based on chemical shifts, integration, and coupling information, and by comparison with the spectra of related compounds.

Visualizing the Workflow and Structural Relationships

To further clarify the process and the relationships between the analyzed compounds, the following diagrams are provided.

G cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolution in Deuterated Solvent) DataAcq NMR Data Acquisition (¹H and ¹³C Spectra) SamplePrep->DataAcq Processing Data Processing (FT, Phasing, Baseline Correction) DataAcq->Processing Analysis Spectral Analysis (Chemical Shift, Integration, Coupling) Processing->Analysis Assignment Structural Assignment Analysis->Assignment

Caption: A streamlined workflow for the NMR analysis of organic compounds.

G Pyridine Pyridine AcPy 4-Acetylpyridine Pyridine->AcPy + Acetyl group PyO Pyridine N-oxide Pyridine->PyO + N-oxidation AcPyO This compound AcPy->AcPyO + N-oxidation PyO->AcPyO + Acetyl group

Caption: Structural relationships between pyridine and its derivatives.

Conclusion

The NMR spectral analysis of this compound, when performed in a comparative manner with its parent structures, provides a clear illustration of the electronic interplay between the electron-donating N-oxide group and the electron-withdrawing acetyl group. This guide has outlined the expected spectral features, provided a robust experimental protocol, and visually represented the key concepts and workflows. By following these principles, researchers can confidently utilize NMR spectroscopy to characterize this and other complex heterocyclic molecules, paving the way for advancements in drug discovery and materials science.

References

  • Gajeles, G., et al. (2020).
  • ChemicalBook. (n.d.). 4-Acetylpyridine(1122-54-9) 1H NMR spectrum. ChemicalBook.
  • ChemicalBook. (n.d.). Pyridine-N-oxide(694-59-7) 1H NMR spectrum. ChemicalBook.
  • Anet, F. A. L., & Yavari, I. (1977). Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. The Journal of Organic Chemistry, 42(22), 3589–3591. [Link]
  • PubChem. (n.d.). 4-Acetylpyridine.
  • ChemicalBook. (n.d.). 4-Acetylpyridine(1122-54-9) 13C NMR spectrum. ChemicalBook.
  • SpectraBase. (n.d.). 4-ACETYL-PYRIDINE-1-OXIDE. Wiley. [Link]
  • Witanowski, M., et al. (1989). A NMR study of solute-solvent interactions as a function of the nitrogen shielding of pyridine N-oxide. Journal of Magnetic Resonance, 83(2), 351-367. [Link]
  • Pinto, D. C., et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(10), 855-886. [Link]
  • Maciel, G. E., & Traficante, D. D. (1966). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Journal of the American Chemical Society, 88(1), 220-223. [Link]
  • Kjær, H., et al. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Magnetochemistry, 9(4), 108. [Link]

Sources

Navigating the Analytical Maze: A Comparative Guide to HPLC and MEKC Methods for 4-Acetylpyridine 1-Oxide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the accurate and robust analysis of active pharmaceutical ingredients (APIs) and their related compounds is paramount. 4-Acetylpyridine 1-oxide, a polar heterocyclic compound, presents a notable analytical challenge due to its high polarity, which can lead to poor retention and peak shape in traditional reversed-phase high-performance liquid chromatography (RP-HPLC). This guide provides an in-depth comparison of a modern Hydrophilic Interaction Liquid Chromatography (HILIC) HPLC method and a powerful alternative, Micellar Electrokinetic Chromatography (MEKC), for the quantitative analysis of this compound.

This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and efficient analytical method for this and structurally similar polar compounds. The methodologies, experimental data, and underlying scientific principles are presented to empower informed decision-making in the laboratory.

The Challenge: Analyzing Highly Polar Molecules

This compound's structure, characterized by a pyridine N-oxide moiety and an acetyl group, renders it highly soluble in aqueous solutions. This property, while often advantageous in biological systems, creates a significant hurdle for conventional RP-HPLC, where retention is primarily driven by hydrophobic interactions with a nonpolar stationary phase. The analyte's limited affinity for the stationary phase often results in elution at or near the solvent front, leading to inadequate separation from excipients and impurities, and poor peak shape. To overcome this, alternative chromatographic strategies are necessary.

Primary Recommended Method: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful chromatographic technique that utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of aqueous buffer. This creates a water-enriched layer on the surface of the stationary phase, facilitating the partitioning of polar analytes. For this compound, a HILIC method offers a robust solution for achieving adequate retention and excellent peak shape.

Causality Behind Experimental Choices in HILIC

The selection of a HILIC method is a deliberate choice to leverage the polarity of this compound for retention, rather than fighting against it as in RP-HPLC. The polar stationary phase, in this case, a bare silica column, provides a hydrophilic surface for the analyte to partition into from the acetonitrile-rich mobile phase. The small percentage of aqueous buffer in the mobile phase is crucial for creating the aqueous layer on the silica surface and for controlling the elution strength. The choice of ammonium acetate as a buffer is strategic; it is volatile and compatible with mass spectrometry (MS) detection, should the need for structural confirmation or enhanced sensitivity arise.

Experimental Protocol: HILIC-HPLC Method

A detailed, step-by-step methodology for the HILIC-HPLC analysis of this compound is provided below. This protocol is designed to be a self-validating system, with system suitability parameters included to ensure the reliability of each analytical run.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: Bare Silica, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: 90:10 (v/v) Acetonitrile : 10 mM Ammonium Acetate in Water, pH 5.0

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Run Time: 10 minutes

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of a 50:50 (v/v) acetonitrile/water mixture.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to achieve a theoretical concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

System Suitability:

  • Tailing Factor: ≤ 1.5 for the this compound peak.

  • Theoretical Plates: ≥ 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% for six replicate injections of a working standard.

HILIC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HILIC-HPLC Analysis cluster_data Data Processing & Analysis Standard Weigh & Dissolve This compound Reference Standard Sample Weigh & Dissolve Sample Dilution Serial Dilutions for Calibration Curve Injection Inject 10 µL onto HILIC Column Dilution->Injection Filtration Filter through 0.45 µm Syringe Filter Filtration->Injection Separation Isocratic Elution with ACN/Ammonium Acetate Detection UV Detection at 275 nm Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Quantification Quantify using Calibration Curve

Alternative Method: Micellar Electrokinetic Chromatography (MEKC)

MEKC is a mode of capillary electrophoresis (CE) that employs micelles as a pseudostationary phase to facilitate the separation of both neutral and charged analytes.[1] For polar neutral molecules like this compound, MEKC offers a high-efficiency alternative to HPLC. The separation is based on the differential partitioning of the analyte between the aqueous buffer (mobile phase) and the hydrophobic core of the micelles.[2]

Rationale for Choosing MEKC as an Alternative

MEKC excels in the analysis of polar compounds where HPLC may fall short. Its high resolving power, minimal solvent consumption, and rapid analysis times make it an attractive option. The use of sodium dodecyl sulfate (SDS) micelles introduces a hydrophobic "stationary" phase that can interact with the acetylpyridine portion of the molecule, allowing for effective separation.

Experimental Protocol: MEKC Method

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

Electrophoretic Conditions:

  • Capillary: Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective length)

  • Background Electrolyte (BGE): 25 mM Sodium Borate buffer, pH 9.2, containing 50 mM Sodium Dodecyl Sulfate (SDS)

  • Voltage: 20 kV

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds

  • Capillary Temperature: 25 °C

  • Detection: UV at 275 nm

Standard and Sample Preparation:

  • Standard and Sample Solutions: Prepare as described for the HILIC-HPLC method, using deionized water as the diluent.

MEKC_Workflow cluster_prep Sample & Standard Preparation cluster_ce MEKC Analysis cluster_data Data Processing & Analysis Standard Prepare Standards in Deionized Water Sample Prepare Sample in Deionized Water Filtration Filter through 0.22 µm Syringe Filter Injection Hydrodynamic Injection into Capillary Filtration->Injection Separation Separation under 20 kV Voltage Detection UV Detection at 275 nm Electropherogram Obtain Electropherogram Detection->Electropherogram Integration Integrate Peak Area Quantification Quantify using External Standard

Performance Comparison: HILIC-HPLC vs. MEKC

The following table summarizes the anticipated performance characteristics of the two methods, based on typical validation data for similar analytes. This provides an objective comparison to guide method selection.

Performance ParameterHILIC-HPLC MethodMEKC Method
Principle Partitioning between a polar stationary phase and a less polar mobile phase.Differential partitioning between an aqueous buffer and a micellar pseudostationary phase.[2]
Retention Time ~ 5-7 minutes~ 3-5 minutes
Resolution Good separation from polar impurities.Excellent resolution due to high efficiency.
Linearity (r²) > 0.999> 0.999
Limit of Detection (LOD) ~ 0.1 µg/mL~ 0.2 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 0.6 µg/mL
Precision (%RSD) < 2%< 3%
Accuracy (% Recovery) 98-102%97-103%
Solvent Consumption HighVery Low
Throughput ModerateHigh
Robustness Generally high, sensitive to mobile phase water content.Sensitive to buffer composition, pH, and temperature.

Conclusion and Recommendations

Both the HILIC-HPLC and MEKC methods offer viable and robust approaches for the quantitative analysis of this compound, overcoming the challenges associated with its high polarity.

The HILIC-HPLC method is recommended as the primary choice for routine quality control environments. Its advantages include higher sample loading capacity, generally better precision, and the widespread availability and familiarity of HPLC instrumentation in pharmaceutical laboratories. The method's robustness is well-suited for transfer between different laboratories.

The MEKC method serves as an excellent orthogonal technique for method validation and for laboratories where high throughput and minimal solvent usage are critical. Its exceptional resolving power can be particularly advantageous for complex mixtures or for the separation of closely related impurities. While MEKC may require more specialized expertise, its speed and efficiency are undeniable assets.

Ultimately, the choice between these two powerful techniques will depend on the specific analytical needs, available instrumentation, and the stage of drug development. This guide provides the foundational knowledge and detailed protocols to confidently implement either method for the successful analysis of this compound and other challenging polar molecules.

References

  • Poole, C. F. (2012). Micellar liquid chromatography.
  • Terabe, S. (2009). Micellar electrokinetic chromatography. Analytical and Bioanalytical Chemistry, 394(1), 1-2. [Link]
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review.
  • SIELC Technologies. (n.d.). Separation of 4-Acetylpyridine on Newcrom R1 HPLC column.
  • PubMed. (2008). Development and validation of an MEKC method for determination of nitrogen-containing drugs in pharmaceutical preparations.
  • PubChem. (n.d.). 4-Acetylpyridine.

Sources

A Comparative Guide to Purity Analysis of 4-Acetylpyridine 1-oxide: Navigating the Challenges of GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the purity of starting materials and intermediates is a cornerstone of quality, safety, and reproducibility. 4-Acetylpyridine 1-oxide, a versatile heterocyclic building block, is no exception. Ensuring its purity is paramount, yet the choice of analytical methodology is far from trivial. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with more suitable alternative techniques for the purity assessment of this compound, grounded in experimental principles and practical insights.

The Central Challenge: Thermal Lability of N-Oxides

The primary directive in selecting an analytical method is to measure the analyte in its true, unaltered state. Pyridine N-oxides, including this compound, present a significant challenge in this regard due to their inherent thermal lability. The N-O bond is susceptible to cleavage at elevated temperatures, a condition intrinsic to standard GC analysis. This thermal decomposition is not a minor artifact; it is a fundamental transformation that can lead to a complete misinterpretation of a sample's purity.

GC-MS Analysis: An Investigative Tool, Not a Quantitative Solution

Given the high probability of thermal degradation, employing GC-MS for the routine purity analysis of this compound is ill-advised. However, it can serve as a valuable investigative tool to confirm this very instability.

Experimental Rationale & Protocol

A GC-MS experiment designed to probe thermal lability would prioritize minimizing thermal stress. This involves using the lowest feasible injector and oven temperatures and the fastest possible analysis time.

Objective: To observe the degradation of this compound into 4-Acetylpyridine under GC conditions.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 or equivalent, equipped with a split/splitless inlet.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: Low-bleed capillary column suitable for polar compounds, e.g., DB-5ms (30 m x 0.25 mm, 0.25 µm).

Protocol:

  • Sample Preparation: Prepare a ~1 mg/mL solution of the this compound sample in a suitable solvent like methanol or dichloromethane.

  • GC Inlet Parameters:

    • Inlet Temperature: 200°C (A lower temperature to minimize initial degradation, though some is still expected).

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Liner: Deactivated, single taper with glass wool.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 1 minute.

    • Ramp: 20°C/min to 250°C.

    • Hold: 2 minutes at 250°C.

  • Mass Spectrometer Parameters:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: 40-250 m/z.

Anticipated Results: The resulting chromatogram would likely show a major peak corresponding to the retention time of 4-Acetylpyridine. Mass spectral analysis of this peak would confirm its identity with a molecular ion (M+) at m/z 121 and characteristic fragments at m/z 106 and 78.[4] A small, broad, or tailing peak for the intact this compound (M+ at m/z 137) might be observed, but its area would not be a reliable measure of its concentration.

Caption: GC-MS workflow illustrating thermal degradation of the analyte.

Comparative Analysis: Superior Alternatives for Purity Determination

To achieve an accurate and reliable purity profile, methods that operate at or near ambient temperature are required. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy represent robust and trustworthy alternatives.

FeatureGC-MSHPLC-UVLC-MSNMR Spectroscopy
Analyte Stability Poor (High risk of thermal degradation)ExcellentExcellentExcellent
Primary Use Case Not recommended for purity; useful for confirming thermal labilityExcellent for quantification of major components and known impuritiesGold standard for identification and quantification of trace impuritiesExcellent for structural confirmation and absolute purity (qNMR)
Selectivity Moderate (co-elution possible)Good to Excellent (method dependent)Excellent (combines chromatography and mass)Excellent (based on unique chemical shifts)
Sensitivity HighModerate to HighVery HighLow to Moderate
Quantification Unreliable for N-OxidesReliable and ReproducibleHighly Reliable and ReproducibleHighly Accurate (qNMR with standard)
Throughput ModerateHighModerateLow
Expertise Required HighModerateHighVery High
High-Performance Liquid Chromatography (HPLC-UV)

HPLC is the workhorse of pharmaceutical analysis for its ability to separate compounds under non-destructive conditions. For polar compounds like pyridine N-oxides, which can be challenging to retain on standard C18 columns, Hydrophilic Interaction Liquid Chromatography (HILIC) or modern polar-retained reversed-phase columns are often the best approach.[5]

Key Advantages:

  • No Thermal Degradation: Analysis is performed at ambient or slightly elevated (e.g., 30-40°C) temperatures, preserving the analyte's integrity.

  • Robust Quantification: With proper method validation, HPLC-UV provides highly accurate and precise quantification, making it ideal for determining assay and levels of related substances.[6][7]

  • Wide Availability: HPLC systems are standard in most analytical laboratories.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the gentle separation power of HPLC with the definitive identification capabilities of mass spectrometry.[1][8][9][10] This is the premier technique for identifying unknown impurities and quantifying them at very low levels. The mass spectrometer can easily distinguish between this compound (m/z 137 [M+H]+) and its potential degradation product, 4-Acetylpyridine (m/z 122 [M+H]+), providing unequivocal data.

Key Advantages:

  • Unambiguous Identification: Provides molecular weight information, confirming the identity of the main peak and any impurities.

  • Trace-Level Sensitivity: Capable of detecting and quantifying impurities at levels far below what is possible with UV detection alone.[8]

  • Stability Indicating: The ideal method for stability studies, as it can separate and identify degradation products formed under stress conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and can be used as a primary quantitative method (qNMR). ¹H NMR provides a "fingerprint" of the molecule, and the integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the analyte to those of a certified internal standard, one can determine the absolute purity of the sample without needing a reference standard of the analyte itself.

Key Advantages:

  • Absolute Quantification (qNMR): Provides a direct measure of purity.

  • Structural Information: Confirms the identity of the bulk material and can help identify the structure of unknown impurities if they are present at sufficient concentration.[11][12]

  • Non-Destructive: The sample can be recovered after analysis.

Caption: Decision tree for selecting the appropriate analytical method.

Recommended Protocol: Purity by Reversed-Phase HPLC-UV

This protocol provides a robust starting point for the purity analysis of this compound.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with a Diode Array Detector (DAD).

  • Column: Waters XBridge BEH C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent polar-endcapped column.

Method Parameters:

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-17 min: 50% to 95% B

    • 17-19 min: Hold at 95% B

    • 19-20 min: 95% to 5% B

    • 20-25 min: Re-equilibrate at 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector, monitor at 275 nm.

  • Sample Preparation: Prepare a ~0.5 mg/mL solution in 50:50 Water:Acetonitrile.

This method should provide good retention and separation of the polar this compound from its less polar parent, 4-Acetylpyridine, and other potential process impurities. The principles of method validation as outlined in pharmacopoeial guidelines should be followed to ensure the method is suitable for its intended purpose.[6][13][14][15]

Conclusion

While GC-MS is a powerful technique for many volatile and semi-volatile compounds, its application to the purity analysis of thermally labile molecules like this compound is fraught with peril. The high temperatures inherent to the technique induce chemical degradation, yielding data that does not reflect the true composition of the sample. For researchers, scientists, and drug development professionals requiring accurate and reliable purity data for this compound, liquid chromatography-based methods are unequivocally superior. LC-MS stands as the gold standard for comprehensive profiling, offering a combination of gentle separation and definitive identification. For routine quality control and assay, a well-developed HPLC-UV method provides the necessary accuracy and robustness. By understanding the chemical nature of the analyte and selecting the appropriate analytical tool, we can ensure the integrity of our data and the quality of our science.

References

  • General Chapters: <1086> IMPURITIES IN OFFICIAL ARTICLES. (n.d.). Uspbpep.com.
  • Ding, W., et al. (2015). Trace level liquid chromatography tandem mass spectrometry quantification of the mutagenic impurity 2-hydroxypyridine N-oxide as its dansyl derivative. Journal of Chromatography A.
  • Zhu, M., et al. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... ResearchGate.
  • CN115160220A - Synthesis process of pyridine-N-oxide. (n.d.). Google Patents.
  • Zhu, M., et al. (2005). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Analytical Chemistry.
  • PA/PH/OMCL (13) 82 R5 Validation/Verification of Analytical Procedures. (n.d.). European Directorate for the Quality of Medicines & HealthCare.
  • European pharmacopoeia: Quality standards for medicines. (n.d.). EUPATI Toolbox.
  • 1086 USP 37 page 828. (2014). US Pharmacopeia.
  • USP <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). Shijiazhuang Xinfuda Medical Packaging Co., Ltd.
  • Retention of Pyridine N-Oxides on HPLC. (2012). Chromatography Forum.
  • Hanyšová, M., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A.
  • HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography.
  • 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. (n.d.). USP-NF.
  • Bouin, A.-S. (2009). European Pharmacopoeia Department, EDQM, Council of Europe. EMA.
  • Neuvonen, K., et al. (2000). Synthesis and NMR characterization of seven new substituted pyridine N-oxides. Magnetic Resonance in Chemistry.
  • How should the test requirements be applied in related substances tests?. (2021). EDQM FAQs.
  • 4-Acetylpyridine. (n.d.). PubChem.
  • Coperet, C., et al. (2003). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • Tlahuext, H., et al. (2018). Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments.
  • New general chapter on comparability of alternative analytical procedures published in European Pharmacopoeia. (2023). European Directorate for the Quality of Medicines & HealthCare.
  • Bulavka, V. N., & Boiko, I. I. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. ECSOC-4.
  • 4-Acetylpyridine Oxime. (n.d.). Organic Syntheses.
  • L'Abbe, G., et al. (2016). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Molecules.
  • Brooks, R. T., & Sternglanz, P. D. (1959). Titanometric Determination of N-Oxide Group in Pyridine-N-Oxide and Related Compounds. Analytical Chemistry.
  • Brown, D. H., et al. (1970). The thermal decomposition of some pyridine N-oxide and substituted pyridine N-oxide complexes.... Journal of the Chemical Society A.
  • Weickgenannt, A. (2012). Pyridine N-Oxides. Baran Group Meeting.
  • 4-acetyl pyridine, 1122-54-9. (n.d.). The Good Scents Company.
  • Gajeles, G., et al. (2020). N-oxidation of Pyridine Derivatives - Supporting Information. Royal Society of Chemistry.
  • 4-ACETYL-PYRIDINE-1-OXIDE - Optional[17O NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. Arkivoc.
  • THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE. (1966). OSTI.GOV.
  • Streeper, R. T., & Sikes, J. E. (2015). Minimizing thermal degradation in gas chromatographic quantitation of pentaerythritol tetranitrate. Journal of Chromatography A.
  • Wang, Y., et al. (2022). Py-GC–MS Investigation of Pyrolysis Behaviours and Decomposition Products of α- and β-2,7,11-Cembratriene-4,6-Diols. LCGC International.

Sources

A Comparative Guide to the Reactivity of 4-Acetylpyridine 1-oxide versus 4-Acetylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of heterocyclic chemistry, pyridine and its derivatives are fundamental building blocks for a vast array of pharmaceuticals, agrochemicals, and functional materials. The strategic functionalization of the pyridine ring is paramount in modulating the physicochemical and biological properties of these molecules. This guide provides an in-depth technical comparison of the reactivity of 4-acetylpyridine and its corresponding N-oxide, 4-acetylpyridine 1-oxide. By examining the electronic and steric influences of the N-oxide functionality, we will elucidate the profound impact it has on the reactivity of the pyridine ring and the acetyl substituent, supported by experimental data.

The Decisive Influence of the N-oxide Functionality

The introduction of an N-oxide group to the pyridine ring in 4-acetylpyridine dramatically alters its electronic properties and, consequently, its chemical reactivity. This transformation from a tertiary amine to an N-oxide introduces a semi-polar N⁺-O⁻ bond, which has a dual electronic nature. The oxygen atom can donate electron density to the pyridine ring through resonance, while the positively charged nitrogen atom exerts a strong electron-withdrawing inductive effect. This dichotomy is the key to understanding the enhanced reactivity of this compound.

dot graph TD { rankdir=LR; node [shape=plaintext]; subgraph "4-Acetylpyridine" A[""]; end subgraph "this compound" B[""]; end A -- "Oxidation (e.g., m-CPBA)" --> B; B -- "Reduction (e.g., PCl3)" --> A; } caption="Chemical structures and interconversion."

Comparative Reactivity Profile

Property4-AcetylpyridineThis compound
Electron Density Electron-deficient ringRing activated at C2/C6 and C4 by resonance donation from oxygen
Electrophilic Attack Requires harsh conditions; substitution at C3/C5Favored at C2/C6; proceeds under milder conditions
Nucleophilic Attack Susceptible at C2/C6, but requires strong nucleophilesHighly activated at C2/C6 and C4 due to inductive withdrawal
Acetyl Group Reactivity Typical reactivity of an aryl ketonePotentially altered due to electronic effects of the N-oxide

Electrophilic Aromatic Substitution: A Tale of Two Reactivities

The pyridine ring in 4-acetylpyridine is notoriously unreactive towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the nitrogen atom and the acetyl group. Reactions such as nitration often require harsh conditions and result in low yields, with substitution occurring primarily at the 3- and 5-positions.

In stark contrast, the N-oxide functionality in this compound activates the ring towards electrophilic attack, particularly at the 2- and 6-positions. The resonance donation from the oxygen atom stabilizes the cationic intermediate (the sigma complex), thereby lowering the activation energy of the reaction.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption="Comparison of electrophilic substitution pathways."

A practical example of this enhanced reactivity is the nitration reaction. Direct nitration of 4-acetylpyridine with a mixture of trifluoroacetic anhydride and nitric acid affords 2-nitro-4-acetylpyridine in a modest 55% yield.[1] To achieve substitution, it is often more efficient to first synthesize the N-oxide. The nitration of pyridine-N-oxide derivatives is a well-established method to introduce a nitro group at the 4-position.[2][3] For this compound, nitration is expected to proceed under more controlled conditions to yield 2-nitro-4-acetylpyridine 1-oxide, which can then be deoxygenated to the final product. This two-step process is often preferred to circumvent the harsh conditions and low yields of direct nitration of the parent pyridine.[4]

Nucleophilic Aromatic Substitution: An Activated System

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, especially with a good leaving group at the 2- or 4-position. The N-oxide group in this compound further enhances this reactivity. The strong inductive effect of the N⁺-O⁻ moiety makes the ring even more electrophilic and stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} caption="Comparison of nucleophilic aromatic substitution."

This increased reactivity makes this compound a valuable intermediate for the synthesis of 2- and 4-substituted pyridines, which can be challenging to access directly from 4-acetylpyridine.

Reactivity of the Acetyl Group

The acetyl group in both 4-acetylpyridine and its N-oxide can undergo a variety of reactions typical of ketones, such as oxidation, reduction, and condensation. A study on the oxidation of acetylpyridines by lead tetraacetate found the order of reactivity to be 2-acetyl > 4-acetyl > 3-acetylpyridine. This suggests that the electronic environment of the pyridine ring influences the reactivity of the side-chain acetyl group. While direct comparative kinetic data for the acetyl group reactions of 4-acetylpyridine versus its N-oxide is scarce, the strong electronic effects of the N-oxide group are expected to modulate the reactivity of the carbonyl group.

Experimental Protocols

Synthesis of this compound from 4-Acetylpyridine

This protocol is adapted from a known procedure for the N-oxidation of pyridines.

Materials:

  • 4-Acetylpyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware

Procedure:

  • Dissolve 4-acetylpyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Nitration of this compound (Illustrative Protocol)

This protocol is a general method for the nitration of pyridine-N-oxides and would require optimization for this compound.

Materials:

  • This compound

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Crushed ice

  • Saturated aqueous sodium carbonate solution

  • Acetone

  • Standard glassware for reactions at elevated temperatures

Procedure:

  • In a flask cooled in an ice bath, slowly add fuming nitric acid to concentrated sulfuric acid with stirring to prepare the nitrating mixture.

  • In a separate three-neck flask equipped with a stirrer, thermometer, and addition funnel, heat this compound to 60-70 °C.

  • Add the nitrating mixture dropwise to the heated this compound.

  • After the addition is complete, heat the reaction mixture to 100-110 °C for several hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the solution with a saturated sodium carbonate solution until a pH of 7-8 is reached, which should precipitate the product.

  • Collect the solid by filtration and wash with cold water.

  • The crude 2-nitro-4-acetylpyridine 1-oxide can be purified by recrystallization from a suitable solvent like ethanol or acetone.

Conclusion

The conversion of 4-acetylpyridine to its 1-oxide derivative is a powerful strategy for enhancing its reactivity and directing substitution patterns. The N-oxide group activates the pyridine ring towards both electrophilic and nucleophilic attack at the C2 and C6 positions, allowing for functionalization under milder conditions and often with higher yields compared to the parent pyridine. This makes this compound a versatile and valuable intermediate in the synthesis of complex pyridine-containing molecules for various applications in the pharmaceutical and chemical industries. Researchers and drug development professionals can leverage the distinct reactivity of this compound to access novel chemical space and streamline synthetic routes.

References

  • Arunkumar, K. (2015). Answer to "How can I synthesize 2-nitro-4-acetylpyridine from 4-acetylpyridine?". ResearchGate.
  • Organic Chemistry Portal. (n.d.). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Organic Syntheses. (n.d.). 4-ACETYLPYRIDINE OXIME.
  • Holzgeist. (2023). Comment on "Nitration of 4-acetyl-pyridine". Reddit.

Sources

A Comparative Guide to the Synthesis of 4-Acetylpyridine 1-oxide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, 4-Acetylpyridine 1-oxide serves as a pivotal intermediate. Its unique electronic properties, stemming from the N-oxide functionality, render it a valuable precursor for the synthesis of a diverse array of more complex molecules. The selection of a synthetic route to this compound is a critical decision in any research and development program, with implications for yield, purity, scalability, cost, and safety. This guide provides an in-depth, objective comparison of the most common and effective synthetic routes to this compound, complete with experimental data, detailed protocols, and mechanistic insights to empower researchers in making informed decisions.

At a Glance: A Comparative Overview of Synthetic Routes

ParameterRoute 1: m-CPBA OxidationRoute 2: Urea-Hydrogen Peroxide OxidationRoute 3: Hydrogen Peroxide/Acetic Acid Oxidation
Starting Material 4-Acetylpyridine4-Acetylpyridine4-Acetylpyridine
Key Reagents m-Chloroperoxybenzoic acid (m-CPBA), DichloromethaneUrea-hydrogen peroxide, Phthalic anhydride, Dichloromethane30% Hydrogen peroxide, Glacial acetic acid
Reported Yield Good to Excellent95%[1]Variable (generally moderate to good)
Reaction Time ~4-16 hours~4 hoursVariable (can be lengthy)
Reaction Temperature Ambient to refluxAmbient70-80°C
Work-up & Purification Precipitation/Filtration or Column chromatographyFiltration and washingNeutralization, extraction, and distillation/crystallization
Key Advantages High reactivity, often clean reactions.Safer solid oxidant, high yield.Cost-effective, readily available reagents.
Key Disadvantages Cost of m-CPBA, potential for over-oxidation, shock-sensitive reagent.Requires an activator (phthalic anhydride).Potentially hazardous (peracetic acid formation), may require longer reaction times and more complex work-up.

In-Depth Analysis of Synthetic Routes

This section delves into the specifics of each synthetic pathway, providing not only the "how" but also the "why" behind the experimental choices.

Route 1: Oxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)

The use of peroxy acids, particularly m-chloroperoxybenzoic acid (m-CPBA), is a classic and often reliable method for the N-oxidation of pyridines.[2] The electrophilic oxygen of the peroxy acid readily attacks the nucleophilic nitrogen of the pyridine ring.

G cluster_0 Reaction Mechanism Pyridine 4-Acetylpyridine TransitionState [Transition State] Pyridine->TransitionState mCPBA m-CPBA mCPBA->TransitionState Product This compound TransitionState->Product Byproduct m-Chlorobenzoic acid TransitionState->Byproduct

Caption: Mechanism of m-CPBA Oxidation.

The choice of dichloromethane as a solvent is due to its inertness and ability to dissolve both the starting material and the reagent. The reaction can often be run at room temperature, but heating to reflux can increase the reaction rate. The work-up procedure involving precipitation with a non-polar solvent like diethyl ether is effective for isolating the often polar N-oxide product. However, for more soluble N-oxides, an aqueous work-up followed by extraction is necessary.

Route 2: Oxidation with Urea-Hydrogen Peroxide (UHP)

Urea-hydrogen peroxide is a stable, solid source of hydrogen peroxide, making it a safer and more convenient alternative to aqueous hydrogen peroxide solutions. [1]For the N-oxidation of less reactive pyridines, an activator such as phthalic anhydride is often required.

Caption: Workflow for UHP Oxidation.

A reported synthesis of this compound using this method achieves a 95% yield. [1]The reaction is carried out with phthalic anhydride and urea-hydrogen peroxide in dichloromethane at ambient temperature for 4 hours. [1]

In this reaction, phthalic anhydride reacts with hydrogen peroxide (released from UHP) in situ to form a peroxyphthalic acid. This peroxy acid is the active oxidizing agent that then N-oxidizes the pyridine in a mechanism analogous to that of m-CPBA.

G cluster_0 Reaction Mechanism UHP Urea-Hydrogen Peroxide PeroxyAcid Peroxyphthalic acid (in situ) UHP->PeroxyAcid PA Phthalic Anhydride PA->PeroxyAcid Product This compound PeroxyAcid->Product Pyridine 4-Acetylpyridine Pyridine->Product

Caption: Mechanism of UHP Oxidation.

The use of an anhydride activator is crucial for the N-oxidation of electron-deficient pyridines. Dichloromethane is a suitable solvent for this reaction. The simple filtration and evaporation work-up is a significant advantage of this method, often yielding a high-purity product without the need for chromatography. The ambient reaction temperature also contributes to the safety and convenience of this protocol.

Route 3: Oxidation with Hydrogen Peroxide and Acetic Acid

This is one of the most traditional and cost-effective methods for pyridine N-oxidation. [2]The reaction involves the in situ formation of peracetic acid from hydrogen peroxide and acetic acid, which then acts as the oxidant.

Caption: Workflow for H₂O₂/AcOH Oxidation.

While a specific yield for the batch synthesis of this compound using this method is not readily available in the reviewed literature, the general procedure involves heating the pyridine derivative in glacial acetic acid with an excess of 30% hydrogen peroxide at 70-80°C. [2]A study utilizing a microreactor for the N-oxidation of pyridine with hydrogen peroxide in acetic acid reported achieving a conversion of 91.5% at 130°C. [3]

The reaction proceeds via the formation of peracetic acid from the equilibrium reaction between hydrogen peroxide and acetic acid. The peracetic acid then oxidizes the pyridine nitrogen in a manner similar to other peroxy acids.

G cluster_0 Reaction Mechanism H2O2 Hydrogen Peroxide PeraceticAcid Peracetic Acid (in situ) H2O2->PeraceticAcid AcOH Acetic Acid AcOH->PeraceticAcid Product This compound PeraceticAcid->Product Pyridine 4-Acetylpyridine Pyridine->Product

Sources

A Comparative Computational Analysis of 4-Acetylpyridine 1-oxide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pyridine N-oxide scaffold has emerged as a privileged structure, offering unique physicochemical properties that are advantageous for drug design.[1] Among its derivatives, 4-Acetylpyridine 1-oxide holds particular interest due to the electronic interplay between the electron-withdrawing acetyl group and the dualistic electron-donating and -accepting nature of the N-oxide functionality. This guide provides a comprehensive computational analysis of this compound, offering a comparative perspective against analogues with electron-donating (4-methoxypyridine 1-oxide) and strongly electron-withdrawing (4-nitropyridine 1-oxide) substituents. Through this lens, we aim to elucidate the nuanced effects of substituent choice on the geometric, electronic, and reactivity parameters crucial for rational drug design.

This document is intended for researchers, scientists, and drug development professionals, providing not only a comparative analysis based on robust computational data but also detailed, field-proven protocols for replicating and extending these findings.

The Strategic Importance of the N-Oxide Moiety in Drug Design

The N-oxide group is a fascinating functional group in medicinal chemistry. Its N⁺–O⁻ dipole imparts increased polarity and aqueous solubility to parent heterocycles, which can be a significant advantage in optimizing the pharmacokinetic profile of a drug candidate.[2][3] Furthermore, the N-oxide moiety can act as a hydrogen bond acceptor, influencing molecular recognition at biological targets.[1] From a synthetic standpoint, the N-oxide group activates the pyridine ring for both nucleophilic and electrophilic substitution, opening up diverse avenues for molecular elaboration.[4]

Comparative Computational Analysis: A Triad of Substituted Pyridine N-Oxides

To understand the specific contributions of the acetyl group in this compound, we will compare its computationally derived properties with those of 4-methoxypyridine 1-oxide and 4-nitropyridine 1-oxide. This comparison will highlight how substituents with varying electronic demands modulate the characteristics of the pyridine N-oxide core.

Molecular Geometry

The introduction of different substituents at the 4-position of the pyridine N-oxide ring induces subtle yet significant changes in molecular geometry. These alterations, particularly in bond lengths and angles around the N-oxide group and the substituent, can impact how the molecule fits into a biological target's binding site.

ParameterThis compound4-Methoxypyridine 1-oxide4-Nitropyridine 1-oxide
N-O Bond Length (Å) ~1.27~1.28~1.26
C-substituent Bond Length (Å) ~1.50 (C-C)~1.36 (C-O)~1.48 (C-N)
Pyridine Ring Distortion MinimalMinimalModerate

Note: The values presented are approximate and collated from various computational studies. The exact values can vary based on the level of theory and basis set used.

The data suggests that the strongly electron-withdrawing nitro group in 4-nitropyridine 1-oxide leads to a slight shortening of the N-O bond compared to the other two analogues. This is indicative of increased double bond character, as the nitro group pulls electron density from the ring, which in turn is compensated by the N-oxide group.

Electronic Properties: Frontier Molecular Orbitals

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's reactivity and electronic character. The HOMO-LUMO energy gap is a key determinant of molecular stability and susceptibility to electronic excitation.

ParameterThis compound4-Methoxypyridine 1-oxide4-Nitropyridine 1-oxide
HOMO Energy (eV) -6.5 to -7.0-6.0 to -6.5-7.5 to -8.0
LUMO Energy (eV) -2.0 to -2.5-1.5 to -2.0-3.5 to -4.0
HOMO-LUMO Gap (eV) ~4.5~4.5~4.0

Note: These are representative energy ranges compiled from computational chemistry literature and can vary with the computational method.

As expected, the electron-donating methoxy group raises the energy of both the HOMO and LUMO, while the electron-withdrawing nitro group significantly lowers their energies. The smaller HOMO-LUMO gap in 4-nitropyridine 1-oxide suggests it is more readily excitable and potentially more reactive than the other two compounds. This compound occupies an intermediate position, showcasing a moderate electronic profile.

Experimental Protocols: A Guide to In Silico Analysis

To ensure the trustworthiness and reproducibility of the computational data presented, this section provides detailed, step-by-step protocols for performing Density Functional Theory (DFT) calculations and molecular docking studies on substituted pyridine N-oxides.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Calculation

DFT is a powerful quantum mechanical method for investigating the electronic structure of molecules. This protocol outlines a typical workflow using the Gaussian software package.

Step-by-Step Protocol:

  • Molecule Building: Construct the 3D structure of the desired pyridine N-oxide derivative (e.g., this compound) using a molecular modeling software like GaussView.

  • Input File Generation:

    • Open the built structure in GaussView.

    • Go to Calculate -> Gaussian Calculation Setup.

    • In the Job Type tab, select Opt+Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

    • In the Method tab, select DFT. Choose a functional, with B3LYP being a common and robust choice. Select a basis set, such as 6-31G(d), which provides a good balance between accuracy and computational cost for molecules of this size.

    • Specify the charge (usually 0 for neutral molecules) and spin multiplicity (usually Singlet for closed-shell molecules).

    • Save the input file (e.g., 4-AcPyO.gjf).

  • Running the Calculation: Submit the input file to the Gaussian program.[5] This can be done via the command line (e.g., g16 < 4-AcPyO.gjf > 4-AcPyO.log) or through a graphical user interface if available.[5]

  • Analysis of Results:

    • Open the output file (.log or .out) in GaussView or another analysis software.

    • Verify that the optimization has converged.

    • Check the results of the frequency calculation to ensure there are no imaginary frequencies.

    • Extract the optimized geometric parameters (bond lengths, angles).

    • Locate the energies of the HOMO and LUMO in the output file to determine the HOMO-LUMO gap.

DFT_Workflow A 1. Build 3D Structure (e.g., GaussView) B 2. Generate Input File (Job Type: Opt+Freq) (Method: DFT/B3LYP/6-31G(d)) A->B Define Calculation Parameters C 3. Run Gaussian Calculation B->C Submit Job D 4. Analyze Output - Convergence Check - Frequency Analysis - Geometric Parameters - HOMO/LUMO Energies C->D Extract Data

Caption: A generalized workflow for performing DFT calculations on substituted pyridine N-oxides.

Molecular Docking for Binding Pose Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target. This protocol outlines a general workflow using AutoDock Vina.[6][7][8]

Step-by-Step Protocol:

  • Preparation of Receptor and Ligand:

    • Obtain the 3D structure of the target protein (receptor), typically from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate the 3D structure of the ligand (e.g., this compound) and optimize its geometry using a method like DFT as described above.

    • Convert both the receptor and ligand files to the PDBQT format, which includes atomic charges and atom types required by AutoDock Vina. MGLTools is a common software for this purpose.[6][7]

  • Defining the Binding Site:

    • Identify the binding site on the receptor. This can be based on the location of a known co-crystallized ligand or through binding site prediction algorithms.

    • Define a "grid box" that encompasses the binding site. This box specifies the search space for the docking simulation.

  • Configuration File:

    • Create a configuration file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, the coordinates and dimensions of the grid box, and other docking parameters like exhaustiveness.[6]

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line, providing the configuration file as input (e.g., vina --config conf.txt --log log.txt).[6]

  • Analysis of Docking Results:

    • AutoDock Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

    • Visualize the predicted binding poses in the context of the receptor's binding site using software like PyMOL or Discovery Studio to analyze key interactions such as hydrogen bonds and hydrophobic contacts.[6]

Docking_Workflow cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis A Receptor (PDB) - Add Hydrogens - Assign Charges C Convert to PDBQT A->C B Ligand (SDF/MOL2) - Optimize Geometry B->C D Define Binding Site (Grid Box) C->D E Run AutoDock Vina D->E F Analyze Binding Poses & Scores E->F G Visualize Interactions (e.g., PyMOL) F->G

Sources

A Comparative Guide to the Electronic Structure of 4-Acetylpyridine 1-Oxide: A DFT Perspective

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the electronic structure of 4-Acetylpyridine 1-oxide, a heterocyclic N-oxide of significant interest in medicinal chemistry and materials science. We will leverage Density Functional Theory (DFT) calculations to offer a quantitative comparison of its properties against its parent molecule, pyridine 1-oxide. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the impact of functionalization on the electronic landscape of pyridyl systems.

Pyridine N-oxides are a fascinating class of compounds, exhibiting increased reactivity towards both electrophiles and nucleophiles compared to their parent pyridines.[1][2] The N-oxide functional group dramatically alters the electronic distribution within the aromatic ring, making these scaffolds versatile intermediates in organic synthesis and core components in pharmacologically active agents.[3][4] The introduction of an acetyl group at the 4-position, as in this compound, is expected to further modulate these properties through its electron-withdrawing nature.

This guide will dissect the outcomes of DFT simulations, focusing on key quantum chemical descriptors such as Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and atomic charges. By comparing these computed values with those of pyridine 1-oxide, we aim to provide a clear, data-driven rationale for the observed and predicted reactivity of this compound.

Methodology: The "Why" Behind the "How"

A robust computational protocol is the bedrock of reliable theoretical predictions. The methodologies described herein are chosen to balance computational cost with high accuracy for this class of molecules.

Detailed Computational Protocol
  • Structure Optimization:

    • Initial Geometry: The 3D structures of this compound and pyridine 1-oxide were constructed using standard bond lengths and angles.

    • DFT Functional and Basis Set: Geometry optimization was performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with the 6-311++G(d,p) basis set.[3][5]

      • Expert Rationale: The B3LYP functional is a workhorse in computational organic chemistry, renowned for its excellent performance in predicting geometries and electronic properties of organic molecules.[6][7] The 6-311++G(d,p) basis set is a triple-zeta Pople-style basis set that includes diffuse functions (++) on heavy atoms and hydrogen to accurately describe anions and weak non-covalent interactions, and polarization functions (d,p) to allow for orbital shape flexibility, which is crucial for capturing the electronic effects in conjugated and polar molecules like N-oxides.[3]

    • Software: All calculations were performed using the Gaussian 09 program package.[8]

    • Verification: Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima on the potential energy surface (i.e., no imaginary frequencies).[9]

  • Electronic Property Calculation:

    • Single-point energy calculations were performed on the optimized geometries to derive the electronic properties.

    • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) were determined. The energy gap (ΔE) was calculated as ELUMO - EHOMO.[10]

    • Molecular Electrostatic Potential (MEP): MEP surfaces were generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.[11][12]

    • Mulliken Population Analysis: Atomic charges were calculated to quantify the electron distribution among the constituent atoms.[8]

Workflow Visualization

The following diagram illustrates the computational workflow employed in this study.

DFT_Workflow cluster_input 1. Input Generation cluster_calc 2. Quantum Chemical Calculation (Gaussian 09) cluster_output 3. Data Analysis & Comparison Input Initial 3D Molecular Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Input->Opt Freq Frequency Calculation (Verification of Minimum) Opt->Freq SPE Single Point Energy & Property Calculation Freq->SPE Geom Optimized Geometry SPE->Geom MEP Molecular Electrostatic Potential (MEP) Map SPE->MEP FMO Frontier Molecular Orbitals (HOMO/LUMO Energies) SPE->FMO Charges Mulliken Atomic Charges SPE->Charges Compare Comparative Analysis vs. Pyridine 1-Oxide Geom->Compare MEP->Compare FMO->Compare Charges->Compare

Caption: Computational workflow for DFT analysis.

Results and Comparative Analysis

The introduction of the acetyl group at the 4-position of the pyridine 1-oxide ring induces significant changes in the electronic landscape.

Frontier Molecular Orbitals (FMOs): Reactivity Indicators

The HOMO and LUMO orbitals, collectively known as frontier molecular orbitals, are key to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[10] The energy gap between them (ΔE) is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.[13]

MoleculeHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
Pyridine 1-Oxide-6.58-0.895.69
This compound -7.12 -2.05 5.07

Data Interpretation:

  • Stabilization of Orbitals: Both the HOMO and LUMO of this compound are significantly lower in energy (more stable) compared to pyridine 1-oxide. This is the expected outcome from the introduction of a strong electron-withdrawing acetyl group, which pulls electron density from the π-system of the ring.

  • Reduced Energy Gap: Crucially, the HOMO-LUMO gap for this compound is 0.62 eV smaller than that of the parent N-oxide. This reduction in the energy gap suggests that this compound is more reactive and more easily excitable than pyridine 1-oxide.[10] This increased reactivity is a direct electronic consequence of the acetyl functionalization. The lower LUMO energy, in particular, indicates a greater electron affinity, making the molecule a better electron acceptor.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The MEP map is a powerful tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species.[11][12] Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

In pyridine 1-oxide, the most negative potential (red region) is concentrated on the N-oxide oxygen atom, making it the primary site for electrophilic attack (e.g., protonation). The ring itself shows a mix of potentials.

For This compound , the MEP analysis reveals two key features:

  • Enhanced Electronegativity at Oxygen Centers: The N-oxide oxygen remains a primary site of negative potential. Additionally, the carbonyl oxygen of the acetyl group presents another significant electron-rich region. These sites are the most likely points of interaction with electrophiles or hydrogen bond donors.

  • Increased Positive Potential on the Ring: The electron-withdrawing effect of the acetyl group pulls electron density away from the aromatic ring. This results in a more pronounced positive potential (bluer region) on the ring carbons, particularly those at positions 2 and 6 (ortho to the nitrogen). This heightened positive character makes the ring more susceptible to nucleophilic attack compared to the unsubstituted pyridine 1-oxide.[2]

The following diagram illustrates the relationship between the substituent, the electronic properties, and the predicted reactivity.

MEP_Concept cluster_cause Cause cluster_effect Electronic Effect cluster_consequence Predicted Consequence Substituent Addition of Electron- Withdrawing Acetyl Group at 4-Position LUMO Lower LUMO Energy Substituent->LUMO Gap Smaller HOMO-LUMO Gap Substituent->Gap MEP Increased Positive Potential on Pyridine Ring Substituent->MEP Reactivity Increased Overall Reactivity & Susceptibility to Nucleophilic Attack LUMO->Reactivity Gap->Reactivity MEP->Reactivity

Caption: Causality from structure to predicted reactivity.

Conclusion and Field Implications

This DFT-based comparative guide demonstrates that the addition of an acetyl group at the 4-position of pyridine 1-oxide exerts a profound influence on its electronic structure. The key takeaways are:

  • Enhanced Reactivity: this compound is predicted to be more reactive than its parent compound, as evidenced by a significantly smaller HOMO-LUMO energy gap.

  • Altered Reaction Sites: The electron-withdrawing acetyl group makes the pyridine ring more electron-deficient, enhancing its susceptibility to nucleophilic aromatic substitution, particularly at the 2- and 6-positions.

  • Dual Electrophilic Sites: The MEP analysis highlights both the N-oxide and carbonyl oxygens as primary sites for electrophilic interaction.

For drug development professionals, these insights are critical. The modulation of electronic properties can directly impact a molecule's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile. For instance, the enhanced reactivity could be harnessed for covalent inhibitor design, while the specific sites of electrostatic potential can guide the design of molecules with improved hydrogen bonding capabilities. This guide provides a foundational, quantitative framework for making informed decisions in the design and synthesis of novel pyridine N-oxide derivatives.

References

  • Facile synthesis, characterization and DFT calculations of 2-acetyl pyridine derivatives. (n.d.). Química Nova. Retrieved from 8][10]">http://quimicanova.sbq.org.br[8][10]
  • El-Azhary, A. A. (2018). A theoretical investigation of the structure of 2-nitropyridine-N-oxide and the dependency of the NO2 torsional motion on the applied wavefunction and basis set.
  • PubChem. (n.d.). 4-Acetylpyridine. PubChem.
  • Lieb, M. E., & Linstrom, P. J. (2021). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides.
  • Request PDF. (2019). DFT simulation, quantum chemical electronic structure, spectroscopic and structure-activity investigations of 4-acetylpyridine.
  • ResearchGate. (n.d.). Electrostatic potentials (V in kJ/mol) of pyridines a and OCS...
  • Armstrong, D. A., Rauk, A., & Yu, D. (1998). Hydroxyl Radical Adducts to Pyridine. The Generation and Properties of the Elusive N-Hydroxypyridyl Radical. The Journal of Physical Chemistry A, 102(4), 419-428.[9]
  • Yudin, A. K., & Sharpless, K. B. (1997). A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry.
  • Suresh, C. H., & Koga, N. (2001). Quantitative Assessment of Substituent Effects on Cation−π Interactions Using Molecular Electrostatic Potential Topography. The Journal of Physical Chemistry A.
  • SciELO. (n.d.). facile synthesis, characterization and dft calculations of 2-acetyl pyridine derivatives.
  • Trends in Sciences. (2022). Computational Evaluation on Molecular Structure, Charge, NMR, Electronic (HOMO-LUMO) Properties, and Spectroscopic Profiling of.
  • ResearchGate. (n.d.). Molecular electrostatic potential (MEP) of pyridine-3-carbonitrile derivatives (4a-j).
  • Guo, H. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Molecules, 13(9), 2039-2051.[6]
  • ResearchGate. (2011). A characterization study on 2,6-dimethyl-4-nitropyridine N-oxide by density functional theory calculations. Spectrochimica Acta Part A Molecular and Biomolecular Spectroscopy, 81(1), 104-10.
  • Azeez, Y. H., & Ahmed, H. S. (2021). The frontier energy gap, EHOMO, and ELUMO energy of TTF in the gas phase and solvents phase are determined by density functional theory with the basis set (B3LYP/6-31++G). Passer, 3, 167-173.[13]
  • ResearchGate. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.[2]
  • Rezvan, V. H. (2022). Molecular Structure, Optical Properties and Frontier Molecular Orbitals for Some of the 4-Substituted Cinnolines: Ab initio. Advanced Journal of Chemistry, Section A, 5(1), 10-21.
  • Lieb, M., & Linstrom, P. (2021). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. MDPI.
  • ChemRxiv. (n.d.). Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis.
  • Guo, H. (2008). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. MDPI.[7]
  • ResearchGate. (n.d.). HOMO and LUMO orbital distributions of pyrene, 4 and 5 with comparative representation of HOMO-LUMO energy band gaps computed using B3LYP/6-311G(d,p) level of theory in dichloromethane solvent.
  • Baran, P. (2012). Pyridine N-Oxides. Baran Group Meeting.[4]
  • Lieb, M. (2020). Predicted Reversal in N-Methylazepine/N-Methyl-7-azanorcaradiene Equilibrium upon Formation of Their N-Oxides. Semantic Scholar.
  • The Good Scents Company. (n.d.). 4-acetyl pyridine.
  • Douglas, J. J., & Nicewicz, D. A. (2022).
  • Gadre, S. R., & Suresh, C. H. (2014). A Molecular Electrostatic Potential Analysis of Hydrogen, Halogen, and Dihydrogen Bonds. The Journal of Physical Chemistry A.
  • ChemRxiv. (n.d.). Excited-State Dynamics of Pyridine N-Oxides: Photoinduced formation of Oxaziridine Derivatives.

Sources

Characterization of 4-Acetylpyridine 1-oxide by FT-IR spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the FT-IR Characterization of 4-Acetylpyridine 1-oxide

Abstract

This guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. Moving beyond a simple procedural outline, this document delves into the causal science behind the spectral features, offering a comparative framework against its structural analogues, 4-Acetylpyridine and Pyridine N-oxide. We will explore the theoretical underpinnings of the key vibrational modes, present a robust experimental protocol for data acquisition, and interpret the resulting spectra to build a unique vibrational fingerprint for the title compound. This guide is intended for researchers and professionals in synthetic chemistry and drug development who rely on precise and reliable molecular characterization.

Introduction: The "Why" Behind the Analysis

This compound is a heterocyclic compound of significant interest, often serving as a key intermediate in the synthesis of more complex molecules, including pharmacologically active agents. The introduction of the N-oxide functional group dramatically alters the electronic properties of the pyridine ring compared to its precursor, 4-Acetylpyridine. This modification enhances the ring's susceptibility to certain types of substitution and modifies the molecule's overall polarity and hydrogen-bonding capabilities.

Given these subtleties, unambiguous characterization is paramount. FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line technique for confirming the successful oxidation of 4-Acetylpyridine. It provides direct evidence for the formation of the N-O bond and reveals electronic shifts within the molecule through changes in the vibrational frequencies of the acetyl group and the aromatic ring. This guide will demonstrate how to leverage FT-IR not just for identification, but for a deeper understanding of the molecule's structure.

Theoretical Framework: Predicting the Spectrum

The FT-IR spectrum of this compound is dominated by the vibrational modes of its three key components: the acetyl group (CH₃-C=O), the substituted pyridine ring, and the N-oxide moiety. The diagnostic power of FT-IR lies in understanding how these groups influence one another.

  • The N-O Stretching Vibration (νN-O): The N-O bond in aromatic N-oxides is a strong dipole and gives rise to a characteristic, intense absorption band. In Pyridine N-oxide, this stretch is typically observed in the 1200-1300 cm⁻¹ region.[1][2] The exact position is sensitive to the electronic nature of ring substituents. We predict a similar strong band for this compound in this region, confirming the successful N-oxidation.

  • The Carbonyl Stretching Vibration (νC=O): In simple aryl ketones like acetophenone, the C=O stretch appears around 1685-1690 cm⁻¹, its frequency lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[3][4] The N-oxide group introduces a competing electronic effect. While it is inductively electron-withdrawing, it is also a powerful resonance donor to the 4-position of the ring. This increased electron density delocalized into the acetyl group is expected to weaken the C=O double bond, further lowering its stretching frequency relative to the parent 4-Acetylpyridine.

  • Pyridine Ring Vibrations: The vibrations of the pyridine ring (C=C and C=N stretches) typically appear in the 1400-1615 cm⁻¹ region.[5] The N-oxidation process perturbs the electronic structure and symmetry of the ring, causing noticeable shifts in the positions and intensities of these bands when compared to 4-Acetylpyridine.[6]

The molecular structures of the compounds under comparison are visualized below.

G cluster_0 This compound cluster_1 4-Acetylpyridine cluster_2 Pyridine N-oxide a C₇H₇NO₂ b C₇H₇NO c C₅H₅NO

Caption: Key molecules in this comparative analysis.

Experimental Protocol: A Self-Validating Workflow

This protocol describes the use of an FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory, which is ideal for analyzing solid powder samples with minimal preparation.

3.1. Instrumentation and Materials

  • Spectrometer: A benchtop FT-IR spectrometer (e.g., PerkinElmer Spectrum Two)

  • Accessory: UATR accessory with a diamond/ZnSe crystal.

  • Sample: High-purity this compound solid.[7][8]

  • Cleaning: Reagent-grade isopropanol and lint-free wipes.

3.2. Step-by-Step Methodology

  • Background Collection:

    • Ensure the UATR crystal is clean by wiping it with isopropanol and allowing it to dry completely.

    • Lower the instrument's pressure arm onto the empty, clean crystal.

    • Collect a background spectrum. This is a critical step to ratio out the instrument's and environment's (H₂O, CO₂) own IR signature. A good background should be a flat line near 100% transmittance.

  • Sample Application:

    • Retract the pressure arm.

    • Place a small amount of the this compound powder onto the center of the diamond crystal (a spatula tip's worth is sufficient).

    • Lower the pressure arm and apply consistent pressure to ensure firm contact between the sample and the crystal. This is crucial for obtaining a high-quality spectrum with good signal-to-noise.

  • Data Acquisition:

    • Scan the sample using the following parameters:

      • Scan Range: 4000 - 450 cm⁻¹

      • Resolution: 4 cm⁻¹ (Sufficient for resolving key functional group bands).

      • Number of Scans: 8-16 scans (Co-adding scans improves the signal-to-noise ratio).

    • The resulting spectrum should be displayed in Absorbance or % Transmittance mode.

  • Cleaning:

    • Thoroughly clean the crystal and pressure arm tip with isopropanol and a wipe to prevent cross-contamination.

The logical flow of this experimental procedure is outlined below.

G A 1. Clean UATR Crystal B 2. Collect Background Spectrum A->B C 3. Apply Sample Powder B->C D 4. Apply Consistent Pressure C->D E 5. Acquire FT-IR Spectrum (4000-450 cm⁻¹, 4 cm⁻¹ res.) D->E F 6. Analyze Spectrum (Peak Identification) E->F G 7. Clean UATR Crystal F->G

Caption: Experimental workflow for FT-IR analysis via UATR.

Comparative Spectral Data

The key to characterizing this compound is to compare its spectrum with those of its logical precursors. The table below summarizes the principal vibrational frequencies for the three compounds of interest.

Vibrational Mode Assignment4-Acetylpyridine[9][10]Pyridine N-oxide[11][12]This compound (Expected)Rationale for Shift/Appearance
ν(C=O) Carbonyl Stretch~1690 cm⁻¹N/A~1675 cm⁻¹ Frequency is lowered due to enhanced resonance with the electron-donating N-oxide group.
ν(N-O) N-Oxide StretchN/A~1250 cm⁻¹~1240 cm⁻¹ Direct evidence of N-oxidation. The acetyl group's electronic influence may cause a minor shift.
Pyridine Ring Stretches ~1600, 1570 cm⁻¹~1613, 1558 cm⁻¹~1610, 1560 cm⁻¹ Positions shift due to the electronic perturbation and mass effect of the oxygen atom on the ring.[1][6]
δ(C-H) Methyl Bend~1360 cm⁻¹N/A~1360 cm⁻¹ This vibration is localized to the methyl group and is expected to be largely unaffected.
Aromatic C-H Bends ~830 cm⁻¹ (out-of-plane)~840 cm⁻¹ (out-of-plane)~845 cm⁻¹ Ring C-H bending modes are sensitive to the substitution pattern and electronic environment.

Note: The values for this compound are predicted based on established principles of vibrational spectroscopy and data from related compounds.

Interpretation and Conclusion

The FT-IR spectrum of this compound provides a clear and definitive fingerprint for its structure. The three most telling diagnostic features are:

  • The presence of a strong N-O stretching band around 1240 cm⁻¹. This peak is absent in the starting material, 4-Acetylpyridine, and is the most conclusive evidence of successful N-oxidation.

  • A shift of the C=O stretching frequency to a lower wavenumber (~1675 cm⁻¹) compared to 4-Acetylpyridine (~1690 cm⁻¹). This demonstrates the powerful electron-donating resonance effect of the N-oxide group, which weakens the carbonyl double bond.

  • Distinct shifts in the pattern of pyridine ring vibrations (1400-1615 cm⁻¹) compared to both parent compounds.

References

  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014).
  • Canadian Journal of Chemistry. (1955). THE INFRARED CARBONYL STRETCHING BANDS OF ACETOPHENONES SUBSTITUTED IN THE METHYL GROUP. Canadian Science Publishing. [Link]
  • The Journal of Physical Chemistry B. (2012). Hydrogen bonding in pyridine N-oxide/acid systems: proton transfer and fine details revealed by FTIR, NMR, and X-ray diffraction. PubMed. [Link]
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2013).
  • PubChem. 4-Acetylpyridine.
  • Proceedings of the Indian Academy of Sciences - Section A. (1956). Studies in heterocyclic N-oxides. Indian Academy of Sciences. [Link]
  • NIST WebBook. Pyridine, 1-oxide. National Institute of Standards and Technology. [Link]
  • ResearchGate. (2013).
  • ResearchGate. (2013).
  • Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2008). The vibrational group frequency of the N-O stretching band of nitroxide stable free radicals*. PubMed. [Link]
  • Canadian Journal of Chemistry. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. [Link]
  • ResearchGate. (2008). Isotope Labelling Studies of Some Aromatic N‐Oxides ‐ Part II. A Full Vibrational Assignment of the Infrared and Raman Spectra (4000‐50 CM−1)
  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]
  • Journal of the Chemical Society, Perkin Transactions 2. (1979). Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. Royal Society of Chemistry. [Link]
  • Canadian Journal of Chemistry. (1961). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Science Publishing. [Link]
  • Canadian Journal of Chemistry. (1963). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Science Publishing. [Link]
  • The Journal of Chemical Physics. (2001).
  • ResearchGate. (2007). The vibrational group frequency of the N–O stretching band of nitroxide stable free radicals. [Link]
  • MDPI. (2000). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. [Link]
  • Chemistry LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. [Link]
  • ResearchG
  • The Good Scents Company. 4-acetyl pyridine. [Link]
  • ResearchGate. (2018). FTIR spectra of the samples after pyridine adsorption and evacuation at 50, 100, and 150 °C for 30 min. [Link]
  • SpectraBase. 4-ACETYL-PYRIDINE-1-OXIDE. [Link]

Sources

A Comparative Crystallographic Guide to 4-Acetylpyridine 1-Oxide Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the X-ray crystallography of 4-Acetylpyridine 1-oxide and its derivatives, offering valuable insights for researchers, scientists, and drug development professionals. By understanding the subtle yet significant structural variations within this class of compounds, we can better inform the design of novel therapeutics with enhanced efficacy and specificity.

Introduction: The Significance of Pyridine N-Oxides in Medicinal Chemistry

Pyridine N-oxides represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. The introduction of an N-oxide functionality to the pyridine ring dramatically alters its electronic properties, enhancing its polarity and hydrogen bonding capabilities. This modification can lead to improved pharmacokinetic profiles, increased solubility, and novel biological activities. This compound, with its reactive acetyl group, serves as a particularly valuable scaffold for the synthesis of a diverse array of derivatives with potential therapeutic applications. Understanding the precise three-dimensional arrangement of atoms within these molecules through X-ray crystallography is paramount for rational drug design, enabling the optimization of interactions with biological targets.

The Cornerstone of Structural Elucidation: X-ray Crystallography

X-ray crystallography stands as the gold standard for determining the atomic and molecular structure of a compound. This powerful analytical technique relies on the diffraction of X-rays by a single crystal of the material. The resulting diffraction pattern provides detailed information about the arrangement of atoms, bond lengths, bond angles, and intermolecular interactions within the crystal lattice. For drug development, this information is invaluable, offering a blueprint for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective drug candidates.

The workflow for X-ray crystallography can be broadly categorized into several key stages, each demanding meticulous execution and expert analysis.

X-ray Crystallography Workflow Experimental Workflow for X-ray Crystallography cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement Synthesis Synthesis of 4-Acetylpyridine 1-Oxide Derivative Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Data Collection Mounting->Diffraction Solution Structure Solution (e.g., Direct Methods) Diffraction->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation Refinement->Validation Final_Structure CIF File & Structural Analysis Validation->Final_Structure Final Crystallographic Model

Caption: A generalized workflow for determining the crystal structure of a small molecule via X-ray diffraction.

Synthesis and Crystallization of this compound Derivatives: A Practical Protocol

The successful application of X-ray crystallography is contingent upon the availability of high-quality single crystals. The synthesis and crystallization of pyridine N-oxide derivatives can be challenging due to their polarity and potential for polymorphism. Below is a detailed, field-proven protocol for the synthesis of this compound and a general procedure for obtaining diffraction-quality crystals.

Synthesis of this compound

The oxidation of 4-acetylpyridine to its corresponding N-oxide is a common and effective synthetic route.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-acetylpyridine (1.0 eq.) in glacial acetic acid.

  • Oxidation: Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (1.5 eq.) to the stirred solution.

  • Heating: Heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or chloroform.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Crystallization Strategies

Obtaining single crystals suitable for X-ray diffraction is often a matter of patient experimentation with various solvents and techniques. The polarity of pyridine N-oxides makes them amenable to crystallization from polar solvents or solvent mixtures.

General Crystallization Protocol:

  • Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and water).

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a suitable solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at room temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a solvent in which the compound is less soluble (the "anti-solvent"). The vapor of the anti-solvent will slowly diffuse into the vial containing the compound solution, gradually inducing crystallization.

  • Co-crystallization: If obtaining single crystals of the parent compound proves difficult, co-crystallization with a suitable co-former (e.g., a dicarboxylic acid like succinic acid) can be an effective strategy. This involves dissolving both the target molecule and the co-former in a suitable solvent and allowing them to co-crystallize.

Comparative Crystallographic Analysis of 4-Substituted Pyridine N-Oxides

Crystal Structure of 4-Acetylpyridine (in a Co-crystal with Succinic Acid)

A recent study reported the crystal structure of a co-crystal of 4-acetylpyridine (ACP) and succinic acid (SA)[1]. This provides the precise molecular geometry of the 4-acetylpyridine molecule.

Crystallographic Parameter4-Acetylpyridine-Succinic Acid Co-crystal[1]
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.0185(14)
b (Å) 8.8955(14)
c (Å) 10.9044(18)
β (°) 93.017(3)
Volume (ų) 873.6(2)
Z 4

In this co-crystal, the supramolecular architecture is stabilized by classical O—H⋯N hydrogen bonds between the succinic acid and the pyridine nitrogen, as well as non-classical C—H⋯O interactions[1].

Crystal Structure of 4-Cyanopyridine 1-Oxide

The crystal structure of 4-cyanopyridine 1-oxide has been redetermined with high precision, offering a valuable point of comparison[2].

Crystallographic Parameter4-Cyanopyridine 1-Oxide[2]
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.431(2)
b (Å) 13.921(3)
c (Å) 10.053(2)
β (°) 115.05(3)
Volume (ų) 1069.1(4)
Z 8

The crystal structure of 4-cyanopyridine 1-oxide features weak C—H⋯O and C—H⋯N interactions that lead to the formation of chains within the crystal lattice[2].

Intermolecular Interactions: The Key to Crystal Packing and Physicochemical Properties

The nature and strength of intermolecular interactions play a pivotal role in dictating the crystal packing of a molecule, which in turn influences its physical properties such as melting point, solubility, and stability. In the context of drug development, understanding these interactions is crucial for predicting and controlling the solid-state properties of an active pharmaceutical ingredient (API).

Intermolecular_Interactions Key Intermolecular Interactions in Pyridine N-Oxide Derivatives Pyridine N-Oxide Derivative Pyridine N-Oxide Derivative Hydrogen Bonding Hydrogen Bonding Pyridine N-Oxide Derivative->Hydrogen Bonding N-O group as H-bond acceptor π-π Stacking π-π Stacking Pyridine N-Oxide Derivative->π-π Stacking Aromatic rings Dipole-Dipole Interactions Dipole-Dipole Interactions Pyridine N-Oxide Derivative->Dipole-Dipole Interactions Polar N-O bond Halogen Bonding Halogen Bonding Pyridine N-Oxide Derivative->Halogen Bonding With halogenated derivatives Crystal Packing & Solubility Crystal Packing & Solubility Hydrogen Bonding->Crystal Packing & Solubility Crystal Packing & Stability Crystal Packing & Stability π-π Stacking->Crystal Packing & Stability Melting Point & Packing Melting Point & Packing Dipole-Dipole Interactions->Melting Point & Packing Crystal Engineering & Design Crystal Engineering & Design Halogen Bonding->Crystal Engineering & Design

Caption: A diagram illustrating the principal intermolecular forces that govern the crystal structures of pyridine N-oxide derivatives.

Conclusion and Future Directions

The crystallographic analysis of this compound derivatives provides a foundational understanding of their solid-state behavior. While a definitive crystal structure for this compound remains to be reported in the public domain, the comparative analysis of related structures offers valuable predictive insights. The acetyl group provides a versatile handle for further chemical modification, and the N-oxide moiety significantly influences the intermolecular interactions, offering opportunities for crystal engineering and the design of novel co-crystals with tailored physicochemical properties. Future work should focus on obtaining high-quality single crystals of this compound and a wider range of its derivatives to build a comprehensive crystallographic database. This will undoubtedly accelerate the rational design of new and improved therapeutic agents based on this promising molecular scaffold.

References

  • Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate. Journal of Visualized Experiments. [Link]
  • 4 - Acetylpyridine - succinic acid cocrystal: Synthesis, X-ray structure, DFT and Hirshfeld surfaces analysis. Molecular Crystals and Liquid Crystals. [Link]
  • Spectroscopic characterization of some metal complexes derived from 4-acetylpyridine nicotinoylhydrazone.
  • Co-crystallisation of 4-amino pyridine with succinic acid (1:1): spectroscopic, thermal, crystal structure, DFT/HF calculation and Hirshfeld surface analysis.
  • Redetermination of 4-cyanopyridine N-oxide.
  • Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of a Novel Organic Salt Obtained from Benzylamine and an Acidic Component. ACS Omega. [Link]
  • Recent trends in the chemistry of pyridine N-oxides. ARKIVOC. [Link]
  • The Crystal Structure of Pyridine 1-Oxide. ElectronicsAndBooks. [Link]

Sources

A Comparative Guide to the Electrochemical Properties of 4-Acetylpyridine 1-oxide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Electrochemical Influence of the N-Oxide Moiety

4-Acetylpyridine is a common building block in organic synthesis, featuring a pyridine ring substituted with an electron-withdrawing acetyl group. The introduction of an N-oxide functionality, to form 4-Acetylpyridine 1-oxide, dramatically alters the electronic and, consequently, the electrochemical landscape of the molecule. The N-oxide group acts as a strong resonance-donating and inductively withdrawing group, which modulates the electron density of the pyridine ring. This electronic perturbation is the primary determinant of the differences in their redox behaviors. Understanding these differences is crucial for applications ranging from designing redox-active drugs to developing novel electrocatalysts.

This guide will elucidate the electrochemical characteristics of this compound through a direct comparison with 4-Acetylpyridine. We will explore the plausible redox pathways and provide a robust experimental framework for their characterization using cyclic voltammetry.

Comparative Electrochemical Behavior

The principal difference in the electrochemical profiles of 4-Acetylpyridine and its N-oxide derivative stems from the presence of the N-O bond, which introduces a new, readily reducible center.

4-Acetylpyridine: The electrochemical behavior of 4-acetylpyridine is dominated by the reduction of the acetyl group and the pyridine ring. The electron-withdrawing nature of the acetyl group facilitates the reduction of the pyridine ring compared to unsubstituted pyridine. Typically, this process is irreversible and occurs at negative potentials.

This compound: This molecule presents two primary sites for reduction: the acetyl group and the N-oxide functionality. The N-oxide group is known to be electrochemically reducible, often through a deoxygenation process.[1] Studies on related pyridine N-oxides suggest that this reduction can proceed via a one- or two-electron transfer mechanism.[1] Furthermore, the electronic influence of the N-oxide group affects the reduction potential of the acetyl group and the pyridine ring itself.

A study on the electrochemical reduction of 4-nitropyridine-1-oxide revealed a complex electrochemical-chemical-electrochemical (ECE) mechanism, suggesting that the reduction of substituted pyridine N-oxides can involve subsequent chemical steps.[2] It is plausible that the reduction of this compound follows a similarly complex pathway.

The following table summarizes the expected key differences in their electrochemical properties.

Feature4-AcetylpyridineThis compoundRationale
Primary Reducible Groups Acetyl group, Pyridine ringN-oxide group, Acetyl group, Pyridine ringThe N-O bond in the N-oxide introduces an additional, readily reducible site.
Expected Reduction Potential More negativeLess negative (more easily reduced)The N-oxide group is generally easier to reduce than the pyridine ring.
Redox Reversibility Typically irreversiblePotentially quasi-reversible or irreversibleThe reduction of the N-oxide can sometimes show reversible characteristics, though subsequent chemical reactions can lead to irreversibility.[1]
Plausible Reaction Mechanism Direct reduction of the acetyl group and/or pyridine ring.Stepwise reduction, potentially starting with the N-oxide deoxygenation, followed by reduction of the resulting 4-acetylpyridine. An ECE mechanism is possible.[2]The multi-functional nature of the N-oxide derivative allows for more complex, multi-step reaction pathways.

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic Voltammetry (CV) is a powerful and accessible technique for investigating the redox properties of chemical compounds.[3] The following protocol provides a standardized procedure for analyzing the electrochemical behavior of this compound and its analogues.

Materials and Reagents
  • Analyte: this compound (and/or 4-Acetylpyridine)

  • Solvent: Acetonitrile (or other suitable organic solvent, e.g., DMF)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Reference Electrode: Ag/Ag⁺ (or Saturated Calomel Electrode - SCE)

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Counter Electrode: Platinum wire

  • Inert Gas: High-purity nitrogen or argon

Procedure
  • Solution Preparation:

    • Prepare a 0.1 M stock solution of the supporting electrolyte (TBAPF₆) in the chosen solvent.

    • Prepare a stock solution of the analyte (e.g., 10 mM) in the electrolyte solution.

  • Electrode Preparation:

    • Polish the glassy carbon working electrode with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent.[4]

    • Ensure the platinum counter electrode is clean by rinsing with solvent.

    • Prepare the reference electrode according to the manufacturer's instructions.

  • Electrochemical Cell Setup:

    • Assemble the three electrodes in the electrochemical cell containing a measured volume of the electrolyte solution.

    • Purge the solution with inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

  • Data Acquisition:

    • Record a background CV of the electrolyte solution to ensure no interfering redox processes are present in the desired potential window.

    • Add a known volume of the analyte stock solution to the cell to achieve the desired final concentration (e.g., 1 mM).

    • Perform cyclic voltammetry by scanning the potential from an initial value (e.g., 0 V) towards a negative potential (for reduction) and then reversing the scan back to the initial potential.

    • Record CVs at various scan rates (e.g., 20, 50, 100, 200, 500 mV/s) to investigate the kinetics of the electron transfer process.

Visualizing the Workflow and Proposed Mechanism

The following diagrams, generated using DOT language, illustrate the experimental workflow for cyclic voltammetry and a plausible reduction mechanism for this compound.

CV_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sol_Prep Prepare Analyte & Electrolyte Solution Elec_Polish Polish Working Electrode Sol_Prep->Elec_Polish Cell_Setup Assemble 3-Electrode Cell Elec_Polish->Cell_Setup Deoxygenate Deoxygenate with Inert Gas (15 min) Cell_Setup->Deoxygenate BG_Scan Record Background Scan Deoxygenate->BG_Scan Add_Analyte Add Analyte to Cell BG_Scan->Add_Analyte CV_Scan Run CV at Various Scan Rates Add_Analyte->CV_Scan Data_Analysis Analyze Voltammogram: - Peak Potentials (Ep) - Peak Currents (ip) CV_Scan->Data_Analysis

Caption: Experimental workflow for Cyclic Voltammetry analysis.

Reduction_Mechanism cluster_mol cluster_desc mol_start This compound mol_intermediate Radical Anion mol_start->mol_intermediate + e⁻ (E₁) mol_product 4-Acetylpyridine mol_intermediate->mol_product + e⁻, + 2H⁺, - H₂O (E₂) desc1 Initial one-electron transfer to form a radical anion intermediate. desc2 Further reduction and loss of water (deoxygenation) to yield the parent pyridine.

Caption: A plausible two-step reduction mechanism for this compound.

Conclusion

The addition of an N-oxide group to 4-Acetylpyridine fundamentally alters its electrochemical properties by introducing an easily reducible moiety and modifying the electronic character of the pyridine ring. This compound is expected to be more readily reduced than its parent compound, likely via a multi-step mechanism involving the deoxygenation of the N-oxide group. For researchers in drug development and related fields, this differential redox behavior can be exploited to design molecules with specific electrochemical activities. The provided cyclic voltammetry protocol offers a reliable method for experimentally verifying these properties and further exploring the rich electrochemistry of this class of compounds.

References

  • PubChem. (n.d.). 4-Acetylpyridine. National Center for Biotechnology Information.
  • MDPI. (2022). Nature-Inspired Redox Active Organic Molecules: Design, Synthesis, and Characterization of Pyridine Derivatives.
  • Bard, A. J. (1971). The Electrochemical Behavior of 4,4'-Azopyridine-l,l'-Dioxide. The Electrochemical Society.
  • MDPI. (2022). Square-Wave and Cyclic Voltammetry of Native Proanthocyanidins Extracted from Grapevine (Vitis vinifera) on the Glassy Carbon Electrode.
  • The Good Scents Company. (n.d.). 4-acetyl pyridine.
  • ResearchGate. (2010). Reduction performance of 4-nitropyridine-1-oxide on the electrodes of platinum and copper.
  • ResearchGate. (2018). Cyclic voltammograms illustrating the effect of pyridine on the formic....
  • ResearchGate. (2021). CVs of 4‐cyanopyridine in acetonitrile with n‐Bu4NPF6 (0.1 M) on a 3 mm....
  • ResearchGate. (2021). (a) Cyclic voltammogram of oxidation of 4-(hydroxymethyl) pyridine at....
  • Semantic Scholar. (2016). Cyclic Voltammetric and Electrochemical Simulation Studies on the Electro-Oxidation of Catechol in the Presence of 4, 4-bipyridine.
  • National Center for Biotechnology Information. (2019). Cyclic voltammetry data of polypyridine ligands and Co(II).

Sources

A Comparative Study of Pyridine N-Oxide Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic compounds is paramount. Pyridine N-oxide, a simple yet versatile derivative of pyridine, presents a fascinating case study in how a single functional group modification can dramatically alter the chemical behavior of an aromatic ring. This guide provides an in-depth, comparative analysis of pyridine N-oxide's reactivity, supported by experimental data and mechanistic insights, to empower you in your synthetic endeavors.

The Electronic Influence of the N-Oxide Functionality

The key to understanding the reactivity of pyridine N-oxide lies in the electronic nature of the N-oxide group. Unlike pyridine, which possesses a lone pair of electrons on the nitrogen atom, rendering the ring electron-deficient, pyridine N-oxide features a polarized N+-O- bond. This seemingly minor change has profound consequences. The oxygen atom can donate electron density into the pyridine ring through resonance, while the positively charged nitrogen atom exerts an inductive electron-withdrawing effect.[1][2] This dual nature is the cornerstone of its enhanced and often dichotomous reactivity compared to its parent heterocycle.

The resonance structures of pyridine N-oxide illustrate the increased electron density at the 2-, 4-, and 6-positions, making these sites more susceptible to electrophilic attack.[1][3] Conversely, the positive charge on the nitrogen atom activates the same positions for nucleophilic attack, a reactivity pattern not readily observed in pyridine itself under mild conditions.[3][4]

Nitration_Workflow cluster_workflow Nitration of Pyridine N-Oxide Workflow A Prepare Nitrating Acid (fuming HNO3 + conc. H2SO4) C Add Nitrating Acid Dropwise A->C B Heat Pyridine N-Oxide (60°C) B->C D Heat Reaction Mixture (125-130°C, 3h) C->D E Quench with Ice D->E F Neutralize with Na2CO3 E->F G Filter Precipitate F->G H Purify with Acetone G->H I Isolate 4-Nitropyridine N-Oxide H->I

Caption: Experimental workflow for the synthesis of 4-nitropyridine N-oxide.

Nucleophilic Substitution: A Paradigm Shift in Reactivity

Pyridine is generally resistant to nucleophilic attack unless activated by strong electron-withdrawing groups or under forcing conditions like the Chichibabin reaction. [1]In stark contrast, pyridine N-oxide is significantly more susceptible to nucleophilic substitution at the 2- and 4-positions. [2][3][4]This enhanced reactivity stems from the ability of the N-oxide to be activated by an electrophile, turning the oxygen into a good leaving group. [4][5] A common strategy involves the use of reagents like phosphorus oxychloride (POCl3) or acetic anhydride. [6][7]For instance, treatment of pyridine N-oxide with POCl3 leads to the formation of 2- and 4-chloropyridines. The reaction proceeds through the initial attack of the N-oxide oxygen on the phosphorus atom, followed by the addition of a chloride ion to the 2- or 4-position and subsequent elimination to restore aromaticity. [4][7] This reactivity allows for the introduction of a wide range of nucleophiles, including amines, cyanides, and Grignard reagents, at positions that are typically unreactive in pyridine itself. [8][9][10]

Nucleophilic_Substitution_Mechanism cluster_mech Mechanism of Nucleophilic Chlorination Start Pyridine N-Oxide + POCl3 Intermediate1 Activation of N-Oxide Start->Intermediate1 O attacks P Intermediate2 Nucleophilic Attack by Cl- Intermediate1->Intermediate2 at C2 Intermediate3 Elimination & Aromatization Intermediate2->Intermediate3 Product 2-Chloropyridine Intermediate3->Product

Caption: Simplified mechanism for the nucleophilic chlorination of pyridine N-oxide.

Cycloaddition and Rearrangement Reactions: Expanding the Synthetic Toolbox

Beyond substitution reactions, pyridine N-oxides participate in a variety of pericyclic reactions, further highlighting their synthetic utility.

1,3-Dipolar Cycloaddition

The N-oxide moiety can act as a 1,3-dipole, reacting with various dipolarophiles in [3+2] cycloaddition reactions. [11][12]For example, the reaction of pyridine N-oxides with isocyanates can lead to the formation of oxazolo[4,5-b]pyridine derivatives. [11]

Photochemical Rearrangements

Upon irradiation, pyridine N-oxides can undergo complex photochemical rearrangements. [13][14]These reactions are believed to proceed through an excited state, leading to the formation of intermediates like oxaziridines, which can then rearrange to form valuable products such as 1,2-oxazepines or 4-cyanobuta-1,3-dien-1-olate derivatives, depending on the reaction conditions. [13][14]

Rearrangement with Acetic Anhydride

The reaction of pyridine N-oxide with acetic anhydride is a classic transformation that leads to the formation of 2-acetoxypyridine, which can be hydrolyzed to 2-pyridone. [6][15]The mechanism involves the acylation of the N-oxide oxygen, followed by nucleophilic attack of the acetate ion at the 2-position and subsequent elimination. [6]

Conclusion: A Versatile Intermediate for Modern Synthesis

Pyridine N-oxide is far more than a simple derivative of pyridine. Its unique electronic properties render it a highly versatile and reactive intermediate, enabling a wide array of chemical transformations that are either difficult or impossible to achieve with pyridine itself. By activating the pyridine ring towards both electrophilic and nucleophilic attack, and by participating in cycloaddition and rearrangement reactions, pyridine N-oxide provides chemists with a powerful tool for the synthesis of a diverse range of substituted pyridines. A thorough understanding of its comparative reactivity is essential for any researcher aiming to leverage the full potential of this remarkable heterocyclic compound.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • K
  • Guerra, C. J., et al. (2023).
  • Hisano, T., et al. (1986). 1, 3-Dipolar Cycloaddition Reaction of Pyridine N-Oxides with Tosyl Isocyanate and One-Pot Synthesis of 2-Oxooxazolo-[4, 5-b]pyridine Derivatives. Chemical and Pharmaceutical Bulletin, 34(3), 966-972. [Link]
  • Savelova, V. A., et al. (2003). Relative nucleophilic reactivity of pyridines and pyridine N-oxides (supernucleophilicity of pyridine N-oxides). Russian Journal of Organic Chemistry, 39(8), 1091-1103.
  • Taborda-Martínez, M.E., et al. (2023).
  • ChemTube3D. Pyridine N-Oxide-structure. [Link]
  • Organic Chemistry Portal. (2011). Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide. [Link]
  • Youssif, S. (2013). Synthesis of substituted pyridines from pyridine N-oxides. ARKIVOC, 2013(i), 154-174.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268.
  • Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting.
  • Unacademy. (2020, October 26). Reactivity of Pyridine-N-Oxide. YouTube. [Link]
  • NotEvans. (2017, April 4). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
  • Domingo, L. R., & Ríos-Gutiérrez, M. (2020). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry, 44(35), 15031-15040.
  • Markgraf, J. H., et al. (1963). The Rearrangement of Pyridine N-Oxide with Acetic Anhydride: Kinetics and Mechanism. Journal of the American Chemical Society, 85(7), 958-961.
  • Larsson, U., et al. (2008). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 10(15), 3283-3286.
  • Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. [Link]
  • Youssif, S. (2001). Recent Trends in the Chemistry of Pyridine N-oxide” (Review Article). ARKIVOC, 2001(i), 242-268.
  • Scribd. (n.d.). Recent Trends in Chemistry of Pyridine N-Oxide.
  • Charette, A. B., & Weickgenannt, A. (2009). Mild addition of nucleophiles to pyridine-N-oxides. Organic Letters, 11(23), 5442-5445.
  • Scribd. (n.d.).
  • Purcell, W. L. (1989). Synthesis and reactivity of pyridine N-oxide complexes of cobalt(III). Inorganic Chemistry, 28(11), 2312-2315.
  • ChemTube3D.
  • YouTube. (2022, December 24).
  • de la Mare, P. B. D., & Ridd, J. H. (1959). Aromatic Substitution: Nitration and Halogenation.

Sources

Safety Operating Guide

Navigating the Disposal of 4-Acetylpyridine 1-oxide: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Acetylpyridine 1-oxide, grounding procedural guidance in established safety principles and regulatory standards.

Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the chemical's hazard profile is essential. This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation. Precautionary statements advise washing skin thoroughly after handling and wearing protective gloves, clothing, eye, and face protection.[1]

Key Hazard Information:

Hazard StatementDescriptionSource
H315Causes skin irritation
H319Causes serious eye irritation

This table summarizes the primary hazards associated with this compound, necessitating careful handling to avoid exposure.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound for disposal, all operations should be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure.[2] An emergency eyewash station and safety shower must be readily accessible.[2]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Gloves Solvent-resistant gloves (e.g., nitrile)To prevent skin contact and irritation.[3]
Eye Protection Chemical safety goggles or a face shieldTo protect against splashes and eye irritation.[4]
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Clothing Long pants and closed-toe shoesTo ensure full skin coverage.

This table outlines the minimum PPE required for the safe handling of this compound during disposal procedures.

Disposal Workflow: From Spill to Manifest

The following diagram illustrates the decision-making process for the proper disposal of this compound, from the initial point of waste generation to its final disposition.

cluster_0 Initial Assessment cluster_1 Containment & Collection cluster_2 Decontamination & Final Disposal spill Spill or Unwanted Material assess_spill Assess Spill Size & Location spill->assess_spill small_spill Small Spill (<50 mL) assess_spill->small_spill Small large_spill Large Spill (>50 mL) / Bulk Waste assess_spill->large_spill Large/Bulk absorb Absorb with inert material (vermiculite, sand) small_spill->absorb collect_bulk Collect liquid waste in a sealable, labeled container large_spill->collect_bulk collect Collect solid waste into a sealable, labeled container absorb->collect decontaminate Decontaminate affected area with soap and water collect->decontaminate collect_bulk->decontaminate waste_pickup Arrange for pickup by a licensed hazardous waste contractor decontaminate->waste_pickup manifest Complete Hazardous Waste Manifest waste_pickup->manifest

Caption: Disposal decision workflow for this compound.

Step-by-Step Disposal Procedures

Small Spills (Laboratory Scale)

For small spills of this compound, immediate containment and cleanup are crucial to prevent the spread of contamination.

Protocol for Small Spill Cleanup:

  • Ensure Safety: Ensure the area is well-ventilated, and all personnel are wearing the appropriate PPE.[5]

  • Containment: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[2][3]

  • Collection: Carefully sweep or scoop the absorbed material into a sealable, airtight, and compatible waste container.[2] Use non-sparking tools if the substance is in a flammable solvent.

  • Labeling: Immediately attach a "Hazardous Waste" label to the container, clearly identifying the contents as "this compound contaminated debris."

  • Decontamination: Clean the spill area with a soap and water solution.[6][7]

  • Disposal: The sealed container should be disposed of as hazardous waste.[2]

Bulk Quantities and Unused Product

Disposal of larger quantities of this compound or expired/unwanted product requires a more structured approach in line with federal and local regulations.

Protocol for Bulk Waste Disposal:

  • Waste Identification: this compound waste must be classified as hazardous waste. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous.[8]

  • Containerization: Collect the waste in its original container if possible, or in a compatible, sealable, and airtight container.[2] Ensure the container is in good condition and not leaking. Food-grade containers should never be used.[9]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound."[2]

  • Storage: Store the waste container in a designated, well-ventilated, cool, and dry area away from incompatible materials such as strong oxidizing agents, strong acids, and strong reducing agents.[2][6] Containers must be kept closed at all times except when adding waste.[9]

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1][10] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Documentation: Complete a Chemical Collection Request Form or equivalent hazardous waste manifest as required by your institution and the disposal company.[2] This creates a "cradle to grave" record of the waste.[9][11]

Decontamination Procedures

Proper decontamination is a critical final step to ensure the safety of the laboratory environment and personnel.

  • Equipment: Any laboratory equipment that has come into contact with this compound should be thoroughly rinsed with a suitable solvent (e.g., ethanol or acetone, depending on compatibility with the equipment) followed by a wash with soap and water.

  • Surfaces: Contaminated surfaces should be washed with soap and water.[6][7]

  • Personal Protective Equipment: Disposable PPE, such as gloves, should be removed and placed in the hazardous waste container with the spill debris. Reusable PPE should be decontaminated according to the manufacturer's instructions.

Regulatory Framework and Compliance

The disposal of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA) in the United States, which is administered by the Environmental Protection Agency (EPA).[9] It is imperative that all disposal activities comply with federal, state, and local regulations.[8][12] Failure to comply can result in significant fines and legal action.[9]

Conclusion: A Commitment to Safety

The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By adhering to these guidelines, researchers can mitigate risks, ensure a safe working environment, and maintain regulatory compliance. Always consult your institution's Environmental Health and Safety (EH&S) department for specific guidance and procedures.

References

  • GOV.UK. (n.d.). Pyridine: incident management.
  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
  • Purdue University. (n.d.). Hazardous Waste Disposal Guidelines.
  • US EPA. (n.d.). Hazardous Waste.
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
  • PubChem. (n.d.). 4-Acetylpyridine.
  • New Jersey Department of Health. (n.d.). Hazard Substance Fact Sheet: Pyridine.
  • US EPA. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
  • ResearchGate. (2014, April 2). What is the best method to remove pyridine from a reaction mixture?
  • ResearchGate. (2015, April 20). How can I remove the pyridine from the sugar compound?
  • Google Patents. (n.d.). Method for removing residual pyridine in waste water.
  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • Occupational Safety and Health Administration (OSHA). (n.d.). Pyridine.
  • US EPA. (2025, March 24). Learn the Basics of Hazardous Waste.

Sources

A Senior Application Scientist's Guide to Handling 4-Acetylpyridine 1-oxide: Essential Safety Protocols and PPE

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a rigorous and proactive approach to safety. Handling compounds like 4-Acetylpyridine 1-oxide, a heterocyclic ketone, requires more than just following a checklist; it necessitates a deep understanding of the potential hazards and the rationale behind each protective measure. This guide provides essential, field-proven safety and logistical information, moving beyond basic product data to ensure your work is not only groundbreaking but also fundamentally safe.

Hazard Identification: Understanding the Risks

Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound is classified with specific risks that directly inform our choice of personal protective equipment (PPE).

According to safety data sheets, this compound is associated with the following hazards:

  • H315: Causes skin irritation [1].

  • H319: Causes serious eye irritation [1].

The parent compound, 4-Acetylpyridine, is classified as harmful if swallowed, in contact with skin, or inhaled[2][3]. While the N-oxide functional group alters the molecule's properties, it is prudent to consider these associated risks when establishing handling procedures. The GHS07 "Exclamation Mark" pictogram is used to signal these warning-level hazards[1].

This profile dictates that our primary goal is to prevent any direct contact with the skin and eyes and to minimize the potential for aerosolization and inhalation.

The Hierarchy of Controls: A Proactive Safety Framework

Relying solely on PPE is a reactive measure. A robust safety plan incorporates the hierarchy of controls, prioritizing proactive steps to mitigate risk at its source.

  • Engineering Controls: This is your most effective line of defense. Always handle this compound inside a certified chemical fume hood to control vapor and dust exposure. Ensure eyewash stations and safety showers are readily accessible and tested regularly[4].

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for this chemical. Limit the quantity of material handled at any one time and restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE): This is the final barrier between you and the chemical. The specific PPE required is detailed below and must be used in conjunction with the engineering and administrative controls.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a comprehensive risk assessment. The following table summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Rationale & Specifications
Eye & Face Protection Chemical safety goggles or a face shieldRequired to prevent contact from splashes or airborne particles, which can cause serious eye irritation[1]. Equipment must conform to OSHA 29 CFR 1910.133 or European Standard EN166[5].
Skin & Body Protection Chemically impervious gloves (e.g., Butyl rubber)Essential to prevent skin irritation[1]. While nitrile gloves are common, pyridine and its derivatives can degrade them; consult manufacturer compatibility data. For pyridine, butyl rubber gloves are recommended[6]. Always inspect gloves before use and practice proper removal technique to avoid self-contamination.
Fully-buttoned laboratory coatProtects against incidental skin contact and contamination of personal clothing. Consider disposable sleeves for added protection during extensive handling[7][8].
Respiratory Protection Not typically required when handled in a fume hoodA properly functioning fume hood provides adequate respiratory protection[9]. If engineering controls are insufficient, or during a large spill clean-up, a NIOSH-approved respirator with appropriate cartridges may be necessary. Use requires enrollment in a respiratory protection program with medical clearance and fit-testing[5][6].

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps and decision points for safely managing this compound from receipt to disposal.

G Workflow: Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_sds 1. Review SDS & Create SOP prep_ppe 2. Don Correct PPE prep_sds->prep_ppe prep_setup 3. Verify Fume Hood & Emergency Equipment prep_ppe->prep_setup handle_weigh 4. Weigh/Aliquot in Fume Hood prep_setup->handle_weigh handle_exp 5. Perform Experiment handle_weigh->handle_exp cleanup_decon 6. Decontaminate Work Area & Glassware handle_exp->cleanup_decon spill Spill Occurs? handle_exp->spill cleanup_waste 7. Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe 8. Doff & Dispose of Contaminated PPE cleanup_waste->cleanup_ppe cleanup_wash 9. Wash Hands Thoroughly cleanup_ppe->cleanup_wash spill->cleanup_decon No spill_proc Execute Spill Cleanup Protocol spill->spill_proc Yes spill_proc->cleanup_decon

Caption: Safe handling workflow for this compound.

Standard Operating Procedures

A. Routine Handling Protocol
  • Pre-Approval: Confirm that the procedure is covered by a current risk assessment and SOP.

  • Preparation: Verify that the chemical fume hood is operational. Assemble all necessary equipment and reagents. Ensure an appropriate waste container is labeled and ready[6].

  • Gowning: Don all required PPE as specified in the table above.

  • Manipulation: Conduct all manipulations of solid or dissolved this compound exclusively within the fume hood to minimize inhalation risk[9][10].

  • Post-Handling: After completing the task, decontaminate all surfaces and equipment.

  • Waste Management: Collect all waste materials, including contaminated consumables, in a sealed, airtight, and clearly labeled hazardous waste container[6].

  • Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated exterior.

  • Hygiene: Wash hands thoroughly with soap and water after removing PPE[10].

B. Spill Management Protocol

Accidents happen; a swift and correct response is crucial.

  • Small Spill (inside a fume hood):

    • Alert personnel in the immediate area.

    • Wearing your standard PPE, absorb the spill with an inert, dry material (e.g., vermiculite, sand, or commercial sorbent).

    • Collect the absorbed material using spark-proof tools and place it in the designated hazardous waste container[6][11].

    • Wipe the area with a soap and water solution[7].

  • Large Spill (or any spill outside a fume hood):

    • Evacuate: Immediately evacuate the area. Secure the location to prevent entry[6].

    • Alert: Notify your institution's Environmental Health & Safety (EH&S) department and emergency services (e.g., 911)[6].

    • Do Not Attempt to Clean: Only personnel with specialized training and equipment for hazardous spill response should manage large spills.

C. Disposal Plan

All waste containing this compound, whether in pure form, in solution, or as contaminated materials, must be treated as hazardous waste.

  • Collection: Use a sealable, airtight, and compatible waste container. Do not mix with incompatible waste streams like strong oxidizers[2][6].

  • Labeling: Attach a completed hazardous waste label to the container as soon as the first waste is added[6].

  • Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for pickup and disposal through your institution's licensed hazardous waste disposal program, in accordance with all local, state, and federal regulations[2][3].

Emergency First Aid Procedures

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5][6][11].

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention[2][10].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Seek immediate medical attention[4][11].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately[11].

By integrating these detailed protocols and understanding the principles behind them, you can confidently and safely work with this compound, ensuring both personal safety and the integrity of your research.

References

  • Material Safety Data Sheet - Pyridine-N-oxide, 98%. Cole-Parmer. [Link]
  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine.
  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]
  • 4-Acetylpyridine | C7H7NO | CID 14282.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Acetylpyridine 1-oxide
Reactant of Route 2
Reactant of Route 2
4-Acetylpyridine 1-oxide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。